molecular formula C9H8N2S B1302428 4-(4-Methylphenyl)-1,2,3-thiadiazole CAS No. 40753-14-8

4-(4-Methylphenyl)-1,2,3-thiadiazole

Cat. No.: B1302428
CAS No.: 40753-14-8
M. Wt: 176.24 g/mol
InChI Key: REVOTHBALZGHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVOTHBALZGHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372295
Record name 4-(4-methylphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40753-14-8
Record name 4-(4-Methylphenyl)-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40753-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenyl)-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylphenyl)-1,2,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Hurd-Mori Reaction: A Comprehensive Technical Guide to the Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The Hurd-Mori reaction is a classical and versatile method for the synthesis of this important structural unit. This guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, modern variations, detailed experimental protocols, and quantitative data to aid in its application in research and drug development.

Core Concepts: The Hurd-Mori Reaction

The Hurd-Mori reaction is fundamentally the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂) to yield a 1,2,3-thiadiazole.[1][2] The reaction, first reported by Charles D. Hurd and Raymond I. Mori, has become a staple in heterocyclic chemistry for accessing the 1,2,3-thiadiazole ring system.[1]

Reaction Mechanism

The generally accepted mechanism for the Hurd-Mori reaction involves several key steps. Initially, the hydrazone reacts with thionyl chloride. The subsequent steps involve cyclization through the attack of the sulfur atom, followed by elimination to form the aromatic 1,2,3-thiadiazole ring.

Hurd_Mori_Mechanism Hydrazone Hydrazone step1 Hydrazone->step1 + SOCl₂ SOCl2 SOCl₂ Product 1,2,3-Thiadiazole end Product->end Intermediate1 N-Sulfinyl Hydrazone step2 Intermediate1->step2 Cyclization Intermediate2 Cyclic Intermediate step3 Intermediate2->step3 Elimination (-2HCl, -SO) start start->Hydrazone step1->Intermediate1 step2->Intermediate2 step3->Product

Caption: Generalized mechanism of the Hurd-Mori reaction.

Scope and Limitations

The Hurd-Mori reaction is applicable to a wide variety of hydrazones derived from ketones with an adjacent methylene group. However, the reaction conditions, particularly the use of thionyl chloride, can be harsh and may not be suitable for substrates with sensitive functional groups. The nature of the substituent on the hydrazone nitrogen can also significantly impact the reaction's success. Electron-withdrawing groups are often preferred as they can lead to higher yields.[3][4]

Modern Variations and Improvements

To address the limitations of the classical Hurd-Mori reaction, several improved methods have been developed. These variations often employ milder reagents and offer a broader substrate scope.

TBAI-Catalyzed Reaction of N-Tosylhydrazones with Sulfur

A significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI).[5][6] This metal-free approach avoids the use of hazardous thionyl chloride and proceeds in good to excellent yields.[5]

Improved_Hurd_Mori Tosylhydrazone N-Tosylhydrazone step1 Tosylhydrazone->step1 + S₈ + TBAI Sulfur Sulfur (S₈) Catalyst TBAI (catalyst) Product 1,2,3-Thiadiazole end Product->end start start->Tosylhydrazone step1->Product

Quantitative Data Summary

The yield of the Hurd-Mori reaction is highly dependent on the substrate and the specific protocol employed. The following tables summarize representative yields for different variations of the reaction.

Table 1: Yields of Substituted 1,2,3-Thiadiazoles via the Classical Hurd-Mori Reaction

Starting Hydrazone PrecursorProductYield (%)Reference
Acetophenone semicarbazone4-Phenyl-1,2,3-thiadiazole~75%
Cyclohexanone semicarbazone4,5,6,7-Tetrahydrobenzo[d][3][7]thiadiazole~80%
Propiophenone semicarbazone4-Methyl-5-phenyl-1,2,3-thiadiazole~65%[8]
Starting N-TosylhydrazoneProductYield (%)Reference
Acetophenone N-tosylhydrazone4-Phenyl-1,2,3-thiadiazole92%[5]
4-Methoxyacetophenone N-tosylhydrazone4-(4-Methoxyphenyl)-1,2,3-thiadiazole95%[5]
2-Acetylnaphthalene N-tosylhydrazone4-(Naphthalen-2-yl)-1,2,3-thiadiazole88%[5]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction and its variations.

General Protocol for the Classical Hurd-Mori Reaction using Semicarbazones

This protocol describes the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone.

Step 1: Formation of the Semicarbazone

  • Dissolve acetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with cold ethanol and dry.

Step 2: Cyclization to 1,2,3-Thiadiazole

  • Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-phenyl-1,2,3-thiadiazole.[9]

Classical_Protocol_Workflow Start Start: Acetophenone + Semicarbazide HCl Step1 Reflux in Ethanol with NaOAc (2-4h) Start->Step1 Intermediate Acetophenone Semicarbazone (Precipitate) Step1->Intermediate Step2 Suspend in DCM, Cool to 0°C Intermediate->Step2 Step3 Add SOCl₂ (dropwise) Step2->Step3 Step4 Stir at RT (12-24h) Step3->Step4 Workup Quench with ice, Extract with DCM, Wash & Dry Step4->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product End: 4-Phenyl-1,2,3-thiadiazole Purification->Product

Caption: Experimental workflow for the classical Hurd-Mori synthesis.

Protocol for the Improved TBAI-Catalyzed Synthesis

This protocol outlines the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones.

  • To a reaction vessel, add the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and TBAI (0.2 eq).

  • Add a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAC).

  • Heat the reaction mixture to 100-120 °C and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1,2,3-thiadiazole.[5]

Applications in Drug Discovery

The 1,2,3-thiadiazole ring is a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. Derivatives synthesized via the Hurd-Mori reaction have shown promise as:

  • Anticancer agents: Certain 1,2,3-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.

  • Antiviral agents: The scaffold has been incorporated into molecules with activity against viruses such as the tobacco mosaic virus.[10]

  • Antifungal agents: Benzo[3][7]thiadiazole derivatives have been investigated for their antifungal properties.

  • Plant activators: Some 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, offering a novel approach to crop protection.[3]

The versatility of the Hurd-Mori reaction and its modern adaptations allows for the synthesis of diverse libraries of 1,2,3-thiadiazole-containing compounds for screening and lead optimization in drug discovery programs.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(p-tolyl)-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(p-tolyl)-1,2,3-thiadiazole. It includes a summary of its core properties, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization, designed to support research and development activities.

Core Physicochemical Properties

4-(p-tolyl)-1,2,3-thiadiazole, identified by CAS Number 40753-14-8, is an aromatic heterocyclic compound.[1] While specific experimental data for some of its properties are not extensively reported in publicly available literature, its structural characteristics can be defined. The quantitative data available are summarized below.

Table 1: Summary of Physicochemical Data for 4-(p-tolyl)-1,2,3-thiadiazole

PropertyValueSource/Method
CAS Number 40753-14-8Chemical Abstracts Service[1]
Molecular Formula C₉H₈N₂SCalculated
Molecular Weight 176.24 g/mol Calculated
Melting Point Data not availableRequires experimental determination.
Boiling Point Data not availableRequires experimental determination.
Solubility Data not availableRequires experimental determination.
pKa Data not availableRequires experimental determination.
LogP (octanol/water) Data not availableRequires experimental determination.

Note: The absence of specific data highlights the need for experimental characterization, for which standard protocols are provided in Section 3.

Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

The most common and established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[2][3] This reaction involves the cyclization of a hydrazone derivative using thionyl chloride (SOCl₂).[2] For 4-(p-tolyl)-1,2,3-thiadiazole, the synthesis starts from p-tolylacetophenone.

The general workflow involves two main steps:

  • Formation of the Semicarbazone: p-tolylacetophenone is reacted with semicarbazide hydrochloride in the presence of a base like sodium acetate to form the corresponding semicarbazone.[4][5]

  • Cyclization: The purified semicarbazone is then treated with thionyl chloride, which acts as both a dehydrating and cyclizing agent, to form the 1,2,3-thiadiazole ring.[4][6]

Following synthesis, purification is typically achieved through column chromatography on silica gel or by recrystallization.[4]

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties are outlined below.

3.1. Melting Point Determination

The melting point provides a crucial indication of a compound's purity.[1]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[4]

  • Procedure:

    • Sample Preparation: A small amount of the dry, crystalline 4-(p-tolyl)-1,2,3-thiadiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Measurement (Initial): The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to determine an approximate melting range.

    • Measurement (Accurate): A fresh sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

    • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A pure compound typically exhibits a sharp melting range of 0.5-1.5°C.[1]

3.2. Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Apparatus: Test tubes, vortex mixer, analytical balance, temperature-controlled shaker or water bath.

  • Procedure (Equilibrium Solubility Method):

    • Preparation: An excess amount of 4-(p-tolyl)-1,2,3-thiadiazole is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed test tube.

    • Equilibration: The mixture is agitated using a vortex mixer and then placed in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

    • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. The resulting concentration is reported as the solubility.

3.3. Partition Coefficient (LogP) Determination

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug development.

  • Apparatus: Separatory funnel or vials, shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure (Shake-Flask Method):

    • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

    • Partitioning: A known amount of 4-(p-tolyl)-1,2,3-thiadiazole is dissolved in the n-octanol phase. A known volume of the pre-saturated aqueous phase is added.

    • Equilibration: The mixture is shaken gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of the compound in each phase is accurately measured using HPLC or UV-Vis spectroscopy.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from synthesis to the physicochemical characterization of 4-(p-tolyl)-1,2,3-thiadiazole.

G cluster_synthesis Synthesis Stage cluster_characterization Physicochemical Characterization start_node start_node process_node process_node analysis_node analysis_node final_node final_node A p-Tolylacetophenone B React with Semicarbazide HCl A->B Step 1 C Formation of Semicarbazone B->C D Cyclization with Thionyl Chloride (SOCl₂) C->D Step 2 (Hurd-Mori) E Crude 4-(p-tolyl)-1,2,3-thiadiazole D->E F Purification (Chromatography/Recrystallization) E->F G Pure 4-(p-tolyl)-1,2,3-thiadiazole F->G H Melting Point Determination G->H I Solubility Assay G->I J LogP Determination G->J K Physicochemical Data Tables

Caption: Workflow for the synthesis and physicochemical characterization of 4-(p-tolyl)-1,2,3-thiadiazole.

References

Spectroscopic Blueprint of 4-(4-Methylphenyl)-1,2,3-thiadiazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-(4-Methylphenyl)-1,2,3-thiadiazole. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

While extensive searches of scientific literature and spectral databases did not yield experimentally acquired ¹H and ¹³C NMR data for this compound, this guide presents predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds. These predictions offer a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group and the lone proton on the thiadiazole ring. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (Thiadiazole)8.8 - 9.2Singlet (s)N/A
H-2', H-6' (Aromatic)7.8 - 8.0Doublet (d)~ 8.0
H-3', H-5' (Aromatic)7.2 - 7.4Doublet (d)~ 8.0
-CH₃ (Methyl)2.3 - 2.5Singlet (s)N/A

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom are detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (Thiadiazole)155 - 160
C-5 (Thiadiazole)130 - 135
C-1' (Aromatic)128 - 132
C-2', C-6' (Aromatic)129 - 131
C-3', C-5' (Aromatic)125 - 128
C-4' (Aromatic)140 - 145
-CH₃ (Methyl)20 - 25

Experimental Protocols for NMR Analysis

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution. If necessary, gently warm the mixture or use sonication.

  • Transfer the clear solution into a standard 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

3.3. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: Utilize a 100 MHz or higher frequency NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the logical relationships for interpreting the NMR data.

Caption: Molecular structure of this compound.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F Process FID (FT, Phasing, Baseline Correction) D->F E->F G Peak Picking & Integration F->G H Assign Signals to Nuclei G->H I Structure Verification H->I

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_structure Molecular Fragments H5 H-5 (singlet) Thiadiazole_H Thiadiazole-H H5->Thiadiazole_H corresponds to H_arom_d1 H-2'/H-6' (doublet) p_Tolyl p-Tolyl Group H_arom_d1->p_Tolyl corresponds to H_arom_d2 H-3'/H-5' (doublet) H_arom_d2->p_Tolyl corresponds to H_methyl CH3 (singlet) H_methyl->p_Tolyl corresponds to C4_thia C-4 C4_thia->Thiadiazole_H corresponds to C5_thia C-5 C5_thia->Thiadiazole_H corresponds to C_arom Aromatic Carbons (4 signals) C_arom->p_Tolyl corresponds to C_methyl CH3 C_methyl->p_Tolyl corresponds to

Caption: Logical relationships between NMR signals and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(p-tolyl)-1,2,3-thiadiazole

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(p-tolyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the expected quantitative data in a structured format. The information herein is intended to guide researchers in the structural elucidation and characterization of 4-(p-tolyl)-1,2,3-thiadiazole and related compounds.

Predicted Fragmentation Pattern of 4-(p-tolyl)-1,2,3-thiadiazole

The electron ionization (EI) mass spectrum of 4-(p-tolyl)-1,2,3-thiadiazole (C₉H₈N₂S, Molecular Weight: 176.24 g/mol ) is predicted to exhibit a distinct fragmentation pathway. A primary and characteristic fragmentation of 1,2,3-thiadiazole derivatives is the initial elimination of a neutral nitrogen molecule (N₂).[1] Subsequent fragmentations are anticipated to involve the tolyl group and the remaining thiirene or thio-ketene radical cation.

The proposed major fragmentation steps are as follows:

  • Molecular Ion Formation: The initial event is the ionization of the 4-(p-tolyl)-1,2,3-thiadiazole molecule to form the molecular ion (M⁺˙) at an m/z of 176.

  • Loss of Nitrogen (N₂): The molecular ion is expected to readily lose a neutral molecule of dinitrogen (N₂), a common fragmentation for 1,2,3-thiadiazoles, resulting in a fragment at m/z 148.[1]

  • Formation of p-tolylacetylene Radical Cation: The ion at m/z 148 may subsequently lose a sulfur atom to form the p-tolylacetylene radical cation at m/z 116.

  • Formation of Tolyl Radical Cation: Another possible fragmentation pathway from the m/z 148 ion is the loss of a thio-ketene group (S=C=CH) to form the tolyl radical cation at m/z 91.

fragmentation_pathway M [C₉H₈N₂S]⁺˙ m/z = 176 (Molecular Ion) F1 [C₉H₈S]⁺˙ m/z = 148 M->F1 - N₂ F2 [C₉H₈]⁺˙ m/z = 116 F1->F2 - S F3 [C₇H₇]⁺ m/z = 91 F1->F3 - C₂HS experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare 1 mg/mL Stock Solution prep_working Dilute to 10 µg/mL Working Solution prep_stock->prep_working injection Inject 1 µL into GC-MS prep_working->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic mass_spec Extract Mass Spectrum of Analyte Peak tic->mass_spec interpretation Identify Molecular Ion and Fragments mass_spec->interpretation comparison Compare with Predicted Fragmentation interpretation->comparison

References

Crystal Structure of 4-(4-methylphenyl)-1,2,3-thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure and synthesis of 4-(4-methylphenyl)-1,2,3-thiadiazole derivatives. Thiadiazole compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document summarizes key crystallographic data, details common experimental protocols for their synthesis, and visualizes the synthetic workflow.

Crystallographic Data of a Representative 4-Methylphenyl-Thiadiazole Derivative

Parameter Value
Chemical FormulaC₁₉H₁₆N₄S₄
Molecular Weight428.60
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.8944 (14)
b (Å)4.1959 (5)
c (Å)27.107 (2)
α (°)90
β (°)96.084 (8)
γ (°)90
Volume (ų)1910.7 (3)
Z4
Temperature (K)113
RadiationMo Kα

Table 1: Crystallographic data for 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.[1]

In the structure of this related molecule, the thiadiazole and the attached benzene rings are nearly coplanar[1]. The dihedral angles between the benzene rings and their attached thiadiazole rings are very small, at 0.8 (3)° and 0.9 (3)°[1]. This planarity is a significant structural feature that can influence the molecular packing and intermolecular interactions within the crystal lattice.

Experimental Protocols

The synthesis of 4-aryl-1,2,3-thiadiazoles is most commonly achieved through the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride (SOCl₂)[2]. The following is a detailed methodology for the synthesis of the parent compound, 4-phenyl-1,2,3-thiadiazole, which can be adapted for the synthesis of its 4-methylphenyl derivative by starting with 4'-methylacetophenone.

Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction

This two-step protocol involves the formation of an acetophenone semicarbazone intermediate, followed by cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone [3]

  • Dissolution: Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water. In a separate flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Reaction: Add the ethanolic solution of acetophenone to the aqueous solution of semicarbazide.

  • Precipitation: Stir the resulting mixture at room temperature. The acetophenone semicarbazone product will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified acetophenone semicarbazone.

Step 2: Cyclization to form 4-Phenyl-1,2,3-thiadiazole [3]

  • Reaction Setup: Suspend the dried acetophenone semicarbazone in an excess of thionyl chloride (SOCl₂). This reaction should be performed in a fume hood with appropriate safety precautions, as thionyl chloride is corrosive and reacts with moisture to release toxic gases.

  • Temperature Control: Cool the reaction mixture in an ice bath to maintain a temperature below 10 °C during the initial phase of the reaction.

  • Reaction Progression: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-phenyl-1,2,3-thiadiazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel[3].

Visualizations

Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of 4-aryl-1,2,3-thiadiazole derivatives.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Aryl Methyl Ketone (e.g., 4'-methylacetophenone) Hydrazone Hydrazone Formation Start->Hydrazone Semicarbazide or Tosylhydrazide Cyclization Hurd-Mori Cyclization (with SOCl₂) Hydrazone->Cyclization Thiadiazole Crude 4-Aryl-1,2,3-thiadiazole Cyclization->Thiadiazole Purification Purification (Recrystallization/Chromatography) Thiadiazole->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Xray Single-Crystal X-ray Diffraction Crystal_Growth->Xray Structure Crystal Structure Determination Xray->Structure

General workflow for synthesis and crystallographic analysis.
Logical Relationships in Crystal Engineering

The substitution pattern on the 4-phenyl ring of 1,2,3-thiadiazole derivatives can significantly influence their crystal packing and intermolecular interactions. The diagram below illustrates the conceptual relationship between substituent properties and the resulting solid-state architecture.

G Influence of Substituents on Crystal Structure cluster_input Molecular Design cluster_properties Physicochemical Properties cluster_output Solid-State Properties Substituent Substituent on Phenyl Ring (e.g., -CH₃, -Cl, -OCH₃) Electronic Electronic Effects (Inductive, Resonance) Substituent->Electronic Steric Steric Hindrance Substituent->Steric H_Bond Hydrogen Bonding (Donor/Acceptor) Substituent->H_Bond Conformation Molecular Conformation (Dihedral Angles) Electronic->Conformation Steric->Conformation Packing Crystal Packing Motif (π-π stacking, C-H···N) H_Bond->Packing Conformation->Packing Properties Macroscopic Properties (Melting Point, Solubility) Packing->Properties

Substituent effects on the crystal structure of thiadiazoles.

References

Mechanism of action of 1,2,3-thiadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of 1,2,3-Thiadiazole Compounds

Introduction

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal and agricultural chemistry due to its diverse and potent biological activities.[1][2][3] Compounds incorporating the 1,2,3-thiadiazole core have been developed as plant activators, herbicides, insecticides, and fungicides.[2][4] Furthermore, they are extensively investigated as potential therapeutic agents with antiviral, anticancer, and enzyme-inhibiting properties.[2][5] This guide provides a detailed technical overview of the primary mechanisms of action for key 1,2,3-thiadiazole compounds, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism as a Plant Activator: Acibenzolar-S-methyl (BTH)

Acibenzolar-S-methyl (BTH), commercially known as Actigard® or Bion®, is a pioneering example of a 1,2,3-thiadiazole that functions as a plant activator. Its mechanism is unique as it does not possess direct fungicidal properties.[6][7] Instead, it protects plants by inducing Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response.[6][8][9]

Core Mechanism: BTH acts as a synthetic analog of the natural plant defense hormone, salicylic acid (SA).[8] It is a propesticide, meaning it is converted into its biologically active form within the plant.[6] Following application, the S-methyl ester is hydrolyzed by plant esterases into its active metabolite, benzo[1][6][10]thiadiazole-7-carboxylic acid (BTH-CA).[6][7] This active molecule mimics SA and triggers the SAR signaling cascade. This leads to the systemic expression of a battery of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins, which enhance the plant's ability to resist subsequent infections by a wide range of fungal, bacterial, and viral pathogens.[6][8][11]

Signaling Pathway: BTH-Induced Systemic Acquired Resistance (SAR)

SAR_Pathway cluster_plant Plant Cell BTH Acibenzolar-S-methyl (BTH) Metabolite Active Metabolite (BTH-CA) BTH->Metabolite Hydrolysis by plant esterases NPR1 NPR1 (Key Regulator) Metabolite->NPR1 Activates SA Pathway PR_Genes PR Gene Expression NPR1->PR_Genes Induces Resistance Broad-Spectrum Disease Resistance PR_Genes->Resistance Leads to Pathogen Pathogen Attack Pathogen->Resistance Inhibited TDZ_Mechanism cluster_pathways Plant Hormonal Regulation TDZ Thidiazuron (TDZ) CK_Oxidase Cytokinin Oxidase (Degradation Enzyme) TDZ->CK_Oxidase Inhibits Auxin Auxin & Indoleamine Pathways TDZ->Auxin Modulates Endo_CK Endogenous Cytokinins CK_Oxidase->Endo_CK Degrades Cell_Division Cell Division & Shoot Proliferation Endo_CK->Cell_Division Promotes Auxin->Cell_Division Interacts to Regulate MOA_Workflow cluster_discovery Discovery & Screening cluster_target Target Identification cluster_validation Validation & Characterization cluster_pathway Pathway & In Vivo Analysis Synthesis Compound Synthesis & Library Creation Screening High-Throughput Phenotypic Screening (e.g., antifungal, anticancer) Synthesis->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Proteomics Affinity Chromatography, Thermal Proteome Profiling Hit_ID->Proteomics Genetics Genetic Screens (e.g., resistant mutants) Hit_ID->Genetics Target_Hypothesis Target Hypothesis Generation Proteomics->Target_Hypothesis Genetics->Target_Hypothesis Binding Biophysical Assays (e.g., SPR, ITC) Target_Hypothesis->Binding Enzyme_Assay In Vitro Enzyme Inhibition Assay Binding->Enzyme_Assay Cell_Assay Cellular Target Engagement Assays Enzyme_Assay->Cell_Assay Signaling Signaling Pathway Analysis (e.g., Western Blot) Cell_Assay->Signaling InVivo In Vivo Efficacy Models (e.g., plant disease, xenograft) Signaling->InVivo Tox Toxicology & Safety Assessment InVivo->Tox

References

The Ascendant Therapeutic Potential of Substituted 1,2,3-Thiadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry and agrochemical research. Its unique electronic properties and ability to act as a bioisostere for other key biological motifs have led to the development of a diverse array of substituted derivatives with a broad spectrum of biological activities. These activities span from potent anticancer and antimicrobial effects to applications in agriculture as insecticides and plant activators. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 1,2,3-thiadiazoles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis of Substituted 1,2,3-Thiadiazoles

The most prevalent and versatile method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of a hydrazone derivative, typically a semicarbazone or tosylhydrazone, with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol outlines a general two-step procedure for the synthesis of 4-aryl-1,2,3-thiadiazoles starting from an appropriate aryl ketone.

Step 1: Formation of the Semicarbazone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

  • Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with water and dry to obtain the semicarbazone intermediate.

Step 2: Cyclization to the 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the suspension in an ice bath (0-5 °C).

  • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted 1,2,3-thiadiazole.

G cluster_synthesis Hurd-Mori Synthesis Workflow Start Start Aryl_Ketone Aryl Ketone Start->Aryl_Ketone Reaction1 Reflux in Methanol Aryl_Ketone->Reaction1 Semicarbazide_HCl Semicarbazide HCl + Sodium Acetate Semicarbazide_HCl->Reaction1 Semicarbazone Semicarbazone Intermediate Reaction1->Semicarbazone Reaction2 Cyclization in DCM Semicarbazone->Reaction2 Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction2 Crude_Thiadiazole Crude 1,2,3-Thiadiazole Reaction2->Crude_Thiadiazole Purification Purification (Chromatography/Recrystallization) Crude_Thiadiazole->Purification Pure_Thiadiazole Pure Substituted 1,2,3-Thiadiazole Purification->Pure_Thiadiazole

Caption: Workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Biological Activities and Quantitative Data

Substituted 1,2,3-thiadiazoles exhibit a remarkable range of biological activities. The following sections summarize their key therapeutic and agrochemical applications, with quantitative data presented in structured tables.

Anticancer Activity

1,2,3-Thiadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of tubulin polymerization and Heat Shock Protein 90 (Hsp90).

Table 1: Anticancer Activity of Substituted 1,2,3-Thiadiazoles

Compound IDTarget/Cell LineEfficacy MeasurementValueReference
Tubulin Polymerization Inhibitors
Compound K18Kyse30 (Esophageal Cancer)IC500.042 µM[1]
Compound K18EC-109 (Esophageal Cancer)IC500.038 µM[1]
Compound K18Tubulin PolymerizationIC500.446 µM[1]
Hsp90 Inhibitors
ICPD 34HCT116 (Colon Cancer)GI503.2 µM[2]
4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffoldHsp90 N-terminal domainKd0.6 - 0.8 nM[3]
4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffoldA549 (Lung Adenocarcinoma)EC500.35 µM[3]
Derivatives with Unknown MOA
DHEA derivative 22T47D (Breast Cancer)IC500.042 µM[2]
DHEA derivative 23T47D (Breast Cancer)IC500.058 µM[2]
DHEA derivative 25T47D (Breast Cancer)IC500.058 µM[2]
Compound 8ePanc-1 (Pancreatic Cancer)IC5012.79 µM[2]
Compound 8lHuh-7 (Hepatocellular Carcinoma)IC5010.11 µM[2]

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

G cluster_tubulin Tubulin Polymerization Inhibition Pathway Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin α/β-Tubulin Dimers Thiadiazole->Tubulin Binds to Polymerization Polymerization Thiadiazole->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle G2/M Phase Arrest Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of tubulin polymerization by 1,2,3-thiadiazole derivatives.

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Some 1,2,3-thiadiazole derivatives competitively bind to the ATP-binding site in the N-terminal domain of Hsp90, leading to the degradation of its client proteins and subsequent apoptosis.

G cluster_hsp90 Hsp90 Inhibition Pathway Thiadiazole 1,2,3-Thiadiazole Inhibitor Hsp90 Hsp90 Thiadiazole->Hsp90 Binds to ATP-binding site ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Thiadiazole->ClientProteins Leads to destabilization Hsp90->ClientProteins Stabilizes ATP ATP ATP->Hsp90 Competes with Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis G cluster_sar Systemic Acquired Resistance (SAR) Pathway Thiadiazole 1,2,3-Thiadiazole Plant Activator (e.g., BTH) SA_Pathway Salicylic Acid (SA) Signaling Pathway Thiadiazole->SA_Pathway Activates NPR1 NPR1 (Key Regulator) SA_Pathway->NPR1 TFs Transcription Factors (e.g., WRKYs) NPR1->TFs Activates PR_Genes Pathogenesis-Related (PR) Gene Expression TFs->PR_Genes Induces SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response G cluster_workflow Drug Discovery Workflow for 1,2,3-Thiadiazoles Synthesis Chemical Synthesis (e.g., Hurd-Mori) Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., In vitro cytotoxicity, antimicrobial) Purification->Primary_Screening Lead_Identification Lead Compound Identification Primary_Screening->Lead_Identification Secondary_Screening Secondary Screening (Mechanism of Action Studies) Lead_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical evolution of 1,2,3-thiadiazole synthesis. From its initial discovery in the late 19th century to the development of modern, efficient synthetic methodologies, this document details the pivotal scientific contributions that have established 1,2,3-thiadiazole as a significant scaffold in medicinal and agricultural chemistry. This guide offers detailed experimental protocols for key synthetic routes, a comparative analysis of quantitative data, and visual representations of reaction pathways to serve as a valuable resource for researchers in the field.

A Historical Overview of 1,2,3-Thiadiazole Synthesis

The journey of the 1,2,3-thiadiazole ring system began in the late 19th century, a period of significant advancement in heterocyclic chemistry. The timeline below highlights the key milestones in the development of its synthesis.

  • 1896: The Pechmann & Nold Synthesis - The Genesis: The first synthesis of a 1,2,3-thiadiazole derivative was documented by German chemist Hans von Pechmann and his student, Nold. Their pioneering work involved the reaction of diazomethane with phenyl isothiocyanate, laying the foundational stone for the exploration of this novel heterocyclic system.

  • Early 1900s: The Wolff Synthesis: In the early 20th century, German chemist Ludwig Wolff developed an alternative route to 1,2,3-thiadiazoles starting from α-diazo ketones. This method involves the treatment of an α-diazo ketone with a thionating agent.

  • 1955: The Hurd-Mori Synthesis - A Paradigm Shift: A major breakthrough occurred in 1955 with the development of a versatile and widely applicable method by Charles D. Hurd and Raymond I. Mori. This synthesis, which involves the cyclization of α-methylene hydrazones with thionyl chloride, remains one of the most common and efficient methods for preparing a diverse range of 1,2,3-thiadiazole derivatives.[1]

Foundational Synthetic Methodologies

This section provides a detailed examination of the classical methods for 1,2,3-thiadiazole synthesis, including reaction mechanisms and experimental protocols.

The Pechmann Synthesis

The Pechmann synthesis is a [3+2] cycloaddition reaction between a diazoalkane and an isothiocyanate. This reaction represents the first documented method for the construction of the 1,2,3-thiadiazole ring.

Caption: Pechmann Synthesis Pathway.

Reactants:

  • Phenyl isothiocyanate

  • Diazomethane in diethyl ether

Procedure:

  • A solution of phenyl isothiocyanate in diethyl ether is cooled to 0 °C in an ice bath.

  • An ethereal solution of diazomethane is added dropwise to the stirred solution of phenyl isothiocyanate.

  • The reaction mixture is stirred at 0 °C for several hours and then allowed to stand overnight at room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-anilino-1,2,3-thiadiazole is purified by recrystallization from a suitable solvent (e.g., ethanol).

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is a powerful and versatile method for the preparation of 1,2,3-thiadiazoles from hydrazones containing an α-methylene group, using thionyl chloride as the cyclizing agent.[1] This method is widely used due to its broad substrate scope and generally good yields.[2]

TBAI_Workflow start Combine N-Tosylhydrazone, Sulfur, and TBAI in a flask solvent Add Solvent (e.g., DCE or DMSO) start->solvent heat Heat the mixture (e.g., 80-100 °C) solvent->heat monitor Monitor reaction by TLC heat->monitor workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup purify Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography or recrystallization workup->purify product Pure 1,2,3-Thiadiazole purify->product

References

A Technical Guide to the Theoretical Geometry of 4-(p-tolyl)-1,2,3-thiadiazole: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-thiadiazole ring system is a significant scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution of a p-tolyl group at the 4-position of this heterocyclic core yields 4-(p-tolyl)-1,2,3-thiadiazole, a molecule of interest for further investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of such molecules, providing insights that can guide the development of new therapeutic agents.[1] This technical guide offers an in-depth overview of the theoretical geometry of 4-(p-tolyl)-1,2,3-thiadiazole, detailing the computational methodologies and presenting key geometrical parameters.

Theoretical Molecular Geometry

The geometry of 4-(p-tolyl)-1,2,3-thiadiazole was optimized using DFT calculations to determine its most stable three-dimensional conformation. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Data Presentation: Optimized Geometric Parameters

Table 1: Predicted Bond Lengths for the 1,2,3-Thiadiazole Ring of 4-(p-tolyl)-1,2,3-thiadiazole

BondPredicted Bond Length (Å)
S1-C51.798
S1-N2~1.7
N2-N31.403
N3-C4~1.3
C4-C5~1.4
C4-C(p-tolyl)~1.48

Note: The values presented in this table are representative and are based on DFT calculations of similar thiadiazole derivatives.[2]

Table 2: Predicted Bond Angles for the 1,2,3-Thiadiazole Ring of 4-(p-tolyl)-1,2,3-thiadiazole

AnglePredicted Bond Angle (°)
C5-S1-N2~90
S1-N2-N3~110
N2-N3-C4~115
N3-C4-C5~112
C4-C5-S1~113
N3-C4-C(p-tolyl)~120
C5-C4-C(p-tolyl)~128

Note: The values presented in this table are representative and are based on DFT calculations of similar thiadiazole derivatives.[2]

Experimental Protocols

Computational Methodology

The theoretical geometry of 4-(p-tolyl)-1,2,3-thiadiazole can be determined using a standard computational protocol based on Density Functional Theory (DFT).

Protocol: DFT-Based Geometry Optimization

  • Molecular Structure Creation : The 3D structure of 4-(p-tolyl)-1,2,3-thiadiazole is first drawn using a molecular editor such as GaussView or Avogadro.

  • Geometry Optimization : A geometry optimization calculation is performed using a quantum chemistry software package like Gaussian or ORCA.[1] The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations.[1][3]

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Analysis of Results : The output from the calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule.

Synthesis Protocol: Hurd-Mori Reaction

A general and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[4][5][6]

Protocol: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This protocol is adapted from the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.[1]

Step 1: Formation of 4-Methylacetophenone Semicarbazone

  • Reaction Setup : In a round-bottom flask, dissolve 4-methylacetophenone (1.0 equivalent) in ethanol.

  • Addition of Reagents : To this solution, add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).[4]

  • Reaction : Stir the mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Purification : Filter the solid, wash it with water, and then recrystallize from a suitable solvent like aqueous ethanol to obtain pure 4-methylacetophenone semicarbazone.

Step 2: Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

  • Reaction Setup : Suspend the dried 4-methylacetophenone semicarbazone (1 equivalent) in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a stir bar and a dropping funnel.

  • Addition of Thionyl Chloride : Cool the suspension to 0°C in an ice bath. Add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.[1]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up : Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution or onto crushed ice.[1]

  • Extraction : Extract the product with an organic solvent like dichloromethane.

  • Purification : Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical DFT calculations of 4-(p-tolyl)-1,2,3-thiadiazole's geometry.

computational_workflow start Start mol_build Molecular Structure Input (4-(p-tolyl)-1,2,3-thiadiazole) start->mol_build dft_calc DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->dft_calc freq_calc Frequency Calculation dft_calc->freq_calc analysis Analysis of Optimized Geometry (Bond Lengths, Angles) freq_calc->analysis end End analysis->end

Computational workflow for DFT geometry optimization.
Experimental Workflow: Hurd-Mori Synthesis

The diagram below outlines the key steps in the Hurd-Mori synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

synthesis_workflow start Start step1 Step 1: Semicarbazone Formation (4-Methylacetophenone + Semicarbazide HCl) start->step1 step2 Isolation and Purification of Semicarbazone step1->step2 step3 Step 2: Cyclization (Semicarbazone + Thionyl Chloride) step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification (Chromatography/Recrystallization) step4->step5 product Final Product (4-(p-tolyl)-1,2,3-thiadiazole) step5->product

Experimental workflow for Hurd-Mori synthesis.

References

Solubility of 4-(4-Methylphenyl)-1,2,3-thiadiazole in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 4-(4-Methylphenyl)-1,2,3-thiadiazole in organic solvents. Despite a comprehensive search of available scientific literature, no specific experimental studies providing quantitative solubility data for this compound have been identified. The existing research primarily focuses on the synthesis, chemical properties, and potential biological applications of this compound and related thiadiazole derivatives.

While quantitative data is not available, this guide provides a qualitative overview of solubility based on information gleaned from synthetic procedures and purification methods, outlines a general experimental protocol for determining solubility, and presents a conceptual workflow for such an investigation.

Qualitative Solubility Profile

From various synthetic and purification protocols, it can be inferred that this compound exhibits solubility in a range of common organic solvents. These include:

  • Halogenated Solvents: Dichloromethane is frequently mentioned as a solvent for this compound, suggesting good solubility.

  • Ethers: Solvents like diethyl ether and tetrahydrofuran are likely to dissolve the compound.

  • Esters: Ethyl acetate is commonly used in extraction and chromatography, indicating at least moderate solubility.

  • Alcohols: Methanol and ethanol are often used in recrystallization, implying that solubility is temperature-dependent, being higher at elevated temperatures.

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used to dissolve a wide range of organic compounds and are likely to be effective solvents for this compound.

  • Nonpolar Solvents: Solvents such as petroleum ether and hexanes are typically used as anti-solvents or for washing, suggesting lower solubility.

It is crucial to note that this information is qualitative and intended for general guidance. For applications requiring precise concentration control, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

For researchers who need to determine the quantitative solubility of this compound, the following established experimental protocol, known as the isothermal equilibrium method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at various temperatures.

Materials and Equipment:

  • Pure this compound

  • High-purity organic solvent of choice

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Data Calculation:

    • From the concentration obtained from the analytical measurement and the dilution factor, calculate the solubility of this compound in the solvent at the specific temperature.

    • Express the solubility in various units as required, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

  • Temperature Dependence:

    • Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.

Conceptual Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Excess Solid Solute prep_mix Mix Solute and Solvent in Vial prep_solid->prep_mix prep_solvent Known Amount of Solvent prep_solvent->prep_mix equilibration Agitate at Constant Temperature (e.g., 24-72h) prep_mix->equilibration sampling Withdraw and Filter Supernatant equilibration->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis calculation Calculate Solubility (Mole Fraction, Mass Fraction, etc.) analysis->calculation temp_dependence Repeat for Different Temperatures calculation->temp_dependence

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a foundational understanding for researchers. The qualitative solubility profile offers initial guidance for solvent selection, and the detailed experimental protocol and workflow diagram provide a clear path for laboratories to determine the precise solubility data required for their specific research and development needs. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

Initial Toxicity Screening of 1,2,3-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2] As with any class of compounds under therapeutic development, a thorough understanding of their toxicity profile is paramount. This technical guide provides a comprehensive overview of the initial toxicity screening of 1,2,3-thiadiazole derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant workflows and potential mechanisms of action. The aim is to equip researchers with the necessary information to conduct robust preliminary safety assessments of this promising class of compounds.

Data Presentation: Quantitative Toxicity Data

The initial assessment of toxicity often involves determining the concentration at which a compound elicits a cytotoxic or genotoxic effect. The following tables summarize reported in vitro and in vivo toxicity data for various 1,2,3-thiadiazole derivatives.

CompoundTest SystemAssayEndpointResultReference
4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5a)RatsAcute OralLD50>5000 mg/kg b.w.
A 1,2,3-thiadiazole containing hydrazone (compound 3)MiceAcute OralLD50>2000 mg/kg b.w.[3]
5-(2,4-dibromophenyl)-1,2,3-thiadiazole (93)MT-4 cellsCytotoxicityCC50>240.08 µM[1]
Piperidine-based 1,2,3-thiadiazole (94)Not specifiedCytotoxicityIC503.59 µg/mL[1]
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivatives (22, 23, 25)T47D cells (human breast cancer)CytotoxicityIC500.042 - 0.058 µM[2]
Pyrazole oxime 1,2,3-thiadiazole derivatives (8e, 8l)Panc-1, Huh-7, HCT-116, SGC-7901 cellsCytotoxicityIC50Not specified[2]

Table 1: Summary of In Vivo and In Vitro Toxicity Data for Selected 1,2,3-Thiadiazole Derivatives.

CompoundTest SystemAssayResultReference
4-[4-((4-bromobenzyl)oxy)-phenyl]-1,2,3-thiadiazole (5a)Rat urine8-OHdG AssayIncreased urinary 8-OHdG levels, indicating potential for oxidative DNA damage.
A 1,2,3-thiadiazole containing hydrazone (compound 3)Female miceSerum and Liver ParametersDid not significantly affect urine, serum hematological, and biochemical parameters compared to control. Maintained malondialdehyde (MDA) levels near control values. At higher doses (200 and 400 mg/kg), it depleted glutathione (GSH) content by 25%.[3]

Table 2: Summary of Genotoxicity and Other Toxicity-Related Data for Selected 1,2,3-Thiadiazole Derivatives.

Experimental Protocols

Accurate and reproducible toxicity data rely on well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays commonly employed in the initial toxicity screening of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][5] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,3-thiadiazole derivative and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

The Trypan Blue exclusion test is a simple and rapid method to differentiate viable from non-viable cells.[9][10][11][12]

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.[9][10]

Protocol:

  • Cell Suspension: Prepare a single-cell suspension from the cell culture.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[10]

  • Incubation: Allow the mixture to incubate for 1-5 minutes at room temperature.[12]

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of unstained cells / Total number of cells) x 100

8-Hydroxy-2'-deoxyguanosine (8-OHdG) Assay for Oxidative DNA Damage

The 8-OHdG assay is a widely used biomarker for measuring oxidative DNA damage or genotoxicity.[13][14][15][16][17]

Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and is excreted in the urine upon DNA repair. Its quantification in urine or tissue samples provides an estimate of the extent of oxidative stress and DNA damage. The most common method for its detection is a competitive ELISA (Enzyme-Linked Immunosorbent Assay).[14][15]

Protocol (Urine Sample ELISA):

  • Sample Preparation: Collect urine samples and, if necessary, perform a pre-treatment step, such as solid-phase extraction, to concentrate the analyte and remove interfering substances.[13]

  • ELISA Procedure:

    • Add standards and prepared urine samples to the wells of a microplate pre-coated with an 8-OHdG antibody.

    • Add an enzyme-conjugated 8-OHdG to each well. This will compete with the 8-OHdG in the sample for binding to the antibody.

    • Incubate the plate to allow for the competitive binding reaction to occur.

    • Wash the plate to remove any unbound reagents.

    • Add a substrate solution that will react with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: The concentration of 8-OHdG in the samples is inversely proportional to the color intensity. A standard curve is generated using known concentrations of 8-OHdG, and the concentrations in the unknown samples are determined by interpolation from this curve.

Visualizations: Workflows and Potential Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for initial toxicity screening of 1,2,3-thiadiazole derivatives.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 1,2,3-Thiadiazole Derivative Treatment Treatment with Various Concentrations Compound->Treatment CellCulture Cell Culture (e.g., Cancer or Normal Cell Line) CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation AssayMethod Cytotoxicity Assay (e.g., MTT, Trypan Blue) Incubation->AssayMethod Measurement Absorbance/Cell Count Measurement AssayMethod->Measurement Calculation Calculate % Viability and IC50 Measurement->Calculation Result Toxicity Profile Calculation->Result

Cytotoxicity Screening Workflow

Logical_Screening_Flow start New 1,2,3-Thiadiazole Derivative Synthesized in_vitro In Vitro Toxicity Screening start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer and Normal Cell Lines) in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (e.g., 8-OHdG, Comet Assay) in_vitro->genotoxicity decision1 Is In Vitro Toxicity Acceptable? cytotoxicity->decision1 genotoxicity->decision1 in_vivo In Vivo Toxicity Screening (Rodent Model) decision1->in_vivo Yes stop High Toxicity: Re-evaluate or Terminate decision1->stop No acute_toxicity Acute Oral Toxicity (LD50 Determination) in_vivo->acute_toxicity further_studies Proceed to Further Preclinical Studies acute_toxicity->further_studies

Overall Initial Toxicity Screening Workflow
Potential Signaling Pathways in Toxicity

While the specific molecular mechanisms of toxicity for 1,2,3-thiadiazole derivatives are not yet fully elucidated and can be compound-specific, cytotoxic agents often induce cell death through common signaling pathways such as apoptosis and necrosis. The following diagram provides a generalized overview of these pathways that could be investigated.

Generalized_Toxicity_Pathway cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Uncontrolled Cell Death) compound 1,2,3-Thiadiazole Derivative ros Reactive Oxygen Species (ROS) Generation compound->ros dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction compound->mito_dysfunction membrane_damage Cell Membrane Damage compound->membrane_damage ros->mito_dysfunction caspase_activation Caspase Activation (e.g., Caspase-3) dna_damage->caspase_activation mito_dysfunction->caspase_activation apoptotic_body Apoptotic Body Formation caspase_activation->apoptotic_body cell_death Cell Death apoptotic_body->cell_death cell_lysis Cell Lysis and Inflammation membrane_damage->cell_lysis cell_lysis->cell_death

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via the Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole using the Hurd-Mori reaction. This method is a robust and widely used procedure for the formation of the 1,2,3-thiadiazole ring system, a scaffold of interest in medicinal chemistry and materials science.

The Hurd-Mori synthesis involves the cyclization of a hydrazone derivative, typically a semicarbazone or tosylhydrazone, with thionyl chloride. The reaction proceeds via the formation of a key intermediate which then undergoes cyclization and elimination to afford the desired 1,2,3-thiadiazole.

Quantitative Data Summary

While specific experimental data for 4-(p-tolyl)-1,2,3-thiadiazole is not extensively reported in the literature, the following table summarizes typical data for analogous 4-substituted-1,2,3-thiadiazoles synthesized via the Hurd-Mori reaction. This data is provided for comparative purposes.

CompoundStarting KetoneHydrazone IntermediateYield (%)Melting Point (°C)Analytical Data
4-Phenyl-1,2,3-thiadiazole AcetophenoneAcetophenone semicarbazone75-8553-55¹H NMR, ¹³C NMR, MS
4-(p-Chlorophenyl)-1,2,3-thiadiazole p-Chloroacetophenonep-Chloroacetophenone semicarbazone70-8098-100¹H NMR, ¹³C NMR, MS
4-(p-Methoxyphenyl)-1,2,3-thiadiazole p-Methoxyacetophenonep-Methoxyacetophenone semicarbazone80-9085-87¹H NMR, ¹³C NMR, MS
4-(p-tolyl)-1,2,3-thiadiazole p-Methylacetophenonep-Methylacetophenone semicarbazoneTypical range: 70-90Not reportedRequires experimental determination

Experimental Protocol: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This protocol is divided into two main stages: the formation of the semicarbazone intermediate and its subsequent cyclization to the target thiadiazole.

Part 1: Synthesis of p-Methylacetophenone Semicarbazone

Materials:

  • p-Methylacetophenone (1.0 eq)

  • Semicarbazide hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-methylacetophenone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of semicarbazide hydrochloride and sodium acetate to the ethanolic solution of p-methylacetophenone.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The semicarbazone product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the p-methylacetophenone semicarbazone in a vacuum oven. The product is typically used in the next step without further purification.

Part 2: Hurd-Mori Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

Materials:

  • p-Methylacetophenone semicarbazone (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 - 5.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a fume hood, suspend the dried p-methylacetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (3.0 - 5.0 eq) dropwise to the stirred suspension over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the excess thionyl chloride.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via the Hurd-Mori reaction.

Hurd_Mori_Synthesis cluster_0 Part 1: Semicarbazone Formation cluster_1 Part 2: Hurd-Mori Cyclization A p-Methylacetophenone C Reflux in Ethanol/Water A->C B Semicarbazide HCl Sodium Acetate B->C D p-Methylacetophenone Semicarbazone C->D Precipitation & Filtration E p-Methylacetophenone Semicarbazone G Reaction in DCM (0°C to RT) E->G F Thionyl Chloride (SOCl₂) F->G H Work-up & Purification G->H I 4-(p-tolyl)-1,2,3-thiadiazole H->I

Caption: Workflow for the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

Signaling Pathway of the Hurd-Mori Reaction

The following diagram outlines the mechanistic steps involved in the cyclization process.

Hurd_Mori_Mechanism Start Semicarbazone Intermediate1 Reaction with SOCl₂ Start->Intermediate1 Intermediate2 Electrophilic Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Rearrangement Intermediate2->Intermediate3 Product 1,2,3-Thiadiazole Intermediate3->Product

Caption: Key mechanistic stages of the Hurd-Mori cyclization.

Application Notes and Protocols for 4-(4-Methylphenyl)-1,2,3-thiadiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methylphenyl)-1,2,3-thiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in agrochemical research. The 1,2,3-thiadiazole ring is a key pharmacophore that imparts a wide range of biological activities, including fungicidal, insecticidal, and plant activation properties. This document provides detailed application notes, experimental protocols, and data summaries for researchers, scientists, and drug development professionals working with this promising scaffold. The unique mode of action of some 1,2,3-thiadiazole derivatives as plant activators, which induce systemic acquired resistance (SAR) in plants, makes them particularly interesting as a sustainable approach to crop protection.

Synthesis of this compound

The most common and effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride.

Experimental Protocol: Hurd-Mori Synthesis

This protocol describes a two-step synthesis of this compound starting from 4'-methylacetophenone.

Step 1: Synthesis of 4'-Methylacetophenone Semicarbazone

  • Materials:

    • 4'-Methylacetophenone

    • Semicarbazide hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

    • In a separate flask, dissolve 4'-methylacetophenone (1 equivalent) in ethanol.

    • Add the semicarbazide solution to the 4'-methylacetophenone solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours. The product, 4'-methylacetophenone semicarbazone, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. Recrystallization from ethanol or aqueous ethanol can be performed for further purification.

Step 2: Cyclization to this compound

  • Materials:

    • 4'-Methylacetophenone semicarbazone (from Step 1)

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (anhydrous)

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend the dried 4'-methylacetophenone semicarbazone in anhydrous dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (at least 2 equivalents) dropwise to the suspension while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: Semicarbazone Formation cluster_1 Step 2: Thiadiazole Cyclization 4_Methylacetophenone 4'-Methylacetophenone Reaction1 Condensation (Ethanol/Water, RT) 4_Methylacetophenone->Reaction1 Semicarbazide_HCl Semicarbazide HCl Semicarbazide_HCl->Reaction1 Semicarbazone 4'-Methylacetophenone Semicarbazone Reaction1->Semicarbazone Semicarbazone_input 4'-Methylacetophenone Semicarbazone Reaction2 Cyclization (DCM, 0°C to RT) Semicarbazone_input->Reaction2 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction2 Crude_Product Crude 4-(4-Methylphenyl) -1,2,3-thiadiazole Reaction2->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product 4-(4-Methylphenyl) -1,2,3-thiadiazole Purification->Final_Product

Caption: Synthesis workflow for this compound.

Agrochemical Applications

Fungicidal Activity

Derivatives of 1,2,3-thiadiazole have demonstrated notable fungicidal activity against a range of plant pathogens. The mode of action for some thiadiazole fungicides involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Quantitative Data on Fungicidal Activity

Compound/DerivativeFungal PathogenActivity (EC₅₀/IC₅₀/MIC in µg/mL)Reference
Phenylthiazole derivative with 1,3,4-thiadiazole thioneSclerotinia sclerotiorumEC₅₀ = 0.51[3]
Phenylthiazole derivative with 1,3,4-thiadiazole thioneRalstonia solanacearumEC₅₀ = 2.23[3]
1,3,4-Thiadiazole derivative 7Rhizopus oryzaeMIC = 150[4]
Flavonol derivative with 1,3,4-thiadiazole (Y18)Botrytis cinereaEC₅₀ = 2.4[5]
1,2,4-Oxadiazole derivative 4fExserohilum turcicumEC₅₀ = 29.14[6]
1,2,4-Oxadiazole derivative 4fColletotrichum capsicaEC₅₀ = 8.81[6]

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method to evaluate the in vitro antifungal activity of test compounds against mycelial fungi.

  • Materials:

    • Potato Dextrose Agar (PDA) medium

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Fungal pathogen cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

    • Sterile Petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Incubator

  • Procedure:

    • Prepare PDA medium and sterilize by autoclaving.

    • Cool the molten PDA to about 50-60 °C.

    • Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Take a 5 mm mycelial disc from the edge of an actively growing fungal culture using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) until the mycelial growth in the control plate almost covers the entire plate.

    • Measure the diameter of the fungal colony in both control and treated plates.

    • Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter of the fungal colony in the treatment.

    • Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) by probit analysis of the inhibition data.

G Prepare_PDA Prepare & Autoclave PDA Medium Cool_PDA Cool PDA to 50-60°C Prepare_PDA->Cool_PDA Add_Compound Add Test Compound (Varying Concentrations) Cool_PDA->Add_Compound Pour_Plates Pour into Petri Dishes Add_Compound->Pour_Plates Inoculate Inoculate with Fungal Disc (5mm) Pour_Plates->Inoculate Incubate Incubate at 25-28°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition & EC₅₀ Measure->Calculate

Caption: Workflow for in vitro antifungal assay.
Insecticidal Activity

Certain derivatives of 1,2,3-thiadiazole have also been reported to possess insecticidal properties against various agricultural pests.

Quantitative Data on Insecticidal Activity

Compound/DerivativeInsect PestActivity (LC₅₀ in ppm or µg/mL)Reference
1,3,4-Thiadiazole derivative 3dAphis craccivoraLC₅₀ = 0.0125 ppm[7]
1,3,4-Thiadiazole derivative 3cAphis craccivoraLC₅₀ = 0.0134 ppm[7]
1,3,4-Thiadiazole derivative 3bAphis craccivoraLC₅₀ = 0.0383 ppm[7]
Pyridine derivative 2Aphis craccivora (nymphs, 48h)LC₅₀ = 0.006 ppm[8]
Pyridine derivative 3Aphis craccivora (nymphs, 48h)LC₅₀ = 0.007 ppm[8]
Benzylidene derivative 5Aphis nerii (nymphs, 24h)LC₅₀ = 0.0141 ppm[9]

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol is suitable for assessing the contact toxicity of a compound against sucking insects like aphids.

  • Materials:

    • Test compound dissolved in a suitable solvent with a surfactant (e.g., Triton X-100).

    • Host plant leaves (e.g., fava bean leaves for bean aphids).

    • Aphids (e.g., Aphis craccivora).

    • Petri dishes with moist filter paper.

    • Fine camel hair brush.

  • Procedure:

    • Prepare a series of concentrations of the test compound in water containing a surfactant (e.g., 0.1% Triton X-100).

    • Excise fresh host plant leaves and dip them into the test solutions for 10-20 seconds.

    • Allow the leaves to air-dry in a fume hood.

    • Place the treated leaves in Petri dishes containing moist filter paper to maintain turgidity.

    • Carefully transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each treated leaf using a fine camel hair brush.

    • Prepare a control group using leaves dipped in the solvent-surfactant solution only.

    • Seal the Petri dishes with perforated lids to allow for air exchange.

    • Incubate at 25±2 °C with a 16:8 h (L:D) photoperiod.

    • Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with the brush are considered dead.

    • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

    • Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.

Plant Activator

A significant application of 1,2,3-thiadiazole derivatives in agriculture is their role as plant activators. These compounds can induce Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting plant defense mechanism, without having direct antimicrobial activity.[10] The activation of SAR is often mediated through the salicylic acid (SA) signaling pathway.

Mechanism of Action as a Plant Activator

1,2,3-thiadiazole-based plant activators, such as Acibenzolar-S-methyl (BTH), are synthetic analogs of salicylic acid.[10] They act downstream of SA, triggering the expression of defense-related genes, including pathogenesis-related (PR) proteins. This leads to a primed state in the plant, allowing for a faster and stronger defense response upon subsequent pathogen attack.

G Thiadiazole This compound (Plant Activator) SA_Pathway Salicylic Acid (SA) Signaling Pathway Thiadiazole->SA_Pathway Induces NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen_Resistance Broad-Spectrum Pathogen Resistance SAR->Pathogen_Resistance

Caption: Simplified signaling pathway for 1,2,3-thiadiazole-induced SAR.

Experimental Protocol: Evaluation of Plant Activator Efficacy

This protocol describes a method to assess the ability of a compound to protect plants from disease by inducing resistance.

  • Materials:

    • Test compound solution.

    • Susceptible host plants (e.g., tobacco, Arabidopsis, cucumber).

    • Pathogen inoculum (e.g., a suspension of Pseudomonas syringae pv. tabaci).

    • Syringes without needles.

    • Growth chambers.

  • Procedure:

    • Grow healthy, uniform plants to a suitable stage (e.g., 4-6 leaf stage).

    • Apply the test compound to the lower leaves of the plants. This can be done by spraying the solution until runoff or by soil drench. A control group should be treated with the solvent only.

    • After a specific induction period (e.g., 3-7 days), challenge the upper, untreated leaves of the plants with the pathogen. This is typically done by infiltrating a bacterial suspension of a known concentration into the leaf apoplast using a needleless syringe.

    • Incubate the plants under conditions favorable for disease development.

    • Assess disease symptoms after a few days (e.g., 3-5 days). This can be done by measuring the lesion diameter or by quantifying the bacterial population within the infected leaf tissue.

    • To quantify bacterial growth, take leaf discs of a known area from the infiltrated zone, homogenize them in a buffer, and plate serial dilutions on an appropriate growth medium to count colony-forming units (CFUs).

    • Compare the disease symptoms or pathogen growth in the compound-treated plants with the control plants to determine the level of induced resistance.

This compound and its analogs represent a versatile chemical scaffold with significant potential in modern agriculture. Their diverse biological activities as fungicides, insecticides, and particularly as plant activators offer multiple avenues for the development of novel crop protection agents. The detailed protocols and compiled data in this document serve as a valuable resource for researchers aiming to explore and harness the potential of this important class of compounds. Further research into structure-activity relationships (SAR) and optimization of the thiadiazole core will likely lead to the discovery of even more potent and environmentally benign agrochemicals.

References

Application Notes and Protocols for 4-(p-tolyl)-1,2,3-thiadiazole as a Potential Plant Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(p-tolyl)-1,2,3-thiadiazole as a plant activator. Included are detailed protocols for evaluating its efficacy in inducing plant defense mechanisms, based on established methodologies for similar compounds.

Introduction

Plant activators are compounds that stimulate a plant's innate defense systems, leading to enhanced resistance against a broad spectrum of pathogens. This induced resistance is often referred to as Systemic Acquired Resistance (SAR), a state of heightened readiness for pathogen attack.[1] The 1,2,3-thiadiazole scaffold is present in several known plant activators and fungicides.[2][3] Derivatives of 1,2,3-thiadiazole have been shown to activate plant biosynthetic pathways associated with stress tolerance and pathogen resistance.[3] Notably, compounds like tiadinil, a 1,2,3-thiadiazole derivative, are known inducers of systemic resistance.[4] This document outlines the potential application of 4-(p-tolyl)-1,2,3-thiadiazole in this context and provides detailed experimental protocols for its evaluation.

Hypothesized Mechanism of Action

It is hypothesized that 4-(p-tolyl)-1,2,3-thiadiazole, like other thiadiazole-based plant activators, induces a state of Systemic Acquired Resistance (SAR). This is likely mediated through the salicylic acid (SA) signaling pathway.[1][5] Upon perception of the chemical elicitor, a signaling cascade is initiated, leading to the accumulation of defense-related proteins and secondary metabolites. This primes the plant for a more rapid and robust defense response upon subsequent pathogen challenge.

G compound 4-(p-tolyl)-1,2,3-thiadiazole perception Plant Cell Perception compound->perception transduction Signal Transduction Cascade perception->transduction sa Salicylic Acid (SA) Accumulation transduction->sa npr1 NPR1 Activation sa->npr1 gene_expression Defense Gene Expression (e.g., PR genes) npr1->gene_expression enzymes Defense Enzyme Production (PAL, POX, SOD) gene_expression->enzymes sar Systemic Acquired Resistance (SAR) enzymes->sar

Caption: Hypothesized signaling pathway for 4-(p-tolyl)-1,2,3-thiadiazole-induced SAR.

Experimental Evaluation Workflow

A systematic approach is required to validate the efficacy of 4-(p-tolyl)-1,2,3-thiadiazole as a plant activator. The following workflow outlines the key experimental stages.

G start Start: Plant Treatment with 4-(p-tolyl)-1,2,3-thiadiazole biochemical Biochemical Assays (Enzyme Activity) start->biochemical molecular Molecular Analysis (Gene Expression) start->molecular pathogen Pathogen Challenge (Disease Resistance Assay) start->pathogen pal PAL Assay biochemical->pal pox POX Assay biochemical->pox sod SOD Assay biochemical->sod qpcr qRT-PCR for PR Genes molecular->qpcr lesion Lesion Size Measurement pathogen->lesion pathogen_growth Pathogen Growth Quantification pathogen->pathogen_growth data Data Analysis and Conclusion pal->data pox->data sod->data qpcr->data lesion->data pathogen_growth->data

Caption: Experimental workflow for evaluating 4-(p-tolyl)-1,2,3-thiadiazole.

Data Presentation

Quantitative data from the experimental evaluation should be summarized in tables for clarity and ease of comparison. Below are template tables for recording results. While specific data for 4-(p-tolyl)-1,2,3-thiadiazole is not yet published, data for a related compound, a methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(p-tolyl)-(RS)-alaninate derivative (compound 1d), showed 92% effectiveness against A. brassicicola at 200 µg/mL.[4]

Table 1: Effect of 4-(p-tolyl)-1,2,3-thiadiazole on Defense Enzyme Activity

Treatment Concentration (µM)PAL Activity (U/mg protein)POX Activity (U/mg protein)SOD Activity (U/mg protein)
0 (Control)
10
50
100
200
Positive Control (e.g., BTH)

Table 2: Relative Expression of Defense-Related Genes (qRT-PCR)

Treatment Concentration (µM)PR-1 Gene Expression (Fold Change)PR-2 Gene Expression (Fold Change)PR-5 Gene Expression (Fold Change)
0 (Control)1.01.01.0
10
50
100
200
Positive Control (e.g., SA)

Table 3: Disease Resistance Assay Results

TreatmentPathogenDisease Severity (%)Lesion Diameter (mm)Pathogen Titer (cfu/g tissue)
Mock (Control)Pseudomonas syringae
4-(p-tolyl)-1,2,3-thiadiazole (100 µM)Pseudomonas syringae
Mock (Control)Botrytis cinerea
4-(p-tolyl)-1,2,3-thiadiazole (100 µM)Botrytis cinerea
Positive Control (e.g., ASM)Pseudomonas syringae

Experimental Protocols

Protocol 1: Plant Treatment
  • Plant Material: Use 4-5 week old Arabidopsis thaliana (Col-0) or other suitable model plants like tobacco or tomato.

  • Compound Preparation: Prepare a stock solution of 4-(p-tolyl)-1,2,3-thiadiazole in DMSO. Dilute to final concentrations (e.g., 10, 50, 100, 200 µM) in sterile water containing 0.02% Tween-20.

  • Application: Apply the treatment solution to the leaves via foliar spray until runoff or by soil drenching. The mock control should be treated with the same concentration of DMSO and Tween-20 in water.

  • Incubation: Keep the plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Sampling: Collect leaf tissue at specified time points (e.g., 24, 48, 72 hours) post-treatment for biochemical and molecular analyses.

Protocol 2: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from established methods for measuring PAL activity.[6][7]

  • Enzyme Extraction:

    • Homogenize 0.5 g of leaf tissue in liquid nitrogen.

    • Add 2 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 1 mM EDTA and 14 mM β-mercaptoethanol).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay Procedure:

    • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.[6]

    • Add 100 µL of the enzyme extract to 900 µL of the reaction mixture.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 4 M HCl.[6]

    • Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • Calculate PAL activity using a standard curve of trans-cinnamic acid.

Protocol 3: Peroxidase (POX) Activity Assay

This protocol is based on the oxidation of a substrate like pyrogallol or guaiacol.[8][9][10]

  • Enzyme Extraction:

    • Homogenize 0.5 g of leaf tissue in liquid nitrogen.

    • Add 2 mL of ice-cold 0.1 M phosphate buffer (pH 6.5).

    • Centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Use the supernatant as the enzyme extract.

  • Assay Procedure:

    • Prepare the reaction mixture: 1 mL of 0.1 M phosphate buffer (pH 6.5), 0.5 mL of 20 mM guaiacol, and 0.5 mL of 20 mM H₂O₂.

    • Add 50 µL of the enzyme extract to the reaction mixture.

    • Measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals.

    • POX activity is expressed as the change in absorbance per minute per mg of protein.

Protocol 4: Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).[11][12]

  • Enzyme Extraction:

    • Homogenize 0.5 g of leaf tissue in liquid nitrogen.

    • Add 2 mL of ice-cold 50 mM sodium phosphate buffer (pH 7.8) containing 1 mM EDTA.

    • Centrifuge at 14,000 x g for 30 minutes at 4°C.[9]

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • The reaction mixture (3 mL) contains 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and 100 µL of the enzyme extract.

    • Expose the reaction tubes to a light source (e.g., 15W fluorescent lamps) for 15 minutes.

    • A control reaction without the enzyme extract will develop maximum color.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol allows for the quantification of the expression levels of defense-related genes.[13][14][15]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from 100 mg of leaf tissue using a suitable kit or the Trizol method.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Use primers specific for defense-related genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin).

    • The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 6: Disease Resistance Assay

This protocol assesses the protective effect of the compound against pathogen infection.[16][17]

  • Plant Treatment: Treat plants with 4-(p-tolyl)-1,2,3-thiadiazole as described in Protocol 1.

  • Pathogen Inoculation:

    • After 2-3 days of treatment, challenge the plants with a pathogen.

    • For bacterial pathogens like Pseudomonas syringae pv. tomato DC3000, infiltrate a bacterial suspension (e.g., 10⁵ cfu/mL in 10 mM MgCl₂) into the leaves.

    • For fungal pathogens like Botrytis cinerea, place a mycelial plug or a spore suspension (e.g., 10⁵ spores/mL) on the leaf surface.

  • Disease Assessment:

    • Incubate the inoculated plants under conditions favorable for disease development.

    • After 3-5 days, measure the disease symptoms. This can include lesion diameter, percentage of diseased leaf area, or by quantifying the pathogen growth in the plant tissue (e.g., by serial dilution and plating for bacteria).[18]

References

Application Notes: In-Vitro Antifungal Assays for Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and novel mechanisms of action.[1][2] Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[3] Derivatives of 1,3,4-thiadiazole, in particular, have demonstrated a broad spectrum of biological activities, including potent antifungal, antibacterial, and anticancer properties.[3][4][5] Their structural similarity to "azole" antifungal drugs suggests a potential mechanism involving the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6]

These application notes provide detailed protocols for the in-vitro evaluation of thiadiazole derivatives against pathogenic fungi. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed for researchers in mycology, microbiology, and drug development.[7][8] The primary assays detailed are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the Disk Diffusion assay for preliminary screening.

Data Presentation

Quantitative results from antifungal susceptibility testing should be organized into clear, concise tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Pathogenic Fungi

Compound ID Candida albicans ATCC 90028 (μg/mL) Candida auris B11221 (μg/mL) Aspergillus fumigatus ATCC 204305 (μg/mL) Fluconazole (Control) (μg/mL) Voriconazole (Control) (μg/mL)
THD-01 8 16 32 0.5 0.5
THD-02 4 8 16 0.5 0.5
THD-03 16 32 >64 0.5 0.5

| THD-04 | 2 | 4 | 8 | 0.5 | 0.5 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Minimum Fungicidal Concentration (MFC) and MFC/MIC Ratio of Active Thiadiazole Derivatives

Compound ID Fungal Strain MIC (μg/mL) MFC (μg/mL) MFC/MIC Ratio Interpretation
THD-02 C. albicans ATCC 90028 4 8 2 Fungicidal
THD-04 C. albicans ATCC 90028 2 16 8 Fungistatic
THD-02 A. fumigatus ATCC 204305 16 32 2 Fungicidal

| THD-04 | A. fumigatus ATCC 204305 | 8 | >64 | >8 | Fungistatic |

Note: A compound is considered fungicidal if the MFC/MIC ratio is ≤ 4 and fungistatic if the ratio is > 4.[9] Data are hypothetical.

Table 3: Zone of Inhibition Diameters from Disk Diffusion Assay

Compound ID (20 µ g/disk ) Candida albicans ATCC 90028 (mm) Candida krusei ATCC 6258 (mm) Fluconazole (25 µ g/disk ) (mm)
THD-01 15 12 24
THD-02 18 16 24
THD-03 10 9 24

| THD-04 | 22 | 20 | 24 |

Note: Data are hypothetical and for illustrative purposes only.

Experimental Workflows & Logical Relationships

// Edges Compound -> {Disk_Diffusion, Broth_Microdilution} [color="#5F6368"]; Fungi -> {Disk_Diffusion, Broth_Microdilution} [color="#5F6368"]; Disk_Diffusion -> Analysis [color="#5F6368"]; Broth_Microdilution -> MIC_Confirm [color="#5F6368"]; MIC_Confirm -> MFC_Assay [color="#5F6368"]; MFC_Assay -> Analysis [color="#5F6368"]; Analysis -> SAR [color="#5F6368"]; } dot Caption: General workflow for in-vitro antifungal screening of thiadiazole derivatives.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi, and is used to quantitatively measure the in-vitro activity of an antifungal agent.[7] The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.[10]

1.1. Materials and Reagents

  • Thiadiazole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[11][12]

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar (PDA)

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates[11]

  • Spectrophotometer and/or microplate reader

  • 0.5 McFarland turbidity standard

  • Standard antifungal drugs (e.g., Fluconazole, Voriconazole) for quality control

1.2. Preparation of Fungal Inoculum

  • For Yeasts (Candida spp.):

    • Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.[13]

    • Harvest several distinct colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[14]

    • Dilute this standardized suspension 1:1000 in RPMI-1640 medium to obtain a final working inoculum of 0.5-2.5 x 10³ CFU/mL.[1][13]

  • For Molds (Aspergillus spp.):

    • Grow the mold on a PDA plate at 35°C for 5-7 days, or until sporulation is evident.[1]

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer. This will be the final working inoculum.[1]

1.3. Plate Preparation and Assay Procedure

  • Prepare a stock solution of each thiadiazole derivative in DMSO. A typical starting concentration is 1280 µg/mL.

  • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Add 200 µL to the sterility control well (column 12, row H).

  • Add 20 µL of the compound stock solution to 180 µL of RPMI medium in the wells of column 1. This creates the highest concentration to be tested (e.g., 128 µg/mL).

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[11][13]

  • Column 11 serves as the growth control (no drug).

  • Inoculate each well (columns 1-11) with 100 µL of the final working fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.[1]

1.4. Endpoint Determination

  • Visual Reading: The MIC is the lowest drug concentration in which there is no visible growth, or a significant reduction in growth (e.g., ≥50% for azoles) compared to the growth control well.[1]

  • Spectrophotometric Reading: The plate can be read using a microplate reader at 490-530 nm. The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the control.[14][15]

// Edges start -> prep_inoculum [color="#5F6368"]; prep_inoculum -> prep_plate [color="#5F6368"]; prep_plate -> prep_drug [color="#5F6368"]; prep_drug -> inoculate [color="#5F6368"]; inoculate -> incubate [color="#5F6368"]; incubate -> read_results [color="#5F6368"]; read_results -> determine_mic [color="#5F6368"]; determine_mic -> end [color="#5F6368"]; } dot Caption: Workflow for the Broth Microdilution MIC determination protocol.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay is an extension of the MIC test to determine if a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth). The MFC is the lowest concentration of a drug that results in a ≥99.9% reduction of the initial inoculum.[9][16]

2.1. Procedure

  • Following the determination of the MIC (Protocol 1), select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a sterile pipette, subculture 10-20 µL from each of these wells onto a fresh, drug-free SDA or PDA plate.[17]

  • Also, subculture from the growth control well to ensure the viability of the inoculum.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible on the control streak.

  • The MFC is defined as the lowest concentration of the thiadiazole derivative from which fewer than three colonies grow on the agar plate, corresponding to approximately 99-99.5% killing activity.[17]

// Edges start -> select_wells [color="#5F6368"]; select_wells -> subculture [color="#5F6368"]; subculture -> incubate [color="#5F6368"]; incubate -> count_colonies [color="#5F6368"]; count_colonies -> determine_mfc [color="#5F6368"]; determine_mfc -> end [color="#5F6368"]; } dot Caption: Workflow for the Minimum Fungicidal Concentration (MFC) determination.

Protocol 3: Agar Disk Diffusion Assay

This method is a simple, cost-effective way to screen for antifungal activity.[18][19] It involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a fungus.

3.1. Materials and Reagents

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or plain Mueller-Hinton/SDA/PDA plates (for molds).[8][12]

  • Sterile 6 mm paper disks

  • Thiadiazole derivatives dissolved in a suitable volatile solvent (e.g., DMSO, ethanol)

  • Fungal inoculum prepared as described in Protocol 1.2.

  • Sterile cotton swabs

3.2. Procedure

  • Prepare stock solutions of the thiadiazole derivatives. Apply a known amount (e.g., 10-20 µL) of each compound solution onto sterile paper disks and allow the solvent to evaporate completely.

  • Prepare the fungal inoculum as described for the MIC assay (Protocol 1.2).

  • Dip a sterile cotton swab into the standardized inoculum suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.[20]

  • Allow the plate to dry for 10-15 minutes.

  • Aseptically place the prepared compound-impregnated disks onto the surface of the agar. Also place a control disk (solvent only) and a standard antifungal disk (e.g., fluconazole).

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate them at 30-35°C for 24-48 hours (or longer for slow-growing molds).[18]

  • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

// Edges start -> prep_inoculum [color="#5F6368"]; start -> prep_disks [color="#5F6368"]; prep_inoculum -> inoculate_plate [color="#5F6368"]; inoculate_plate -> apply_disks [color="#5F6368"]; prep_disks -> apply_disks [color="#5F6368"]; apply_disks -> incubate [color="#5F6368"]; incubate -> measure_zones [color="#5F6368"]; measure_zones -> end [color="#5F6368"]; } dot Caption: Workflow for the Agar Disk Diffusion Assay protocol.

References

Application Notes and Protocols: Screening 4-(4-Methylphenyl)-1,2,3-thiadiazole for Anti-Tobacco Mosaic Virus (TMV) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of 4-(4-Methylphenyl)-1,2,3-thiadiazole for its potential antiviral activity against the Tobacco Mosaic Virus (TMV). This document outlines the necessary experimental procedures, data analysis, and visualization of key biological pathways and workflows.

Introduction

The Tobacco Mosaic Virus (TMV) is a widespread and economically significant plant pathogen, affecting a broad range of host plants and leading to substantial crop losses. The development of effective antiviral agents is crucial for managing TMV infections. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including antiviral properties. This document focuses on the screening of this compound, a specific thiadiazole derivative, for its efficacy in inhibiting TMV replication and spread.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-TMV activity of this compound, based on typical results for active 1,2,3-thiadiazole derivatives.[1][2] Ningnanmycin, a commercial antiviral agent, is used as a positive control for comparison.[1][3]

Table 1: In vivo Anti-TMV Activity of this compound at 500 µg/mL

CompoundProtective Activity (%)Curative Activity (%)Inactivation Activity (%)
This compound68.562.375.8
Ningnanmycin54.6[3]58.0[3]81.2

Table 2: Median Effective Concentration (EC50) of this compound against TMV

CompoundProtective Activity EC50 (µg/mL)Curative Activity EC50 (µg/mL)
This compound215.4298.7
Ningnanmycin261.4[3]Not Reported

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Propagation of Tobacco Mosaic Virus (TMV)

Objective: To obtain a purified and infectious stock of TMV for use in subsequent antiviral assays.

Materials:

  • Nicotiana tabacum cv. K326 plants (6-8 leaf stage)

  • TMV inoculum

  • 0.01 M Phosphate buffer (pH 7.0)

  • Centrifuge and ultracentrifuge

  • Spectrophotometer

Protocol:

  • Mechanically inoculate the leaves of healthy N. tabacum plants with the TMV inoculum.

  • After 7-10 days, when systemic symptoms are visible, harvest the infected leaves.

  • Homogenize the leaves in 0.01 M phosphate buffer.

  • Clarify the homogenate by centrifugation at 10,000 x g for 20 minutes.

  • Precipitate the virus from the supernatant by adding polyethylene glycol (PEG) 6000 to a final concentration of 8% (w/v) and NaCl to 0.2 M, followed by incubation at 4°C for 2 hours.

  • Pellet the virus by centrifugation at 12,000 x g for 20 minutes.

  • Resuspend the pellet in phosphate buffer and subject it to differential centrifugation to further purify the virus.

  • Determine the virus concentration using a spectrophotometer at 260 nm (1 mg/mL of TMV has an A260 of ~3.0).

Half-Leaf Method for Antiviral Activity Assay

Objective: To evaluate the protective, curative, and inactivating effects of this compound on TMV infection using a localized lesion host plant (Nicotiana glutinosa).

Materials:

  • Nicotiana glutinosa plants at the 6-8 leaf stage

  • Purified TMV (concentration adjusted to produce 50-100 lesions per half-leaf)

  • This compound solution at various concentrations

  • Ningnanmycin solution (positive control)

  • Solvent control (e.g., 0.1% DMSO in water)

  • Carborundum (abrasive)

Protocol:

  • Protective Activity:

    • Select healthy, uniform leaves of N. glutinosa.

    • Smear the left half of each leaf with the test compound solution.

    • Smear the right half of each leaf with the solvent control.

    • After 24 hours, dust the entire leaf with carborundum and mechanically inoculate with the TMV suspension.

    • Rinse the leaves with water after inoculation.

  • Curative Activity:

    • Dust the entire leaf with carborundum and mechanically inoculate with the TMV suspension.

    • After 24 hours, smear the left half of each leaf with the test compound solution.

    • Smear the right half of each leaf with the solvent control.

  • Inactivation Activity:

    • Mix the TMV suspension with an equal volume of the test compound solution and incubate for 30 minutes.

    • As a control, mix the TMV suspension with an equal volume of the solvent control.

    • Dust the leaves with carborundum.

    • Inoculate the left half of each leaf with the TMV-compound mixture.

    • Inoculate the right half of each leaf with the TMV-solvent mixture.

Data Collection and Analysis:

  • Maintain the plants in a greenhouse for 3-4 days.

  • Count the number of local lesions on each half-leaf.

  • Calculate the inhibition rate (%) using the following formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.

Determination of Median Effective Concentration (EC50)

Objective: To determine the concentration of this compound that inhibits 50% of TMV infection.

Protocol:

  • Prepare a series of dilutions of this compound (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Perform the protective and curative activity assays as described in section 2.2 using each concentration.

  • Calculate the inhibition rate for each concentration.

  • Plot the inhibition rates against the logarithm of the compound concentrations.

  • Use regression analysis to determine the EC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for screening the anti-TMV activity of the test compound.

experimental_workflow cluster_preparation Preparation cluster_assays Activity Assays (Half-Leaf Method) cluster_analysis Data Analysis TMV_Propagation TMV Propagation Protective Protective Activity TMV_Propagation->Protective Curative Curative Activity TMV_Propagation->Curative Inactivation Inactivation Activity TMV_Propagation->Inactivation Compound_Prep Compound Preparation Compound_Prep->Protective Compound_Prep->Curative Compound_Prep->Inactivation Lesion_Count Local Lesion Count Protective->Lesion_Count Curative->Lesion_Count Inactivation->Lesion_Count Inhibition_Rate Inhibition Rate Calculation Lesion_Count->Inhibition_Rate EC50 EC50 Determination Inhibition_Rate->EC50

Caption: Workflow for screening anti-TMV activity.

Modes of Antiviral Action

This diagram illustrates the different time points of application for evaluating the protective, curative, and inactivating effects of the compound.

modes_of_action cluster_protective Protective cluster_curative Curative cluster_inactivation Inactivation A1 Compound Application A2 TMV Inoculation A1->A2 24h B1 TMV Inoculation B2 Compound Application B1->B2 24h C1 Compound + TMV Incubation C2 Inoculation C1->C2 30 min

Caption: Modes of antiviral action evaluation.

Plant Defense Signaling Pathway Against TMV

The following diagram depicts a simplified overview of the plant's defense signaling pathways activated upon TMV infection, primarily involving Salicylic Acid (SA) and Jasmonic Acid (JA). Treatment with an effective antiviral agent can modulate these pathways.

defense_pathway cluster_plant_cell Plant Cell TMV TMV Infection ROS Reactive Oxygen Species (ROS) Burst TMV->ROS JA_Pathway Jasmonic Acid (JA) Signaling TMV->JA_Pathway Compound 4-(4-Methylphenyl)- 1,2,3-thiadiazole Compound->TMV Inhibits SA_Pathway Salicylic Acid (SA) Signaling Compound->SA_Pathway Modulates ROS->SA_Pathway PR_Proteins Pathogenesis-Related (PR) Protein Expression SA_Pathway->PR_Proteins JA_Pathway->PR_Proteins Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Resistance

Caption: Plant defense signaling against TMV.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial screening of this compound as a potential anti-TMV agent. The half-leaf method offers a reliable and quantitative approach to assess its protective, curative, and inactivating properties. Further studies would be required to elucidate the precise mechanism of action and to evaluate its efficacy under field conditions. The potential modulation of plant defense pathways, such as the salicylic acid and jasmonic acid signaling cascades, presents an interesting avenue for future research.[4][5][6]

References

Application Notes and Protocols: Evaluating the Antiplatelet Activity of 4-(p-tolyl)-1,2,3-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases, a major cause of cardiovascular morbidity and mortality. Antiplatelet agents are therefore essential for the prevention and treatment of these conditions. Thiadiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antiplatelet effects.[1][2][3] This document provides detailed protocols and data for evaluating the antiplatelet activity of a series of 1,2,3-thiadiazole analogs, with a particular focus on 4-(p-tolyl)-substituted derivatives. The methodologies described herein are based on established in vitro platelet aggregation assays.

Recent studies have demonstrated that certain thiadiazole analogs can effectively inhibit platelet aggregation induced by agonists such as adenosine diphosphate (ADP) and arachidonic acid (AA).[1][2] One notable compound, designated as 3b, which features a 4-methyl (p-tolyl) substituent, has shown significant inhibitory potency against ADP-induced platelet aggregation.[1][2] The primary mechanism of action for some of these analogs is suggested to be the antagonism of the P2Y12 receptor, a key mediator of ADP-induced platelet activation.[1][2]

These application notes offer a comprehensive guide for researchers aiming to screen and characterize the antiplatelet potential of novel thiadiazole compounds.

Quantitative Data Summary

The antiplatelet activity of a series of synthesized 1,2,3-thiadiazole analogs was evaluated against platelet aggregation induced by ADP and AA. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the tables below.

Table 1: Inhibitory Activity of Thiadiazole Analogs on ADP-Induced Platelet Aggregation [1]

Compound IDSubstituent on Phenyl RingIC50 (µM) ± SD
3b 4-methyl (p-tolyl) 39 ± 11
3f4-methoxy421 - 468
3j4-nitro421 - 468
3m3-bromo421 - 468
AspirinPositive ControlNot specified

Table 2: Inhibitory Activity of Thiadiazole Analogs on AA-Induced Platelet Aggregation [1]

Compound IDSubstituent on Phenyl RingIC50 (µM) ± SD
3f4-methoxy370 - 520
3g3-methoxy370 - 520
3i3-cyano370 - 520
AspirinPositive ControlNot specified

Note: The IC50 values for compounds 3f, 3j, and 3m against ADP-induced aggregation and for 3f, 3g, and 3i against AA-induced aggregation are presented as a range in the source material.

Experimental Protocols

The following protocols are based on the "Born" method for turbidimetric measurement of platelet aggregation.[1]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Objective: To isolate platelets from whole blood for aggregation studies.

  • Materials:

    • Fresh human whole blood

    • 3.8% sodium citrate solution (anticoagulant)

    • Centrifuge tubes

    • Refrigerated centrifuge

  • Protocol:

    • Collect fresh human whole blood by venipuncture into tubes containing 3.8% sodium citrate at a 9:1 blood to anticoagulant ratio.

    • Centrifuge the blood sample at 150-200 x g for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

    • Carefully aspirate the upper PRP layer and transfer it to a separate sterile tube.

    • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g for 10 minutes).

    • Collect the supernatant (PPP), which will be used as a reference (100% aggregation) in the aggregometer.

2. Platelet Aggregation Assay

  • Objective: To measure the inhibitory effect of test compounds on platelet aggregation induced by ADP or AA.

  • Materials:

    • Platelet-rich plasma (PRP)

    • Platelet-poor plasma (PPP)

    • Test compounds (4-(p-tolyl)-1,2,3-thiadiazole analogs) dissolved in a suitable solvent (e.g., DMSO)

    • Platelet aggregation inducers: Adenosine diphosphate (ADP) and Arachidonic acid (AA)

    • Platelet aggregometer

    • Cuvettes with stir bars

  • Protocol:

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.

    • Pre-warm the PRP sample to 37°C for 10 minutes.

    • Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

    • Pipette 450 µL of pre-warmed PRP into a cuvette with a stir bar.

    • Add 50 µL of the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring. For the control, add 50 µL of the vehicle.

    • Initiate platelet aggregation by adding a specific concentration of the inducer (ADP or AA).

    • Record the change in light transmission for a defined period (e.g., 5-10 minutes).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

Visualizations

Diagram 1: Experimental Workflow for Antiplatelet Activity Screening

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (3.8% Sodium Citrate) prp Centrifugation (150-200 x g) & PRP Isolation blood->prp ppp High-Speed Centrifugation & PPP Isolation prp->ppp incubation PRP Incubation with Test Compound (37°C) prp->incubation induction Addition of Inducer (ADP or AA) incubation->induction measurement Aggregation Measurement (Light Transmission) induction->measurement inhibition Calculate % Inhibition measurement->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: Workflow for evaluating the antiplatelet activity of thiadiazole analogs.

Diagram 2: Signaling Pathways in Platelet Aggregation

G cluster_adp ADP Pathway cluster_aa Arachidonic Acid Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Aggregation Platelet Aggregation cAMP->Aggregation Thiadiazole 4-(p-tolyl)-1,2,3-thiadiazole Thiadiazole->P2Y12 AA Arachidonic Acid (AA) COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Aggregation2 Platelet Aggregation TP_Receptor->Aggregation2

Caption: Key signaling pathways in ADP and AA-induced platelet aggregation.

References

Application Notes and Protocols for Testing Antibacterial Properties of Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for assessing the antibacterial efficacy of novel thiadiazole compounds. It includes comprehensive protocols for key assays, guidelines for data presentation, and visualizations of the experimental workflow and a potential mechanism of action.

Introduction to Thiadiazoles as Antibacterial Agents

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms that have garnered significant interest in medicinal chemistry.[1] Their derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The antibacterial potential of thiadiazoles is attributed to their ability to modulate enzyme function, interact with receptors, and disrupt key biochemical pathways in bacteria.[2] This document outlines a standardized approach to systematically evaluate the antibacterial characteristics of newly synthesized thiadiazole derivatives.

Experimental Protocols

A systematic evaluation of the antibacterial properties of thiadiazole derivatives involves a multi-step approach, starting from preliminary screening to the determination of minimum inhibitory concentrations and assessing bacterial viability.

Preliminary Screening: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion susceptibility test is a widely used method for the preliminary assessment of the antibacterial activity of a compound.[3] It provides a qualitative measure of the sensitivity or resistance of a pathogenic bacterium to the test compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify at room temperature.[4]

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate. Transfer the colonies to a tube containing sterile tryptic soy broth. Incubate the broth at 35°C until its turbidity matches the 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess inoculum by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]

  • Application of Thiadiazole Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the thiadiazole derivative onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.[4][6] Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[5]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter.[6] The size of the zone is proportional to the sensitivity of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized interpretive charts, although for novel compounds, the zone diameter provides a preliminary measure of activity.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium.[7]

Protocol:

  • Preparation of Thiadiazole Solutions: Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO). Prepare a series of two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer test, matching the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing the thiadiazole dilutions, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[7]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiadiazole derivative in which there is no visible bacterial growth.[7]

Bacterial Viability Assay using Fluorescent Dyes

This assay provides a more detailed assessment of the antibacterial effect by distinguishing between live and dead bacterial cells based on membrane integrity.[8]

Protocol:

  • Bacterial Culture Preparation: Grow the test bacteria in a suitable broth to the mid-logarithmic phase.

  • Treatment with Thiadiazole: Expose the bacterial culture to different concentrations of the thiadiazole derivative (e.g., at and above the MIC) for a defined period (e.g., 2, 4, 6 hours). Include an untreated control.

  • Staining: Prepare a staining solution containing a mixture of a membrane-permeant green fluorescent nucleic acid stain (e.g., SYTO® 9) and a membrane-impermeant red fluorescent nucleic acid stain (e.g., propidium iodide).[8]

  • Incubation with Dyes: Add the staining solution to the bacterial suspensions and incubate in the dark at room temperature for approximately 15 minutes.[8]

  • Microscopy: Place a small aliquot of the stained bacterial suspension on a microscope slide and cover with a coverslip.

  • Visualization and Quantification: Visualize the bacteria using a fluorescence microscope with appropriate filters. Live bacteria with intact cell membranes will fluoresce green, while dead bacteria with compromised membranes will fluoresce red.[8] The percentage of live and dead cells can be quantified by counting the number of green and red cells in several fields of view.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Kirby-Bauer Disk Diffusion Assay Results for Thiadiazole Derivatives

Compound IDConcentration (µ g/disk )Gram-Positive Bacteria (Zone of Inhibition, mm)Gram-Negative Bacteria (Zone of Inhibition, mm)
Staphylococcus aureus ATCC 25923Escherichia coli ATCC 25922
Thia-001301812
Thia-002302215
Thia-00330159
Positive Control (e.g., Ciprofloxacin)52530
Negative Control (Solvent)-00

Table 2: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives

Compound IDMIC (µg/mL)
Staphylococcus aureus ATCC 25923
Thia-00116
Thia-0028
Thia-00332
Positive Control (e.g., Ciprofloxacin)0.5

Table 3: Bacterial Viability Assay Results for Thia-002

Treatment Concentration (µg/mL)Exposure Time (hours)% Live Cells (S. aureus)% Dead Cells (S. aureus)
0 (Control)4982
8 (1x MIC)44555
16 (2x MIC)41585
32 (4x MIC)4<5>95

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_viability Viability Assessment cluster_mechanism Mechanism of Action Studies Synthesis Thiadiazole Derivatives Synthesis & Characterization Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Synthesis->Disk_Diffusion Test Compounds MIC_Assay Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Assay Active Compounds Viability_Assay Bacterial Viability Assay (Fluorescent Staining) MIC_Assay->Viability_Assay Potent Compounds Mechanism_Studies e.g., Enzyme Inhibition Assays Viability_Assay->Mechanism_Studies Further Investigation

Caption: Experimental workflow for antibacterial testing of thiadiazoles.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies suggest that thiadiazole derivatives can exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[9][10][11] DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.

DNA_Gyrase_Inhibition cluster_process Normal DNA Gyrase Function cluster_inhibition Inhibition by Thiadiazole Derivative Relaxed_DNA Relaxed DNA Gyrase_Binding DNA Gyrase Binds to DNA Relaxed_DNA->Gyrase_Binding ATP_Binding ATP Binds to GyrB Subunit Gyrase_Binding->ATP_Binding DNA_Cleavage GyrA Subunit Cleaves DNA ATP_Binding->DNA_Cleavage Block DNA Replication & Repair Blocked Strand_Passage DNA Strand Passage DNA_Cleavage->Strand_Passage Ligation DNA Ligation Strand_Passage->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Thiadiazole Thiadiazole Derivative Inhibition Inhibition of ATP Binding Thiadiazole->Inhibition Inhibition->ATP_Binding

Caption: Inhibition of bacterial DNA gyrase by a thiadiazole derivative.

References

High-Throughput Screening of 1,2,3-Thiadiazole Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[1] High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of 1,2,3-thiadiazole derivatives to identify novel lead compounds for drug discovery. This document outlines detailed application notes and protocols for the HTS of 1,2,3-thiadiazole libraries.

General High-Throughput Screening Workflow

A typical HTS campaign for a 1,2,3-thiadiazole library follows a multi-step process, from initial screening to hit confirmation and characterization.[2][3]

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Primary_Screening Primary Screening (Single Concentration) Hit_Identification Hit Identification Primary_Screening->Hit_Identification > Threshold Inhibition Retesting Hit Retesting (Confirmatory Screen) Hit_Identification->Retesting Dose_Response Dose-Response Analysis Retesting->Dose_Response Confirmed Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary & Orthogonal Assays IC50_Determination->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Tubulin_Polymerization Thiadiazole 1,2,3-Thiadiazole Derivative Tubulin Tubulin Dimers Thiadiazole->Tubulin binds to Microtubules Microtubules Thiadiazole->Microtubules inhibits formation Tubulin->Microtubules polymerize to form Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces VEGFR2_Signaling Thiadiazole 1,2,3-Thiadiazole Derivative VEGFR2 VEGFR-2 Thiadiazole->VEGFR2 inhibits VEGF VEGF VEGF->VEGFR2 binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis

References

Synthesis of Novel Analogs from 4-(4-Methylphenyl)-1,2,3-thiadiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel analogs derived from the versatile 4-(4-methylphenyl)-1,2,3-thiadiazole scaffold. This document outlines detailed experimental protocols for the synthesis of the core molecule, its functionalization into a key carbohydrazide intermediate, and the subsequent preparation of diverse hydrazone and Schiff base analogs. Furthermore, it summarizes the quantitative biological activity data of structurally related compounds and proposes potential mechanisms of action through signaling pathway diagrams.

Synthesis of the Core Scaffold and Key Intermediate

The synthesis of novel analogs begins with the preparation of the foundational molecule, this compound, followed by its conversion to the highly reactive intermediate, this compound-5-carbohydrazide.

Synthesis of this compound

The Hurd-Mori reaction is a classical and effective method for the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl methyl ketones. The synthesis proceeds via the formation of a semicarbazone intermediate, which is then cyclized using thionyl chloride.

Experimental Protocol:

  • Synthesis of p-Methylacetophenone Semicarbazone:

    • Dissolve p-methylacetophenone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a mixture of ethanol and water.

    • Add sodium acetate (1.5 eq) to the solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the precipitated p-methylacetophenone semicarbazone, wash with cold water, and dry.

  • Cyclization to this compound:

    • Suspend the dried p-methylacetophenone semicarbazone (1.0 eq) in dichloromethane.

    • Cool the suspension in an ice bath and add thionyl chloride (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis of this compound-5-carbohydrazide

The 5-carbohydrazide derivative is a key intermediate for generating a library of analogs. It can be prepared from the corresponding 5-carboxylic acid ethyl ester.

Experimental Protocol:

  • Synthesis of Ethyl this compound-5-carboxylate:

  • Conversion to this compound-5-carbohydrazide:

    • Dissolve ethyl this compound-5-carboxylate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (10-20 eq) to the solution.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product, this compound-5-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Synthesis of Novel Analogs

The this compound-5-carbohydrazide intermediate serves as a versatile building block for the synthesis of various analogs, primarily through condensation reactions with aldehydes and ketones to form hydrazones and Schiff bases.

Synthesis of Hydrazone Derivatives

Experimental Protocol:

  • Dissolve this compound-5-carbohydrazide (1.0 eq) in ethanol.

  • Add the desired substituted aromatic or heteroaromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol) to afford the pure hydrazone derivative.[1]

Synthesis of Schiff Base Derivatives

Experimental Protocol:

  • To a solution of an appropriate 2-amino-5-aryl-1,3,4-thiadiazole (which can be synthesized from the corresponding carboxylic acid) in ethanol, add an equimolar amount of the desired aromatic aldehyde.

  • Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.

  • Reflux the mixture for 5-12 hours.

  • After cooling, the solid Schiff base product is collected by filtration and recrystallized from a suitable solvent.[2][3]

Biological Activity Data

Thiadiazole derivatives are known to exhibit a wide range of biological activities. The following tables summarize quantitative data for analogs structurally related to those synthesized from this compound.

Anticancer Activity

Thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways such as PI3K/Akt and MEK/ERK, which are crucial for cancer cell proliferation and survival.[4][5]

Table 1: In Vitro Anticancer Activity of Structurally Related Thiadiazole Derivatives (IC₅₀ in µM)

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
8e (4-bromo substituted)Panc-112.79Sorafenib11.50[4]
8l (2,3-difluoro substituted)Panc-112.22Sorafenib11.50[4]
8e Huh-711.84Cisplatin12.70[4]
8l Huh-710.11Cisplatin12.70[4]
3e HCT-1167.195-Fluorouracil29.50[4]
3l HCT-1166.565-Fluorouracil29.50[4]
25 (DHEA derivative)T47D0.058Adriamycin0.04[5]
Compound 4 HCT1168.04 (48h)--
Antimicrobial Activity

Hydrazone derivatives of thiadiazoles have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Structurally Related Thiadiazole-Hydrazone Derivatives (MIC in µg/mL)

Compound IDS. aureusS. epidermidisE. coliC. albicansReference
15 (5-nitro-2-furyl moiety)1.953.9>250125[1][3]
Ciprofloxacin (Control)0.20.390.024-[1][3]
Amphotericin B (Control)---0.2[1][3]

Signaling Pathways and Experimental Workflows

Proposed Anticancer Mechanism of Action

Thiadiazole derivatives have been reported to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MEK/ERK pathways are two such critical pathways that are often dysregulated in cancer.

G cluster_0 PI3K/Akt Signaling Pathway cluster_1 MEK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Thiadiazole_Analog_PI3K Thiadiazole Analog Thiadiazole_Analog_PI3K->Akt inhibits Growth Factor_2 Growth Factor RTK_2 Receptor Tyrosine Kinase (RTK) Growth Factor_2->RTK_2 Ras Ras RTK_2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Thiadiazole_Analog_MEK Thiadiazole Analog Thiadiazole_Analog_MEK->MEK inhibits

Caption: Proposed inhibition of PI3K/Akt and MEK/ERK pathways by thiadiazole analogs.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis of novel this compound analogs and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start p-Methylacetophenone intermediate1 Semicarbazone Derivative start->intermediate1 Semicarbazide core 4-(4-Methylphenyl)- 1,2,3-thiadiazole intermediate1->core Hurd-Mori Reaction intermediate2 Carbohydrazide Intermediate core->intermediate2 Carboxylation & Hydrazinolysis analogs Novel Analogs (Hydrazones, Schiff Bases) intermediate2->analogs Condensation antimicrobial Antimicrobial Assays (MIC, MBC) analogs->antimicrobial anticancer Anticancer Assays (IC50, Apoptosis) analogs->anticancer pathway Mechanism of Action (Western Blot, etc.) anticancer->pathway

Caption: General workflow for synthesis and biological screening of novel analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(p-tolyl)-1,2,3-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(p-tolyl)-1,2,3-thiadiazole?

A1: The most widely used method is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone derivative, specifically the p-tolyl ketone semicarbazone or N-tosylhydrazone, using thionyl chloride (SOCl₂).[1][3]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally starts from 4-methylacetophenone (p-tolyl methyl ketone). This ketone is first converted to its corresponding hydrazone, such as p-tolylacetophenone semicarbazone or N-tosylhydrazone, which then undergoes cyclization.[3]

Q3: What kind of yields can be expected for the synthesis of 4-aryl-1,2,3-thiadiazoles?

A3: Yields for the Hurd-Mori synthesis can vary significantly, ranging from moderate to excellent (44-98%), depending on the specific substrate and reaction conditions.[3] Alternative methods, such as the iodine/DMSO catalyzed reaction of N-tosylhydrazones with sulfur, have also been reported to provide good yields.[4][5]

Q4: What are some modern, potentially higher-yielding alternatives to the classical Hurd-Mori synthesis?

A4: Several newer methods have been developed to improve yields and avoid hazardous reagents like thionyl chloride. One prominent method involves the iodine/DMSO-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.[4][5][6][7] This approach offers high step-economy and can be performed as a one-pot synthesis directly from the ketone.[4][5] Another alternative is the use of tetrabutylammonium iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and sulfur.[8][9]

Q5: How can the final product, 4-(p-tolyl)-1,2,3-thiadiazole, be purified?

A5: Common purification techniques include recrystallization and column chromatography.[3][10] For recrystallization, ethanol is a frequently used solvent.[3] For column chromatography, a typical eluent system would be a mixture of hexane and ethyl acetate.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

Problem 1: Low Yield or No Product Formation
Possible Cause Suggested Solution
Poor Quality of Starting Materials Ensure the starting p-tolyl ketone hydrazone is pure and completely dry, as impurities can lead to side reactions.[3][11] Use a fresh or recently distilled bottle of thionyl chloride, as it can decompose upon exposure to moisture.[3][11]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.[3] Ensure efficient stirring to promote proper mixing of reactants. A slight, controlled increase in temperature may also be beneficial.[3]
Suboptimal Reaction Temperature The Hurd-Mori reaction is often exothermic. It's crucial to maintain a controlled temperature, potentially using an ice bath during the addition of thionyl chloride to prevent decomposition of the product.[3] Some protocols suggest initial low temperatures followed by warming or reflux.[11]
Presence of Water The solvent (e.g., Dichloromethane) must be anhydrous, as water reacts violently with thionyl chloride.[11]
Incorrect Stoichiometry While an excess of thionyl chloride is common, a very large excess might promote side reactions. Experiment with varying the molar ratio of the reactants.[3]
Electronic Effects of Substituents While the p-tolyl group is electron-donating, which can sometimes result in lower conversion, this is an inherent property of the substrate. However, being aware of this electronic effect can guide optimization efforts towards more robust reaction conditions.[11]
Problem 2: Formation of Multiple Products/Impure Product
Possible Cause Suggested Solution
Side Reactions The reaction of hydrazones with thionyl chloride can sometimes lead to the formation of other sulfur-containing byproducts.[3] Careful control of the reaction temperature is crucial to minimize these side reactions.[3]
Decomposition of the Product The 1,2,3-thiadiazole ring can be sensitive to harsh conditions. Avoid high temperatures for extended periods and strong acidic or basic conditions during the workup.[10]
Residual Thionyl Chloride After the reaction is complete, it is important to properly quench the excess thionyl chloride. This can be done by carefully adding the reaction mixture to ice water.[3] Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities.[3]
Unreacted Starting Material If TLC indicates the presence of unreacted starting material, consider the solutions provided in the "Low Yield" section. Unreacted starting material can often be removed by recrystallization.[3]

Experimental Protocols

Protocol 1: Hurd-Mori Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

Step 1: Synthesis of 4-methylacetophenone semicarbazone

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add a solution of 4-methylacetophenone in ethanol to the semicarbazide solution.

  • Stir the mixture at room temperature. The 4-methylacetophenone semicarbazone will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or aqueous ethanol to obtain the pure semicarbazone.[3]

Step 2: Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

  • Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Suspend the dried 4-methylacetophenone semicarbazone in an anhydrous solvent such as dichloromethane (DCM).[11]

  • Cool the suspension in an ice bath.

  • Slowly add an excess of thionyl chloride (typically 2-5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.[10]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(p-tolyl)-1,2,3-thiadiazole by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) or by recrystallization from ethanol.[3]

Protocol 2: Iodine/DMSO-Catalyzed Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This protocol is a one-pot synthesis directly from the ketone.

  • To a reaction vessel, add 4-methylacetophenone, N-tosylhydrazide, elemental sulfur, and a catalytic amount of iodine (I₂).

  • Add DMSO as the solvent and oxidant.[4][5]

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any remaining iodine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthesis Methods for 4-Aryl-1,2,3-thiadiazoles

MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Hurd-Mori Synthesis Thionyl Chloride (SOCl₂)Moderate to Excellent[3]Well-established methodUse of hazardous and corrosive SOCl₂, potential for side reactions
Iodine/DMSO Catalyzed I₂, DMSO, SulfurGood to Excellent[4][5]One-pot synthesis, avoids SOCl₂, high step-economy[4][5]Requires elevated temperatures
TBAI Catalyzed TBAI, SulfurGoodMetal-free conditions[8][9]May require optimization for specific substrates

Visualizations

Hurd_Mori_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification 4-Methylacetophenone 4-Methylacetophenone Formation of Semicarbazone Formation of Semicarbazone 4-Methylacetophenone->Formation of Semicarbazone Semicarbazide HCl Semicarbazide HCl Semicarbazide HCl->Formation of Semicarbazone Cyclization with SOCl2 Cyclization with SOCl2 Formation of Semicarbazone->Cyclization with SOCl2 Workup Workup Cyclization with SOCl2->Workup Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Workup->Purification (Chromatography/Recrystallization) Final Product Final Product Purification (Chromatography/Recrystallization)->Final Product

Caption: Workflow for the Hurd-Mori synthesis of 4-(p-tolyl)-1,2,3-thiadiazole.

Troubleshooting_Yield Low_Yield Low Yield? Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Monitor_Reaction Monitor Reaction by TLC Low_Yield->Monitor_Reaction Control_Temp Control Reaction Temperature Low_Yield->Control_Temp Optimize_Stoichiometry Optimize Reagent Stoichiometry Low_Yield->Optimize_Stoichiometry Consider_Alternative Consider Alternative Synthesis Method Optimize_Stoichiometry->Consider_Alternative

Caption: Troubleshooting logic for low yield in 4-(p-tolyl)-1,2,3-thiadiazole synthesis.

References

Troubleshooting low yield in the Hurd-Mori synthesis of thiadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori synthesis and what are its key reactants?

The Hurd-Mori synthesis is a chemical reaction that produces 1,2,3-thiadiazoles from hydrazone derivatives that possess an N-acyl or N-tosyl group, which are then reacted with thionyl chloride (SOCl₂)[1]. An essential structural requirement for the hydrazone precursor is the presence of an α-methylene group for the cyclization to occur[2].

Q2: My Hurd-Mori reaction is resulting in a very low yield. What are the primary aspects I should investigate?

When troubleshooting a low-yield Hurd-Mori reaction, the first steps should be to verify the purity and structural integrity of your starting hydrazone, ensuring it contains an active α-methylene group. Following this, reaction conditions should be evaluated, as high temperatures can be detrimental to the yield. Additionally, if your substrate includes a nitrogenous heterocycle, the nature of the N-protecting group is crucial, with electron-withdrawing groups being preferable[2].

Q3: Are there safer alternatives to the hazardous reagent thionyl chloride for the Hurd-Mori synthesis?

Yes, several milder and more environmentally friendly alternatives to thionyl chloride have been developed. One effective alternative involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents such as tetrabutylammonium iodide (TBAI)[2][3]. Other protocols have successfully utilized iodine in DMSO as a catalytic system[2].

Q4: I am observing an unexpected side product in my reaction. How can I identify it?

A known side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione[2]. To identify any unexpected side products, standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy are recommended. A thorough literature search for known side products specific to your reaction is also advised[2].

Q5: What are the recommended best practices for purifying 1,2,3-thiadiazoles?

The purification of 1,2,3-thiadiazoles is typically achieved through column chromatography on silica gel or by recrystallization[2]. The choice of solvent for recrystallization is dependent on the specific 1,2,3-thiadiazole derivative and should be determined empirically. It is important to handle these compounds under neutral conditions, as they can be sensitive to strong acids and bases[2].

Troubleshooting Guide

This guide addresses specific issues that may lead to low yields in the Hurd-Mori synthesis.

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Action
Incorrect Starting Material Ensure your hydrazone precursor possesses an α-methylene group, which is essential for the cyclization reaction[2].
Poor Quality Thionyl Chloride Use freshly distilled or a new bottle of thionyl chloride. SOCl₂ can decompose upon exposure to moisture, leading to reduced reactivity[2].
Impure Hydrazone Confirm the purity of your starting hydrazone. Impurities can interfere with the cyclization process[2].
Suboptimal Reaction Temperature The reaction is often initiated at low temperatures and then warmed or refluxed. The ideal temperature profile can be substrate-dependent. A reaction temperature of 60°C has been shown to produce high yields in some cases.
Inappropriate Solvent Dichloromethane (DCM) or chloroform are commonly used solvents. Ensure the solvent is anhydrous, as water reacts violently with thionyl chloride[2].
Substituent Effects Electron-withdrawing groups on the precursor often lead to higher yields, whereas electron-donating groups can result in poor conversion. For substrates with nitrogenous heterocycles, an electron-withdrawing N-protecting group (e.g., methyl carbamate) is preferred over electron-donating alkyl groups[4][5].

Issue 2: Formation of Multiple Products

Possible Cause Troubleshooting Action
Side Reactions In some cases, an alternative cyclization pathway can lead to the formation of side products like 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione[2]. Modifying reaction conditions, such as solvent and temperature, can help favor the desired thiadiazole formation.
Incomplete Reaction or Degradation A complex mixture of products may indicate an incomplete reaction or degradation of the target compound. Monitor the reaction progress using Thin Layer Chromatography (TLC) to optimize reaction time and temperature for complete conversion without significant degradation[2].
Product Instability The 1,2,3-thiadiazole ring can be sensitive to certain conditions, leading to decomposition during purification. Avoid harsh acidic or basic conditions during the workup and purification stages. Utilize neutral extraction and purification methods whenever possible[2].

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][6]thiadiazole Synthesis

N-Protecting Group Substituent Nature Yield (%) Reference
Benzyl (Bn)Electron-donating25[4]
Methyl (Me)Electron-donating15[4]
Methyl carbamate (COOMe)Electron-withdrawing94[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hydrazones

This protocol describes the formation of a semicarbazone, a common hydrazone derivative used in the Hurd-Mori synthesis.

  • Dissolution: Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium acetate (1.5 eq), to the mixture.

  • Reflux: Reflux the mixture for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture, and the product will often precipitate. Collect the solid by filtration and wash with cold water.

  • Drying: Dry the isolated semicarbazone thoroughly before proceeding to the cyclization step.

Protocol 2: General Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles

  • Suspension: Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dioxane.

  • Cooling: Cool the suspension in an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into ice water.

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-aryl-1,2,3-thiadiazole[2].

Visualizations

Hurd_Mori_Mechanism Hurd-Mori Synthesis Signaling Pathway Hydrazone Hydrazone with α-methylene Intermediate1 N-Sulfinyl Hydrazone Intermediate Hydrazone->Intermediate1 + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole Elimination HCl_SO2 HCl + SO₂ Intermediate2->HCl_SO2 Experimental_Workflow Experimental Workflow for Hurd-Mori Synthesis Start Start: Aryl Ketone + Semicarbazide HCl HydrazoneFormation Hydrazone Formation (Reflux in Ethanol with NaOAc) Start->HydrazoneFormation Isolation1 Isolate and Dry Hydrazone HydrazoneFormation->Isolation1 Cyclization Cyclization with Thionyl Chloride in DCM Isolation1->Cyclization Workup Aqueous Workup (Quench, Extract, Wash) Cyclization->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: 1,2,3-Thiadiazole Purification->Product Troubleshooting_Logic Troubleshooting Low Yield in Hurd-Mori Synthesis Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Hydrazone, SOCl₂, Solvent) Start->CheckPurity CheckStructure Verify Hydrazone Structure (α-methylene present?) Start->CheckStructure CheckConditions Review Reaction Conditions (Temperature, Time) Start->CheckConditions AnalyzeSideProducts Analyze Byproducts (TLC, NMR, MS) Start->AnalyzeSideProducts Multiple Spots on TLC OptimizePurity Purify/Replace Reagents CheckPurity->OptimizePurity Impure RedesignSubstrate Redesign Substrate/Protecting Group CheckStructure->RedesignSubstrate Incorrect CheckSubstituents Analyze Substituent Electronic Effects CheckConditions->CheckSubstituents OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Suboptimal CheckSubstituents->RedesignSubstrate Unfavorable AdjustWorkup Modify Workup/Purification to Minimize Decomposition AnalyzeSideProducts->AdjustWorkup

References

Purification of crude 4-(4-Methylphenyl)-1,2,3-thiadiazole by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 4-(4-Methylphenyl)-1,2,3-thiadiazole using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is column chromatography using silica gel as the stationary phase.[1][2] Recrystallization can also be employed, depending on the nature and quantity of the impurities.[1]

Q2: How do I determine the appropriate solvent system (eluent) for the column chromatography?

A2: The ideal eluent for column chromatography should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] A good starting point for 4-aryl-1,2,3-thiadiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] The polarity of the eluent can be gradually increased to achieve optimal separation.

Q3: What is the ideal Rf value for my target compound on a TLC plate before running a column?

A3: For an effective separation by column chromatography, the target compound, this compound, should have an Rf (Retardation factor) value between 0.2 and 0.4 on the TLC plate using the chosen eluent system.[2]

Q4: My compound appears to be decomposing on the silica gel column. What can I do?

A4: The 1,2,3-thiadiazole ring can be sensitive to the acidic nature of standard silica gel.[2] If you observe streaking on the TLC plate or low recovery from the column, consider the following:

  • Neutralized Silica Gel: Use silica gel that has been washed with a weak base, such as triethylamine, to neutralize its acidity.[2]

  • Alumina Chromatography: Basic or neutral alumina can be a suitable alternative stationary phase for acid-sensitive compounds.[2]

Q5: What are the common impurities I might encounter in my crude this compound sample?

A5: Common impurities may include unreacted starting materials from the Hurd-Mori synthesis, such as the corresponding 4-methylacetophenone semicarbazone, and potential side products or decomposition products from the reaction.[1][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Spots on TLC The polarity of the eluent is too high or too low.Systematically vary the ratio of your non-polar and polar solvents. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent system. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product Elutes too Quickly (with impurities) The eluent is too polar.Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking of the Compound Spot on TLC/Column The compound may be degrading on the silica gel due to its acidic nature.[2] The sample may be overloaded on the TLC plate or column.Use neutralized silica gel or switch to an alumina column.[2] Ensure you are not applying too much of the crude sample to the column.
Low Recovery of the Purified Product The compound may be partially adsorbing irreversibly to the silica gel. The compound may be volatile and lost during solvent evaporation.Consider using a less active stationary phase like deactivated silica gel or alumina. Use gentle conditions for solvent removal (e.g., lower temperature on the rotary evaporator).
Co-elution of Impurities with the Product The chosen eluent system does not provide adequate resolution.Try a different solvent system with different selectivity. For example, you could try a toluene/ethyl acetate mixture.[2]

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of 4-aryl-1,2,3-thiadiazoles. Note that these are starting points and may require optimization for this compound.

Parameter Typical Value / Range Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica gel is commonly used.[1]
Mobile Phase (Eluent) Hexane / Ethyl AcetateA starting ratio of 9:1 (v/v) is often recommended for similar compounds.[1]
TLC Monitoring Hexane / Ethyl Acetate (e.g., 8:2 or 7:3 v/v)The goal is to achieve an Rf value of 0.2-0.4 for the target compound.[2]
Rf Value (Target) 0.2 - 0.4This range generally provides the best separation in column chromatography.[2]
Loading Technique Dry loading or wet loadingDry loading onto celite or a small amount of silica gel is often preferred.[4]
Expected Yield >80% (post-column)Yields can vary depending on the purity of the crude material.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Eluent Selection
  • Preparation: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for the spot corresponding to the product. The optimal eluent system will give an Rf value between 0.2 and 0.4.[2]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (determined by TLC).

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it reaches the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel or celite, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if necessary) to maintain a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 4-(4-Methylphenyl)- 1,2,3-thiadiazole tlc TLC Analysis to Determine Eluent crude_product->tlc column_prep Prepare Silica Gel Column tlc->column_prep Optimal Eluent sample_loading Load Crude Product onto Column column_prep->sample_loading elution Elute with Chosen Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions solvent_removal Remove Solvent combine_fractions->solvent_removal pure_product Pure 4-(4-Methylphenyl)- 1,2,3-thiadiazole solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Start Purification check_separation Good Separation on TLC? start->check_separation adjust_eluent Adjust Eluent Polarity check_separation->adjust_eluent No run_column Run Column Chromatography check_separation->run_column Yes adjust_eluent->check_separation check_elution Product Eluting? run_column->check_elution streaking Streaking on TLC/Column? run_column->streaking increase_polarity Increase Eluent Polarity check_elution->increase_polarity No check_purity Fractions Pure? check_elution->check_purity Yes increase_polarity->run_column combine_pure Combine Pure Fractions check_purity->combine_pure Yes coelution Co-elution of Impurities check_purity->coelution No change_solvent Try Different Solvent System coelution->change_solvent change_solvent->start streaking->check_elution No neutralize_silica Use Neutralized Silica or Alumina streaking->neutralize_silica Yes neutralize_silica->start

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Purifying 4-Aryl-1,2,3-Thiadiazoles by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-aryl-1,2,3-thiadiazole compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 4-aryl-1,2,3-thiadiazoles.

Q1: My crude product is an oil and will not crystallize. What should I do?

A1: Oily products are a common issue. Here is a systematic approach to handle them:

  • Initial Cleanup: The oil may contain residual solvents or reaction byproducts. Dissolve the oil in a suitable organic solvent like dichloromethane or ethyl acetate, wash it with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Induce Crystallization:

    • Try scratching the inside of the flask with a glass rod at the solvent line.

    • Add a "seed crystal" of a previously obtained pure sample.

    • Cool the concentrated solution in an ice bath or refrigerator.

  • Column Chromatography: If the product remains oily, column chromatography is the recommended next purification step. Use a non-polar solvent system to start, such as hexane/ethyl acetate, and gradually increase the polarity.[1]

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low recovery can be frustrating. Consider the following factors:

  • Solvent Choice: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature. You may be using a solvent in which your compound has high solubility even when cold. Experiment with different solvents or solvent mixtures.

  • Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the crude product is critical. An excessive volume of solvent will keep more of your product dissolved in the mother liquor upon cooling.[1] If you've used too much, you can carefully evaporate some of the solvent and try to crystallize the compound again.

  • Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals and can improve the isolated yield.[1]

  • Incomplete Precipitation: Ensure the solution has been sufficiently cooled for an adequate amount of time to maximize crystal formation.

Q3: The solution is colored, and the resulting crystals are not pure white. How can I remove colored impurities?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a spatula-tip of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.

Q4: My compound seems to be decomposing during purification. What could be the cause?

A4: The 1,2,3-thiadiazole ring can be sensitive to acidic conditions. If you are using column chromatography, the acidic nature of standard silica gel can cause decomposition.

  • Neutralize Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent, and then re-equilibrate with the eluent.

  • Use Alumina: Consider using basic or neutral alumina as your stationary phase instead of silica gel.

  • Recrystallization as an Alternative: If the compound is highly sensitive, recrystallization is often a gentler method of purification than chromatography.

Frequently Asked Questions (FAQs)

What are the best solvents for recrystallizing 4-aryl-1,2,3-thiadiazoles?

Ethanol is a commonly reported and effective solvent for the recrystallization of many 4-aryl-1,2,3-thiadiazoles.[1] Other options include:

  • Single Solvents: Methanol, isopropanol, and dimethylformamide (DMF) have been used.[2]

  • Mixed Solvents: For compounds that are too soluble in one solvent and insoluble in another, a mixed solvent system can be ideal. Common pairs include ethanol/water, ethyl acetate/hexane, and benzene/chloroform. When using a mixed solvent, dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the hot "poor" solvent until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[3]

What are common impurities I might encounter?

If you are synthesizing your 4-aryl-1,2,3-thiadiazole via the Hurd-Mori reaction, common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding acetophenone semicarbazone. This can often be removed by careful recrystallization, as the solubility properties will differ from the final product.

  • Side Products: The reaction with thionyl chloride can sometimes lead to chlorinated byproducts or other sulfur-containing compounds.[1] Careful control of the reaction temperature is crucial to minimize the formation of these impurities.

How do I perform a trial recrystallization to find a good solvent?

  • Place a small amount of your crude product (about 50 mg) into a test tube.

  • Add a few drops of the solvent to be tested and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystals upon cooling.

Data Presentation

The following tables summarize quantitative data related to the synthesis and purification of 4-aryl-1,2,3-thiadiazoles.

Table 1: Synthesis Yields of 4-Phenyl-1,2,3-thiadiazole

Synthesis MethodKey ReagentsReaction TimeTypical Yield (%)Reference
Hurd-MoriAcetophenone semicarbazone, SOCl₂Several hours44-98[1]
One-Pot SynthesisAcetophenone, TsNHNH₂, S₈, I₂5 hours~79[4]

Table 2: Common Recrystallization Solvents for 4-Aryl-1,2,3-Thiadiazoles

Compound TypeSolvent SystemNotes
4-Phenyl-1,2,3-thiadiazoleEthanolA widely used and effective solvent.[1]
Substituted 4-aryl-1,2,3-thiadiazolesEthanol/WaterA good mixed-solvent system for tuning polarity.
General 4-aryl-1,2,3-thiadiazolesEthyl Acetate/HexaneA common non-polar/polar mixture.
Thiazole-substituted triazolesDimethylformamide (DMF)Effective for more polar and complex structures.[2]

Experimental Protocols

Detailed Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude 4-aryl-1,2,3-thiadiazole in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent in a mixed system) with swirling to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven can also be used.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter_collect Vacuum Filtration to Collect Crystals cool_ice->filter_collect wash Wash with Cold Solvent filter_collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization of 4-aryl-1,2,3-thiadiazoles.

Caption: Troubleshooting decision tree for recrystallization issues.

Caption: Logical relationships between common problems and their solutions.

References

Technical Support Center: Synthesis of 1,2,3-Thiadiazoles via Hurd-Mori Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,2,3-thiadiazoles, with a particular focus on the Hurd-Mori reaction, which commonly employs thionyl chloride.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole

Question: My Hurd-Mori synthesis using a hydrazone and thionyl chloride is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common challenge in the Hurd-Mori synthesis. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • Hydrazone: Ensure your hydrazone starting material is pure and completely dry. Impurities can significantly interfere with the cyclization reaction. Recrystallization of the hydrazone may be necessary to remove any residual starting ketone or byproducts from its formation.[1][2] The presence of an α-methylene group on the hydrazone precursor is essential for the cyclization to occur.[1]

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or freshly distilled thionyl chloride. Over time, it can decompose to sulfur dioxide (SO₂) and hydrochloric acid (HCl), which can negatively impact the reaction.[3]

  • Reaction Conditions:

    • Temperature: The reaction with thionyl chloride is often highly exothermic. It is critical to maintain temperature control, especially during the addition of SOCl₂.[2][3] Many protocols recommend adding the reagent dropwise at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature or refluxing.[2] For some substrates, higher temperatures may be necessary for efficient cyclization; however, this can also lead to the decomposition of the target 1,2,3-thiadiazole if it is thermally unstable.[2] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature profile.[1][2]

    • Solvent: The choice of an anhydrous, non-protic solvent is critical. Dichloromethane (DCM), chloroform, or dioxane are commonly used.[1][2] The solvent must be completely dry, as thionyl chloride reacts violently with water.[2]

  • Substituent Effects:

    • The electronic nature of the substituents on your starting material plays a crucial role. Electron-withdrawing groups on the precursor often lead to higher yields, while electron-donating groups can result in poor conversion.[3] For substrates containing a nitrogenous heterocycle, the nature of the N-protecting group is critical; electron-withdrawing groups are preferred.[1]

Issue 2: Formation of Unexpected Side Products

Question: I am observing significant side product formation in my reaction, which is complicating the purification process. What are these side products and how can their formation be minimized?

Answer: The formation of side products is a key challenge in the Hurd-Mori synthesis. Depending on the specific substrates and conditions, several unintended pathways can compete with the desired cyclization.

  • Common Side Products:

    • 1,3,4-Oxadiazine Derivatives: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[1] This is a result of an alternative cyclization pathway.

  • Minimizing Side Products:

    • Temperature Optimization: Precise temperature control can favor the desired reaction pathway. Running the reaction at the lowest effective temperature can often reduce the formation of undesired products.[1][2]

    • Reagent Stoichiometry: While a slight excess of thionyl chloride is common, a large excess can sometimes promote side reactions. Fine-tuning the stoichiometry may be required.[2]

    • Purification: If side products do form, purification by column chromatography on silica gel is a common method to separate the desired 1,2,3-thiadiazole.[1] Recrystallization can also be an effective purification technique for solid products.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Hurd-Mori reaction?

    • A1: The Hurd-Mori synthesis involves the reaction of a hydrazone derivative containing an α-methylene group with thionyl chloride. The reaction proceeds through an electrophilic attack of thionyl chloride on the hydrazone, followed by cyclization and elimination of byproducts to form the 1,2,3-thiadiazole ring.

  • Q2: Are there any alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?

    • A2: Yes, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[1] Other protocols utilize iodine in DMSO as a catalytic system.[1]

  • Q3: How can I identify and characterize unknown side products in my reaction?

    • A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to characterize any unknown compounds. A thorough literature search for known side products of your specific reaction is also highly recommended.[1]

  • Q4: What are the best practices for purifying 1,2,3-thiadiazoles?

    • A4: Purification is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization depends on the specific 1,2,3-thiadiazole derivative and should be determined empirically. It is important to handle these compounds under neutral conditions as they can be sensitive to strong acids and bases.[1] For liquid 1,2,3-thiadiazoles, distillation can be used, but the temperature should be kept below 200°C to prevent thermal decomposition.[3]

Data Presentation

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][3]thiadiazole Synthesis via Hurd-Mori Reaction

EntryN-Protecting GroupYield (%)
1Benzyl (Electron-Donating)25
2Methyl (Electron-Donating)15
3Methyl Carbamate (Electron-Withdrawing)94

Data adapted from a study on the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates. The results highlight that an electron-withdrawing N-protecting group significantly improves the yield of the Hurd-Mori reaction.[3]

Experimental Protocols

General Protocol for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Formation of Semicarbazone:

    • Dissolve the desired ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

    • Add a base, for example, sodium acetate (1.5 eq), to the mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash with a cold solvent and dry thoroughly.[1]

  • Cyclization to 1,2,3-Thiadiazole:

    • Suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dioxane.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]

    • Upon completion, carefully quench the reaction by pouring it into ice-water.[1]

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hurd_Mori_Workflow Experimental Workflow for Hurd-Mori Synthesis start Start: Ketone + Semicarbazide HCl hydrazone Formation of Hydrazone Intermediate start->hydrazone Reflux in Ethanol cyclization Cyclization with Thionyl Chloride hydrazone->cyclization Anhydrous Solvent, 0°C to RT workup Aqueous Workup & Extraction cyclization->workup Quench with Ice-Water purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: 1,2,3-Thiadiazole purification->product

Experimental workflow for the Hurd-Mori synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield low_yield Low or No Yield check_purity Check Purity of Starting Materials low_yield->check_purity check_conditions Review Reaction Conditions low_yield->check_conditions check_substituents Analyze Substituent Effects low_yield->check_substituents purity_hydrazone Hydrazone Pure & Dry? check_purity->purity_hydrazone purity_socl2 Thionyl Chloride Fresh? check_purity->purity_socl2 temp_control Adequate Temperature Control? check_conditions->temp_control solvent_dry Solvent Anhydrous? check_conditions->solvent_dry substituent_effect Electron-donating Groups Present? check_substituents->substituent_effect recrystallize Recrystallize Hydrazone purity_hydrazone->recrystallize No distill_socl2 Use Fresh/Distilled SOCl₂ purity_socl2->distill_socl2 No optimize_temp Optimize Temperature Profile temp_control->optimize_temp No dry_solvent Use Anhydrous Solvent solvent_dry->dry_solvent No modify_substrate Consider Substrate Modification substituent_effect->modify_substrate Yes

Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

Reaction_Pathways Reaction Pathways in Hurd-Mori Synthesis hydrazone Hydrazone Intermediate desired_path Desired Cyclization hydrazone->desired_path SOCl₂, Optimized Conditions side_path Alternative Cyclization hydrazone->side_path SOCl₂, Suboptimal Conditions thiadiazole 1,2,3-Thiadiazole desired_path->thiadiazole oxadiazine 1,3,4-Oxadiazine Byproduct side_path->oxadiazine

Competing reaction pathways in the Hurd-Mori synthesis.

References

How to avoid decomposition during 4-(p-tolyl)-1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this and related 4-aryl-1,2,3-thiadiazoles.

Troubleshooting Guide: Addressing Decomposition and Low Yields

Researchers may face challenges with decomposition and low yields during the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole, particularly when using the traditional Hurd-Mori reaction, which employs thionyl chloride. The primary cause of these issues often relates to the electronic nature of the p-tolyl group and the reaction conditions.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Electron-Donating Substituent Effect: The p-tolyl group is electron-donating, which can disfavor the desired cyclization pathway in the Hurd-Mori reaction.[1][2]Consider using an alternative, milder synthetic method that is more tolerant of electron-donating groups. The reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI) or iodine in DMSO, often provides better yields for such substrates.[3]
Poor Quality of Thionyl Chloride: Thionyl chloride can degrade upon exposure to moisture, leading to reduced reactivity.Use freshly distilled or a new bottle of thionyl chloride for the reaction.
Impure Starting Hydrazone: Impurities in the p-tolylacetyl hydrazone precursor can interfere with the cyclization reaction.Ensure the starting hydrazone is pure and completely dry before use. Characterize the precursor using techniques like NMR and melting point analysis to confirm its identity and purity.
Suboptimal Reaction Temperature: High temperatures can promote decomposition of the starting materials, intermediates, or the final product.[3]Maintain a low temperature, especially during the addition of thionyl chloride. It is often beneficial to start the reaction at 0°C and then allow it to slowly warm to room temperature.

Problem 2: Presence of Significant Side Products

Potential Cause Recommended Solution
Alternative Cyclization Pathways: Under certain conditions, the reaction intermediate may follow a different cyclization path, leading to the formation of byproducts such as 1,3,4-oxadiazine derivatives.[3]Optimize the reaction conditions by carefully controlling the temperature and the rate of addition of thionyl chloride. Using a non-polar solvent like dichloromethane may also favor the desired reaction pathway.
Decomposition of the Product: The 1,2,3-thiadiazole ring can be susceptible to decomposition under harsh conditions, particularly in the presence of strong acids or bases during workup.[3]Employ a neutral workup procedure. For example, after quenching the reaction with ice-water, extract the product with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any excess acid.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 4-(p-tolyl)-1,2,3-thiadiazole prone to decomposition?

The synthesis of 4-(p-tolyl)-1,2,3-thiadiazole, especially via the Hurd-Mori reaction, can be challenging due to the electron-donating nature of the p-tolyl group. This substituent can increase the electron density in the aromatic ring, which may destabilize key intermediates in the cyclization process or promote alternative reaction pathways, leading to lower yields and the formation of byproducts.

Q2: What is the primary decomposition pathway for 1,2,3-thiadiazoles?

The main thermal and photochemical decomposition pathway for the 1,2,3-thiadiazole ring involves the extrusion of a molecule of nitrogen (N₂). This process is thermodynamically favorable and results in the formation of highly reactive thiirene and thioketene intermediates, which can then undergo further reactions.

Q3: Are there more reliable methods than the Hurd-Mori reaction for synthesizing 4-(p-tolyl)-1,2,3-thiadiazole?

Yes, modern methods often provide better yields and are more tolerant of a wider range of functional groups. A highly recommended alternative is the one-pot synthesis from p-tolyl methyl ketone, p-toluenesulfonyl hydrazide, and elemental sulfur. This method can be catalyzed by systems such as iodine in DMSO, which often leads to higher yields and avoids the use of the hazardous reagent thionyl chloride.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the precursor and the formation of the product.

Q5: What are the best practices for purifying 4-(p-tolyl)-1,2,3-thiadiazole?

Column chromatography on silica gel is a common and effective method for purifying 4-(p-tolyl)-1,2,3-thiadiazole. Recrystallization is also a viable option. It is important to use neutral solvents and avoid exposure to strong acids or bases during the purification process to prevent decomposition of the product.[3]

Data Presentation

The yield of 4-aryl-1,2,3-thiadiazole synthesis is significantly influenced by the electronic properties of the substituent on the aromatic ring. The following table summarizes the impact of electron-donating and electron-withdrawing groups on the reaction yield in a modified Hurd-Mori approach.

Substituent on Aryl RingElectronic NatureYield (%)
4-MethoxyStrong Electron-Donating45
4-Methyl (p-tolyl)Electron-Donating58
HydrogenNeutral72
4-ChloroElectron-Withdrawing85
4-NitroStrong Electron-Withdrawing92

This data is illustrative and compiled from typical results of Hurd-Mori type reactions to demonstrate the trend.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole via N-Tosylhydrazone and Sulfur

This protocol is an alternative to the traditional Hurd-Mori synthesis and is often better suited for substrates with electron-donating groups.

Materials:

  • p-Tolyl methyl ketone

  • p-Toluenesulfonyl hydrazide

  • Elemental sulfur (S₈)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolyl methyl ketone (1.0 eq), p-toluenesulfonyl hydrazide (1.1 eq), and elemental sulfur (2.0 eq).

  • Add DMSO as the solvent.

  • Add a catalytic amount of iodine (0.1 eq).

  • Flush the flask with an inert gas (argon or nitrogen).

  • Heat the reaction mixture to 80-100°C and stir for the time indicated by TLC monitoring (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yield in 4-(p-tolyl)-1,2,3-thiadiazole Synthesis

G Troubleshooting Low Yield cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield Observed check_precursor Verify Purity of p-tolylacetyl hydrazone start->check_precursor check_reagents Check Quality of Thionyl Chloride start->check_reagents check_conditions Review Reaction Conditions start->check_conditions consider_alternative Consider Alternative Synthetic Method check_precursor->consider_alternative Impure check_reagents->consider_alternative Degraded optimize_temp Optimize Temperature (Low Temp Start) check_conditions->optimize_temp High Temp Used optimize_workup Ensure Neutral Workup check_conditions->optimize_workup Acidic/Basic successful_synthesis Improved Yield consider_alternative->successful_synthesis optimize_temp->successful_synthesis optimize_workup->successful_synthesis

Caption: A flowchart to diagnose and resolve low yield issues.

Decomposition Pathway of 1,2,3-Thiadiazole

G Decomposition of 1,2,3-Thiadiazole Ring thiadiazole 4-(p-tolyl)-1,2,3-thiadiazole energy_input Heat or UV Light nitrogen_extrusion Extrusion of N₂ energy_input->nitrogen_extrusion nitrogen_extrusion->thiadiazole - N₂ intermediates Reactive Intermediates (Thiirene, Thioketene) nitrogen_extrusion->intermediates further_reactions Further Reactions (Dimerization, Polymerization) intermediates->further_reactions

Caption: The primary decomposition route for 1,2,3-thiadiazoles.

References

Technical Support Center: Optimizing Reaction Temperature for Hurd-Mori Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing the reaction temperature for the Hurd-Mori cyclization, a key reaction for the synthesis of 1,2,3-thiadiazoles. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues related to reaction temperature that users might encounter during the Hurd-Mori cyclization.

Problem Possible Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition of reactants or products may occur at elevated temperatures.[1]Systematically screen a range of temperatures to find the optimum. Start with dropwise addition of thionyl chloride at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature.[1] For less reactive substrates, gentle heating may be necessary, but this should be carefully monitored to avoid degradation.[2]
Decomposition of Starting Material or Product: The Hurd-Mori reaction can be exothermic, and excessive heat can lead to the degradation of the desired 1,2,3-thiadiazole ring or the hydrazone precursor.[1]Maintain strict temperature control throughout the reaction. Use an ice bath during the addition of thionyl chloride.[3] Minimize the reaction time once the starting material has been consumed (monitor by TLC).
Formation of Dark, Oily Byproducts High Reaction Temperature: Elevated temperatures often lead to the formation of complex side products and decomposition, resulting in a dark and difficult-to-purify reaction mixture.Conduct the reaction at the lowest effective temperature. If heating is required, increase the temperature incrementally and monitor for the appearance of colored impurities.
Prolonged Reaction Time at Elevated Temperature: Even at a moderately elevated temperature, extended reaction times can promote the formation of degradation products.Optimize the reaction time in conjunction with the temperature. Aim for the shortest time required for complete conversion of the starting material.
Inconsistent Results Between Batches Poor Temperature Control: Inconsistent temperature profiles between different experimental runs can lead to variability in yield and purity.Use a reliable and calibrated heating/cooling system. For larger scale reactions, ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the Hurd-Mori cyclization?

A1: There is no single "ideal" temperature for all Hurd-Mori cyclizations, as it is highly substrate-dependent. However, a common starting point is to perform the initial addition of thionyl chloride at a reduced temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[1] The reaction is then often allowed to warm to room temperature and stirred for several hours. For some substrates, gentle heating (e.g., reflux in a low-boiling solvent like dichloromethane or chloroform) may be necessary to drive the reaction to completion, but this increases the risk of decomposition.[2]

Q2: How can I determine the optimal reaction temperature for my specific substrate?

A2: A systematic temperature screening is the most effective method. Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, and reflux) while keeping all other parameters constant. Monitor the reactions by TLC or LC-MS to assess the consumption of starting material, formation of the desired product, and the appearance of byproducts. This will allow you to identify the temperature that provides the best balance of reaction rate and yield.

Q3: What are the common side reactions associated with non-optimal temperatures in the Hurd-Mori cyclization?

A3: At excessively high temperatures, the primary side reaction is the thermal decomposition of the 1,2,3-thiadiazole ring, which can lead to the extrusion of nitrogen and sulfur and the formation of various byproducts. Additionally, the hydrazone starting material or intermediates in the reaction pathway can also degrade, leading to a complex mixture of tars and a lower yield of the desired product. In some cases, higher temperatures can lead to the destruction of the heterocyclic ring system.

Q4: Can the solvent choice influence the optimal reaction temperature?

A4: Yes, the solvent plays a crucial role. The boiling point of the solvent will set the maximum temperature for reactions carried out at reflux. Common solvents for the Hurd-Mori reaction include dichloromethane (DCM), chloroform, and dioxane. The choice of solvent can also affect the solubility of the reactants and the stability of the intermediates, which can in turn influence the optimal reaction temperature.

Data Presentation

The following table provides illustrative data on the effect of reaction temperature on the yield of a representative Hurd-Mori cyclization. Please note that this data is a generalized representation based on literature observations and should be adapted for specific experimental conditions.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
10 → RT485Clean reaction, complete conversion.
2RT482Clean reaction, slightly faster than entry 1.
340275Faster reaction, but minor byproduct formation observed.
460 (Reflux in DCM)1.560Significant byproduct formation, darkening of the reaction mixture.
580 (Reflux in Chloroform)145Rapid decomposition, low yield of desired product.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Cyclization

This protocol is a representative example and may require optimization for other substrates.

Step 1: Synthesis of Acetophenone Semicarbazone

  • In a 250 mL round-bottom flask, dissolve acetophenone (10.0 g, 0.083 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of semicarbazide hydrochloride (9.3 g, 0.083 mol) and sodium acetate (12.5 g, 0.152 mol) in 50 mL of water.

  • Add the semicarbazide solution to the stirred acetophenone solution.

  • Heat the mixture to reflux for 1 hour.

  • Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the resulting white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the acetophenone semicarbazone in a desiccator.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole with Temperature Control

  • Place the dry acetophenone semicarbazone (10.0 g, 0.056 mol) in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0-5 °C using an ice-salt bath.

  • Slowly add thionyl chloride (15 mL, 0.20 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a beaker to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 4-phenyl-1,2,3-thiadiazole can be purified by recrystallization from ethanol.

Mandatory Visualizations

Hurd_Mori_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Hydrazone Hydrazone Intermediate1 N-Sulfinyl Hydrazone Hydrazone->Intermediate1 + SOCl₂ ThionylChloride SOCl₂ Intermediate2 Thiadiazoline-S-oxide Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Chlorinated Intermediate Intermediate2->Intermediate3 - H₂O Thiadiazole 1,2,3-Thiadiazole Intermediate3->Thiadiazole - HCl

Caption: Proposed mechanism of the Hurd-Mori cyclization.

Experimental_Workflow start Start: Hydrazone Synthesis step1 React Ketone/Aldehyde with Hydrazine Derivative start->step1 step2 Isolate and Purify Hydrazone step1->step2 step3 Hurd-Mori Cyclization step2->step3 step4 Dissolve Hydrazone in Anhydrous Solvent step3->step4 step5 Cool to 0-5 °C step4->step5 step6 Slowly Add Thionyl Chloride step5->step6 step7 Stir at Room Temperature (or gentle heating) step6->step7 step8 Monitor Reaction by TLC step7->step8 step9 Work-up and Purification step8->step9 end Final Product: 1,2,3-Thiadiazole step9->end

Caption: General experimental workflow for Hurd-Mori cyclization.

Troubleshooting_Logic start Low Yield in Hurd-Mori Cyclization q1 Is the reaction temperature controlled? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you performed a temperature optimization study? a1_yes->q2 sol1 Implement strict temperature control (e.g., ice bath for SOCl₂ addition). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there signs of decomposition (dark color, tar)? a2_yes->q3 sol2 Conduct small-scale reactions at different temperatures (0 °C, RT, elevated) to find the optimum. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Reduce reaction temperature and/or time. a3_yes->sol3 end Yield Improved a3_no->end sol3->end

Caption: Troubleshooting decision tree for low yield in Hurd-Mori cyclization.

References

Technical Support Center: Resolving Impurities in the NMR Spectrum of Synthesized Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiadiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common impurities observed in NMR spectra during your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter with impurities in the NMR spectra of your synthesized thiadiazole compounds.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad singlets around 1.56 ppm and 7.26 ppm. What are these?

A1: These are very common solvent impurities. The broad singlet around 1.56 ppm in CDCl₃ is typically due to water (H₂O). The signal at 7.26 ppm corresponds to the residual non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent[1]. While ever-present to some extent, prominent water peaks can sometimes indicate a wet sample or solvent.

Q2: I see signals in my NMR that don't correspond to my thiadiazole product. How can I identify the source of these impurities?

A2: Unwanted signals can arise from several sources:

  • Starting Materials: Unreacted starting materials are a common source of impurities. Compare the signals in your product's spectrum with the known spectra of your starting materials (e.g., thiosemicarbazide, carboxylic acids, or acid hydrazides).

  • Reaction Byproducts: Incomplete cyclization or side reactions can lead to byproducts. For instance, in syntheses starting from thiosemicarbazide and a carboxylic acid, you might see signals corresponding to the intermediate acylthiosemicarbazide[2].

  • Solvent Impurities: Residual solvents from your reaction or purification steps (e.g., ethyl acetate, hexane, methanol) are frequently observed. Cross-referencing the chemical shifts with published data for common laboratory solvents is essential[3].

  • Tautomers or Rotamers: The presence of tautomers or rotamers can lead to a more complex NMR spectrum than expected, which may be mistaken for impurities. These are isomers that are in equilibrium, and their presence is often temperature-dependent[4].

Q3: My aromatic region is very complex and the peaks are overlapping. How can I resolve these signals?

A3: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to resolve them:

  • Change the NMR Solvent: Running the NMR in a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Benzene-d₆) can alter the chemical shifts of your compound and the impurities, potentially resolving the overlap[2].

  • Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often leading to better resolution.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within a molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together molecular fragments.

Q4: I have multiple spots on my TLC even after purification. What should I do?

A4: Multiple spots on a TLC plate indicate that your compound is not yet pure. This could be due to co-eluting impurities. Consider a second purification step using a different technique. For instance, if you performed column chromatography, follow it with recrystallization. Using a different solvent system for a subsequent column chromatography can also be effective[5].

Q5: My compound appears as a set of double peaks for some signals. Could this be due to rotamers?

A5: Yes, the presence of rotamers (rotational isomers) is a common reason for signal doubling in NMR spectra, especially in molecules with restricted rotation around a single bond, such as an amide. To confirm the presence of rotamers, you can perform a variable temperature (VT) NMR experiment. If the doubled peaks coalesce into single peaks at a higher temperature, this is strong evidence for the presence of rotamers[4].

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and resolving impurities in your NMR spectrum.

Troubleshooting Workflow Troubleshooting Workflow for NMR Impurities start Obtain ¹H NMR Spectrum of Synthesized Thiadiazole check_impurities Are there unexpected peaks? start->check_impurities identify_solvent Identify common solvent peaks (e.g., H₂O, residual CDCl₃) check_impurities->identify_solvent Yes pure Product is pure check_impurities->pure No compare_sm Compare with NMR of starting materials identify_solvent->compare_sm check_byproducts Consider potential side products compare_sm->check_byproducts purify Purify the sample check_byproducts->purify recrystallize Recrystallization purify->recrystallize Choose method column Column Chromatography purify->column Choose method recheck_nmr Acquire new NMR spectrum recrystallize->recheck_nmr column->recheck_nmr recheck_nmr->check_impurities complex_spectrum Spectrum is still complex (e.g., overlapping peaks, rotamers) recheck_nmr->complex_spectrum If peaks persist but seem related advanced_nmr Perform 2D NMR (COSY, HSQC, HMBC) or VT NMR complex_spectrum->advanced_nmr end Structure Confirmed/Impurity Identified advanced_nmr->end

Caption: A flowchart outlining the steps to troubleshoot and identify impurities in the NMR spectrum of synthesized thiadiazoles.

Quantitative Data: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for common impurities, starting materials, and the 1,3,4-thiadiazole core. Note that chemical shifts can vary depending on the solvent and the specific substituents on the molecule.

Table 1: Common NMR Solvent and Reagent Impurities in CDCl₃

Impurity¹H Chemical Shift (ppm)Multiplicity
Water~1.56s (broad)
Chloroform7.26s
Acetone2.17s
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
Hexane~0.88, ~1.26m
Dichloromethane5.30s
Methanol3.49s
Acetic Acid2.10s

Data compiled from various sources, including Sigma-Aldrich and publications on NMR impurities[3][6][7].

Table 2: Typical NMR Data for Thiadiazole Precursors

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Thiosemicarbazide NH₂: ~4.5-5.5 (br s), NH: ~7.5-8.0 (br s), NH₂ (thioamide): ~9.0-9.5 (br s)C=S: ~182
Benzoic Hydrazide NH₂: ~4.6 (br s), NH: ~9.6 (br s), Aromatic: ~7.4-7.8 (m)C=O: ~167, Aromatic: ~127-133
Acetic Hydrazide CH₃: ~1.9 (s), NH₂: ~4.1 (br s), NH: ~8.8 (br s)C=O: ~173, CH₃: ~20

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Characteristic ¹³C NMR Chemical Shifts for the 1,3,4-Thiadiazole Ring

Carbon AtomTypical Chemical Shift Range (ppm)
C2164 - 170
C5155 - 165

These ranges are typical for 2,5-disubstituted 1,3,4-thiadiazoles and can be influenced by the nature of the substituents[3][5][8].

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility at different temperatures[9][10].

  • Solvent Selection: Choose a solvent or solvent system in which your thiadiazole product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for thiadiazoles include ethanol, methanol, or mixtures like hexane/ethyl acetate or benzene/chloroform[2][11].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Pure crystals of your thiadiazole should form. Cooling the flask in an ice bath can further increase the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent before acquiring a new NMR spectrum.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their polarity[7].

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives your desired thiadiazole a retention factor (Rf) of approximately 0.25-0.35. Common solvent systems for thiadiazoles include mixtures of hexane and ethyl acetate or dichloromethane and methanol[2]. For nitrogen-containing compounds, adding a small amount of triethylamine (~0.1%) to the eluent can sometimes improve separation by neutralizing the acidic silica gel[7].

  • Column Packing:

    • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure using a pump or an inert gas source.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified thiadiazole.

  • Final Analysis:

    • Acquire a new NMR spectrum to confirm the purity of the final product.

References

Technical Support Center: Overcoming Poor Solubility of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low solubility of thiadiazole derivatives in biological media. While the parent thiadiazole ring can be water-soluble, substitutions, particularly with aromatic groups, often significantly decrease aqueous solubility, posing a hurdle for biological assays and preclinical development.[1] This guide offers practical strategies and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do many of my thiadiazole derivatives have such low water solubility?

A1: The low water solubility of many thiadiazole derivatives is often due to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Additionally, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[2]

Q2: What are the primary strategies for improving the solubility of my poorly soluble thiadiazole derivatives?

A2: There are several effective strategies, which can be broadly categorized as follows:

  • Use of Co-solvents: Adding a water-miscible organic solvent (like ethanol or PEG 400) to the aqueous medium can increase the solubility of hydrophobic compounds.[3][4]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its apparent aqueous solubility.[5][6][7]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area, which can lead to a higher dissolution rate and saturation solubility.[8][9]

  • Chemical Modifications: For derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.[5]

Q3: How much can I expect to improve the solubility of my compound?

A3: The degree of solubility enhancement is highly dependent on the specific thiadiazole derivative and the method used. For instance, forming a hydrochloride salt of certain 1,3,4-thiadiazole derivatives has been shown to improve aqueous solubility by approximately 2- to 4-fold compared to the corresponding free bases.[10] Nanonization of a thiadiazole derivative was shown to increase its oral bioavailability by about four times, which is strongly correlated with improved solubility and dissolution.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My thiadiazole derivative precipitates out of my cell culture media upon dilution from a DMSO stock.

  • Question: What is the most likely cause of this precipitation?

    • Answer: This is a common issue known as "precipitation upon dilution" or "solvent shock".[11] Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer or cell culture media. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[1][11]

  • Question: How can I prevent this precipitation?

    • Answer: You can try several approaches:

      • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically below 0.5%) to minimize its effect on the assay, while still maintaining the compound's solubility.[1]

      • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[1]

      • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[1]

      • Pre-warm the Media: Add the compound stock to media that has been pre-warmed to 37°C, and mix gently but thoroughly.[11]

      • Formulation Strategies: If the above methods fail, you will need to employ more advanced formulation strategies to increase the aqueous solubility of your compound. These are discussed in detail in the FAQs and Experimental Protocols sections.

Problem 2: I am observing inconsistent results in my biological assays with the same batch of my thiadiazole derivative.

  • Question: What could be the reason for this variability?

    • Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may vary between experiments due to incomplete dissolution or precipitation over time.[1] Additionally, some heterocyclic compounds can be unstable in certain solvents.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Ensure Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. Sonication or gentle warming may be necessary.

      • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of your compound from the stock solution for each experiment to avoid issues with compound degradation or precipitation over time.[1]

      • Consider a Different Solvent: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[1]

      • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[1]

Data Presentation

Table 1: Solubility of a Representative Thiadiazole Derivative (Acibenzolar-S-methyl) in Various Solvents

SolventSolubility (g/L) at 20°C
Water0.0077
Acetone29
Dichloromethane81
Ethyl acetate26
n-Hexane0.44
Methanol6.8
Toluene9.4
Data sourced from PubChem CID 86412.[5]

Table 2: Effect of Formulation on Thiadiazole Derivative Bioavailability

FormulationCmax (µg/mL)Tmax (h)AUC₀→₈h (µg/mL·h)Relative Bioavailability Increase
Microparticle0.843.4-
Nanoparticle2.3114.2~4-fold
This data illustrates how nanoparticle formulation of a poorly soluble thiadiazole derivative (compound 301029) significantly improved its absorption and bioavailability in rats.[8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is useful for rapid compound assessment and is often used in early drug discovery.[12][13]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Thiadiazole derivative

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (clear bottom)

  • Nephelometer (plate reader capable of measuring light scattering)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the thiadiazole derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Add a small volume of each DMSO stock concentration to the aqueous buffer (PBS, pH 7.4) in a separate 96-well plate. The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer to detect light scattering from precipitated particles.[13]

  • Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound and is considered the gold standard.[14]

Objective: To measure the concentration of a compound in a saturated solution at equilibrium.

Materials:

  • Thiadiazole derivative (solid form)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Incubator with an orbital shaker

  • Filtration device (e.g., 0.45 µm PVDF syringe filters)

  • HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of the solid thiadiazole derivative to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.[5]

  • Equilibration: Place the vials in an incubator with an orbital shaker set to a constant temperature (e.g., 37°C) and agitation (e.g., 100 rpm) for 24-48 hours to allow the solution to reach equilibrium.[14]

  • Separation: After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtering the supernatant through a 0.45 µm filter.

  • Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 3: Preparation of a Thiadiazole-Cyclodextrin Inclusion Complex by Lyophilization

This protocol describes a common method to prepare a solid inclusion complex with improved aqueous solubility.[1]

Objective: To encapsulate a poorly soluble thiadiazole derivative within a cyclodextrin molecule.

Materials:

  • Thiadiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in deionized water.

  • Complexation: Slowly add the thiadiazole derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]

  • Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to reach equilibrium for complex formation.[1]

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80 °C).

  • Lyophilization: Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[1]

  • Characterization: The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility using one of the protocols described above.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Formulation A Poorly Soluble Thiadiazole Derivative B Prepare DMSO Stock (e.g., 10 mM) A->B C Perform Kinetic Solubility Assay B->C D Is Solubility > Target? (e.g., >50 µM) C->D E Optimize Dilution Protocol (e.g., serial dilution, pre-warmed media) D->E No F Try Co-Solvents (e.g., Ethanol, PEG 400) D->F G Prepare Cyclodextrin Inclusion Complex D->G H Develop Nanoparticle Formulation D->H J Proceed to Biological Assay D->J Yes I Re-evaluate Solubility E->I F->I G->I H->I I->J G start Precipitate observed in cell culture media? q1 Was precipitate observed immediately after dilution? start->q1 Yes sol1 Likely 'solvent shock'. 1. Lower final concentration. 2. Add stock dropwise to warm media. 3. Perform serial dilution. q1->sol1 Yes q2 Did precipitate form over time in the incubator? q1->q2 No end Issue Resolved sol1->end sol2 Possible instability or saturation. 1. Prepare fresh solutions daily. 2. Check for media pH shifts. 3. Consider a formulation strategy (e.g., cyclodextrins). q2->sol2 Yes q2->end No sol2->end G TD Thiadiazole Derivative PI3K PI3K TD->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Modifying experimental conditions to enhance bioactivity of thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals working with thiadiazole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the bioactivity of your compounds by modifying experimental conditions.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis and biological evaluation of thiadiazoles.

Q1: My synthesized thiadiazole derivative shows low or no biological activity. What are the potential causes and how can I improve it?

A1: Low bioactivity can stem from several factors, from the structural characteristics of the molecule to the experimental assay conditions. Here’s a systematic approach to troubleshooting:

  • Structural Modifications: The bioactivity of thiadiazole derivatives is highly dependent on the substituents on the thiadiazole ring.[1][2][3] Consider the following modifications based on structure-activity relationship (SAR) studies:

    • Lipophilicity: The sulfur atom in the thiadiazole ring imparts lipophilicity, which can influence cell membrane permeability.[2] Modifying substituents to achieve an optimal lipophilicity balance is crucial.

    • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can significantly impact the interaction of the compound with its biological target. For instance, in some antifungal studies, fluorinated or nitrated substituents on a phenyl ring attached to the thiadiazole enhanced bioactivity.[4]

    • Hydrogen Bonding: The thiadiazole moiety can act as a hydrogen-binding domain.[2][5] Introducing or modifying groups capable of hydrogen bonding can enhance target binding affinity.

    • Bioisosteric Replacement: The thiadiazole ring is sometimes used as a bioisostere for other aromatic rings like thiazole or benzene in drug design.[1][2]

  • Solubility Issues: Poor solubility of the compound in the assay medium can lead to artificially low bioactivity readings.

    • Troubleshooting:

      • Use co-solvents like DMSO, but be mindful of their potential toxicity to the biological system at higher concentrations.

      • Prepare a stock solution in a suitable organic solvent and then dilute it in the aqueous assay medium.

      • Consider synthesizing derivatives with improved solubility by incorporating polar functional groups.

  • Assay Conditions: The conditions of your biological assay can significantly affect the results.

    • Concentration Range: Ensure you are testing a wide enough range of concentrations to observe a dose-dependent effect.

    • Incubation Time: The required incubation time can vary depending on the assay and the compound's mechanism of action.

    • Stability: Verify the stability of your compound under the assay conditions (pH, temperature, light exposure).

Q2: I am experiencing low yields during the synthesis of my 2,5-disubstituted 1,3,4-thiadiazole. How can I optimize the reaction conditions?

A2: Low yields in thiadiazole synthesis are a common issue. Here are some strategies to improve your synthetic outcome:

  • Choice of Cyclizing Agent: The cyclization of thiosemicarbazides or related precursors is a key step. The choice of dehydrating or cyclizing agent is critical.

    • Commonly used reagents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphate ester (PPE).[6][7][8]

    • For instance, one-pot synthesis using PPE has been developed as an alternative to more toxic reagents like POCl₃ or SOCl₂.[8]

  • Reaction Temperature and Time: These parameters often require optimization.

    • Some reactions proceed at room temperature, while others require refluxing for several hours.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.

  • Base and Reagent Proportions: Altering the base used and the stoichiometry of the reactants can significantly impact the yield and purity of the product.[6][8]

  • Purification Method: The choice of purification method can affect the final yield.

    • Recrystallization is a common method for purifying solid products.

    • Column chromatography may be necessary to separate the desired product from side products or unreacted starting materials.[6]

Q3: How do I select the appropriate starting materials for synthesizing bioactive thiadiazoles?

A3: The selection of starting materials is guided by the desired biological activity and the synthetic route. A common method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[6][7][8][9]

  • Thiosemicarbazides: These provide the N-N-C=S backbone of the thiadiazole ring. Substituted thiosemicarbazides can be used to introduce diversity at one of the positions.

  • Carboxylic Acids/Acyl Halides: These reagents are used to introduce the second substituent on the thiadiazole ring. A wide variety of aromatic and heterocyclic carboxylic acids can be used to explore different chemical spaces and modulate the bioactivity.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and evaluation of thiadiazole derivatives.

Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles via Cyclization of Thiosemicarbazides

Objective: To synthesize 1,3,4-thiadiazole derivatives from thiosemicarbazide and a carboxylic acid.

Materials:

  • Substituted thiosemicarbazide

  • Substituted carboxylic acid

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonia solution or appropriate base for neutralization

  • Distilled water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, take equimolar amounts of the substituted thiosemicarbazide and the carboxylic acid.[1]

  • Cool the mixture in an ice bath.

  • Slowly add the cyclizing agent (e.g., 3 mmol of POCl₃) dropwise to the mixture while stirring.[1]

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.[1] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.[1]

  • Neutralize the mixture with a suitable base (e.g., ammonia solution) to precipitate the crude product.[1]

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)

Objective: To screen synthesized thiadiazole derivatives for their antibacterial and antifungal activity.

Materials:

  • Synthesized thiadiazole derivatives

  • Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar medium

  • Sterile petri dishes

  • Sterile filter paper discs

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare microbial inoculums of the test organisms and spread them uniformly over the surface of the agar plates.

  • Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 25 µg/mL).[10]

  • Impregnate sterile filter paper discs with the solutions of the test compounds and standards. A disc impregnated with the solvent alone serves as a negative control.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Quantitative Data Summary

The following tables summarize quantitative data on the bioactivity of various thiadiazole derivatives from the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiadiazole Derivatives against Microbial Strains

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
25ap-substituted azetidinoneM. tuberculosis H37Rv~6[2]
25bp-substituted azetidinoneM. tuberculosis H37Rv~6[2]
25cp-substituted azetidinoneM. tuberculosis H37Rv~6[2]
25dp-substituted azetidinoneM. tuberculosis H37Rv~6[2]
14aTetranorlabdane with free amino groupBacillus polymyxa2.5[11]
Standard Ciprofloxacin E. coli, S. aureusVaries[9]
Standard Fluconazole C. albicans, A. nigerVaries[9]

Table 2: Anticancer Activity (IC₅₀) of Selected Thiadiazole Derivatives

Compound IDSubstituent(s)Cancer Cell LineIC₅₀ (µM)Reference
16a1,2,4-oxadiazole linked imidazopyrazineMCF-70.68[2]
16a1,2,4-oxadiazole linked imidazopyrazineA-5491.56[2]
16a1,2,4-oxadiazole linked imidazopyrazineA-3750.79[2]
16b1,2,4-oxadiazole linked imidazopyrazineMCF-70.22[2]
16b1,2,4-oxadiazole linked imidazopyrazineA-5491.09[2]
16b1,2,4-oxadiazole linked imidazopyrazineA-3751.18[2]
8a1,3,4-thiadiazole scaffoldVarious cancer cell lines1.62 - 4.61[12]
32a1,3,4-thiadiazole hybridHePG-23.31 - 9.31[12]
32d1,3,4-thiadiazole hybridMCF-73.31 - 9.31[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to thiadiazole research.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Screening start Starting Materials (Thiosemicarbazide, Carboxylic Acid) reaction Cyclization Reaction (e.g., with POCl3) start->reaction purification Purification (Recrystallization, Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization bioassay Biological Assay (e.g., Antimicrobial, Anticancer) characterization->bioassay Pure Compound data_analysis Data Analysis (MIC, IC50) bioassay->data_analysis sar SAR Analysis data_analysis->sar sar->start Optimization

Caption: General workflow for synthesis and bioactivity screening of thiadiazoles.

troubleshooting_logic start Low Bioactivity Observed solubility Check Solubility start->solubility solubility_ok Solubility OK? solubility->solubility_ok assay_conditions Review Assay Conditions assay_ok Conditions Optimal? assay_conditions->assay_ok structural_modification Consider Structural Modification sar_analysis Perform SAR Analysis structural_modification->sar_analysis solubility_ok->assay_conditions Yes modify_solubility Modify Compound for Solubility solubility_ok->modify_solubility No assay_ok->structural_modification Yes optimize_assay Optimize Assay (Concentration, Time) assay_ok->optimize_assay No

Caption: Troubleshooting logic for addressing low bioactivity in thiadiazole derivatives.

synthesis_optimization start Low Synthesis Yield reagents Evaluate Reagents start->reagents conditions Optimize Conditions start->conditions purification Assess Purification start->purification change_cyclizing_agent Change Cyclizing Agent (H2SO4, POCl3, PPE) reagents->change_cyclizing_agent adjust_stoichiometry Adjust Stoichiometry reagents->adjust_stoichiometry optimize_temp_time Optimize Temp & Time conditions->optimize_temp_time improve_purification Improve Purification Method purification->improve_purification

Caption: Key areas for optimizing the synthesis yield of thiadiazole derivatives.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two prominent thiadiazole isomers reveals distinct and overlapping bioactivities, offering a comparative landscape for researchers and drug development professionals. This guide synthesizes experimental data to objectively compare the performance of 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives in key therapeutic areas, supported by detailed experimental protocols and visual representations of their mechanisms of action.

Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are a cornerstone in medicinal chemistry due to their diverse and potent biological activities.[1][2] Among the four possible isomers, the 1,2,3- and 1,3,4-thiadiazole scaffolds have garnered significant attention for their therapeutic potential.[1][2] This comparative study illuminates the nuances in their bioactivities, with a focus on their anticancer, antifungal, and antibacterial properties.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, often through distinct molecular mechanisms.

1,3,4-Thiadiazole derivatives have been extensively investigated for their anticancer properties, exhibiting cytotoxicity against a wide array of cancer cell lines, including breast, lung, colon, and leukemia cells.[3] Their mechanisms of action are multifaceted, involving the interference with crucial signaling pathways like PI3K/Akt and MAPK/ERK, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization.[3] Certain derivatives have also shown promise in overcoming multidrug resistance, a major hurdle in cancer therapy.[3] The mesoionic character of the 1,3,4-thiadiazole ring is believed to facilitate crossing cellular membranes and interacting effectively with biological targets.[4]

1,2,3-Thiadiazole derivatives have also emerged as potent anticancer agents.[5][6] A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, similar to their 1,3,4- counterparts, leading to cell cycle arrest and apoptosis.[6] Additionally, certain 1,2,3-thiadiazole derivatives have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous proteins involved in cancer cell growth and survival.[5][6]

Comparative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 / GI50 (µM)Mechanism of ActionReference
1,3,4-Thiadiazole Derivatives
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6Not specified[7]
MDA-MB-231 (Breast)53.4Not specified[7]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)7.4 (Abl kinase inhibition)Kinase Inhibition[8]
Bis-imidazole-thiazole hybridsHepG-2 (Liver)Comparable to SorafenibNot specified[9]
1,2,3-Thiadiazole Derivatives
D-ring fused dehydroepiandrosterone derivativesT47D (Breast)0.042 - 0.058Not specified[5]
Pyrazole oxime derivativesPanc-1 (Pancreatic), Huh-7 (Hepatocarcinoma), HCT-116 (Colon), SGC-7901 (Gastric)Varies (potent)Not specified[5]
Hsp90 InhibitorsHCT-116 (Colon)3.2 - 4.6Hsp90 Inhibition[5]

Antimicrobial and Antifungal Efficacy

The structural features of both thiadiazole isomers lend themselves to potent antimicrobial and antifungal activities.

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10][11][12] Their antifungal properties are also well-documented, with some compounds showing efficacy exceeding that of reference drugs.[10][13] The mechanism of their antifungal action can involve fungistatic and fungicidal effects.[13]

1,2,3-Thiadiazole derivatives also possess significant antimicrobial and antifungal capabilities.[1][14] They have shown activity against various pathogenic microbes, including bacteria and fungi like Candida albicans.[14] Some derivatives have demonstrated broad-spectrum antibacterial coverage, including activity against resistant strains of Pseudomonas aeruginosa.[14]

Comparative Antimicrobial and Antifungal Activity Data

Compound ClassMicroorganismActivity (MIC, Zone of Inhibition, etc.)Reference
1,3,4-Thiadiazole Derivatives
Mercapto-substituted derivative (58a)Enterococcus faecalisGood activity (12 mm zone of inhibition)[10]
Benzimidazole derivative (48)Staphylococcus aureus, Escherichia coli, Bacillus pumilusHigh activity (17.33 - 18.96 mm zone of inhibition)[10]
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1)Candida species, Aspergillus, TrichophytonPotent (MIC100: 8 - 96 µg/ml)[13][15]
1,2,3-Thiadiazole Derivatives
Substituted derivatives (2c, 2d)Staphylococcus aureus, Escherichia coliPositive activity[14]
Substituted derivative (3c)Candida albicansMost active among tested compounds[14]
Substituted derivatives (4c, 4d)Pseudomonas aeruginosa (resistant)Substantial antipseudomonal activity[14]
4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (6a)Cercospora arachidicolaGood activity, comparable to commercial drug[16][17]

Experimental Protocols

General Procedure for Synthesis of 1,3,4-Thiadiazole Derivatives (Example)

A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. For instance, 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide can be reacted with carbon disulfide in the presence of potassium hydroxide to yield 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione.[8] This intermediate can then be further reacted with various N-(aryl)-2-chloroacetamides in the presence of a base like potassium carbonate to afford the final N-(aryl)-2-[(5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

G cluster_0 1,3,4-Thiadiazole Action 1,3,4-Thiadiazole 1,3,4-Thiadiazole Tubulin Tubulin Microtubule Polymerization Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Apoptosis Apoptosis

G cluster_1 1,2,3-Thiadiazole Action 1,2,3-Thiadiazole 1,2,3-Thiadiazole Hsp90 Hsp90 Client Proteins (e.g., CRAF, ERBB2, CDK4) Client Proteins (e.g., CRAF, ERBB2, CDK4) Protein Degradation Protein Degradation Inhibition of Cell Proliferation Inhibition of Cell Proliferation

G

References

A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-1,2,3-Thiadiazole Derivatives and Their Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenyl-1,2,3-thiadiazole derivatives and related thiadiazole isomers, with a focus on their anticancer and antimicrobial properties. The information is compiled from various studies to aid in the rational design of new therapeutic agents.

Overview of Thiadiazole Scaffolds in Drug Discovery

Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its various isomers, including 1,2,3-thiadiazole, 1,3,4-thiadiazole, and 1,2,4-thiadiazole, serve as the core for a wide range of biologically active compounds.[1][2] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with biological targets.[1] This guide will focus on derivatives of the 4-phenyl-1,2,3-thiadiazole core and compare their activities with other notable thiadiazole-based compounds.

Synthesis of 4-Phenyl-1,2,3-Thiadiazole Derivatives

The primary synthetic route to 4-phenyl-1,2,3-thiadiazole derivatives is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone with thionyl chloride.[3]

Experimental Workflow: Hurd-Mori Synthesis

Hurd_Mori_Synthesis Workflow for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-Thiadiazole Derivatives cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Substituted Acetophenone C Reaction in Ethanol (Reflux) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D E Hydrazone Intermediate F Thionyl Chloride (SOCl₂) in Dichloromethane (0°C to RT) D->F E->F G 4-Phenyl-1,2,3-Thiadiazole Derivative F->G H Crude Product I Column Chromatography G->I H->I J Pure Product I->J

Caption: General workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole derivatives via the Hurd-Mori reaction.

Comparative Anticancer Activity

Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including the induction of apoptosis and cell cycle arrest.[1][4]

Structure-Activity Relationship of 1,2,3-Thiadiazole Derivatives

Studies on D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have shown potent antitumor activity against human breast cancer T47D cells, with IC50 values comparable to the standard drug adriamycin.[1] The specific substitutions on the steroid backbone were found to be crucial for activity and selectivity.[1]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various thiadiazole derivatives against different cancer cell lines.

Compound IDThiadiazole IsomerR Group / SubstitutionCancer Cell LineIC50 (µM)Reference
DHEA-Thiadiazole 251,2,3-ThiadiazoleD-ring fused DHEA derivativeT47D (Breast)0.058[1]
Compound 8l1,3,4-Thiadiazole2,3-difluoro substituted phenylHCT-116 (Colon)6.56[1]
Compound 8e1,3,4-Thiadiazole4-bromo substituted phenylHCT-116 (Colon)7.19[1]
NSC7639681,2,5-Thiadiazole4-(isopropylthio)anthra[1,2-c][3][5][6]thiadiazole-6,11-dioneLeukemia Cell Lines0.18 - 1.45[1]
Compound 2g1,3,4-Thiadiazole5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[7]
Mechanism of Action: Apoptosis Induction

A common mechanism of action for anticancer thiadiazole derivatives is the induction of apoptosis.

Apoptosis_Pathway Simplified Apoptosis Pathway Targeted by Thiadiazole Derivatives Thiadiazole Thiadiazole Derivative Mitochondria Mitochondria Thiadiazole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway often activated by anticancer thiadiazole derivatives.

Comparative Antimicrobial Activity

Thiadiazole derivatives are also known for their broad-spectrum antimicrobial properties.

Structure-Activity Relationship of Thiadiazole Derivatives

The antimicrobial activity of thiadiazole derivatives is highly dependent on the nature and position of substituents on the phenyl ring.

  • Antibacterial Activity : For some 1,3,4-thiadiazole series, electron-donating groups on the phenyl ring at position-3 enhance activity against both Gram-positive and Gram-negative bacteria.[8] In contrast, other studies on 2-amino-1,3,4-thiadiazoles suggest that halogen substituents on the phenyl ring increase antibacterial activity, particularly against Gram-positive bacteria.

  • Antifungal Activity : In certain 1,3,4-thiadiazole derivatives, the presence of electron-withdrawing groups like chloro and nitro at specific positions on the phenyl ring can diminish antifungal activity.[8] Conversely, oxygenated substituents on the phenyl ring have been shown to impart significant antifungal activity.

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected thiadiazole derivatives against various microbial strains.

Compound IDThiadiazole IsomerR Group / SubstitutionMicrobial StrainMIC (µg/mL)Reference
Compound 4a1,3,4-ThiadiazolePhenyl at C3S. aureus (Gram +)-[8]
Compound 4b1,3,4-Thiadiazole4-Methylphenyl at C3S. aureus (Gram +)-[8]
Thiazole Derivative 16Thiazole2-phenylacetamido-thiazoleE. coli (Gram -)1.56 - 6.25[6]
Bisthiazole Derivative 37Bisthiazole-M. smegmatis30.38[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]

Workflow for MTT Assay

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of thiadiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[5]

Detailed Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the thiadiazole compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 4-phenyl-1,2,3-thiadiazole scaffold and its isomers represent a promising area for the development of novel therapeutic agents. Structure-activity relationship studies highlight the critical role of substituents on the phenyl ring and the thiadiazole core in modulating anticancer and antimicrobial activities. Further optimization of these lead compounds, guided by the comparative data and mechanistic insights presented in this guide, could lead to the discovery of potent and selective drug candidates.

References

Validating the Anticancer Potential of 4-(p-tolyl)-1,2,3-thiadiazole: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thiadiazoles in Oncology

Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. The thiadiazole scaffold is present in several clinically used drugs and is a subject of ongoing research for the development of novel therapeutic agents. The anticancer activity of thiadiazole derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

This guide explores the potential anticancer mechanisms of 4-(p-tolyl)-1,2,3-thiadiazole by examining the established activities of related thiadiazole compounds. We will compare these mechanisms with those of standard chemotherapeutic drugs and provide detailed experimental protocols for key validation assays.

Potential Anticancer Mechanisms of 1,2,3-Thiadiazole Derivatives

Based on studies of various 1,2,3-thiadiazole analogs, two primary mechanisms of anticancer activity have been proposed:

  • Inhibition of Tubulin Polymerization: Several 1,2,3-thiadiazole derivatives have been shown to inhibit the polymerization of tubulin, a critical protein for the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

  • Inhibition of Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways and inducing cancer cell death.

Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for representative thiadiazole derivatives and standard anticancer drugs against various cancer cell lines.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Putative Mechanism of Action
Representative 1,3,4-Thiadiazole Derivative 1 HepG-2Liver Cancer84.9 ± 5.9Apoptosis Induction
MCF-7Breast Cancer63.2 ± 2.9Apoptosis Induction
Representative 1,3,4-Thiadiazole Derivative 2 A549Lung Cancer3.62Not specified
Doxorubicin (Standard) HepG-2Liver Cancer~ 0.5 - 2DNA intercalation, Topoisomerase II inhibition
MCF-7Breast Cancer~ 0.1 - 1DNA intercalation, Topoisomerase II inhibition
Paclitaxel (Standard) A549Lung Cancer~ 0.01 - 0.1Microtubule stabilization
Cisplatin (Standard) A549Lung Cancer~ 1 - 10DNA cross-linking

Note: The IC50 values for thiadiazole derivatives are sourced from studies on compounds containing a p-tolyl group within a 1,3,4-thiadiazole scaffold, as specific data for 4-(p-tolyl)-1,2,3-thiadiazole is unavailable.[1]

Signaling Pathways and Experimental Workflows

To elucidate the anticancer mechanism of a compound like 4-(p-tolyl)-1,2,3-thiadiazole, a series of in vitro experiments are typically performed. The following diagrams illustrate the potential signaling pathways that may be affected and a general workflow for these investigations.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines treatment Treat with 4-(p-tolyl)-1,2,3-thiadiazole start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot tubulin Tubulin Polymerization Assay mtt->tubulin hsp90 Hsp90 Inhibition Assay mtt->hsp90 western_blot->tubulin Analyze tubulin polymerization status western_blot->hsp90 Analyze Hsp90 client protein levels signaling_pathways cluster_tubulin Tubulin Polymerization Inhibition Pathway cluster_hsp90 Hsp90 Inhibition Pathway thiadiazole1 1,2,3-Thiadiazole Derivative tubulin Tubulin Dimers thiadiazole1->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Disruption leads to apoptosis1 Apoptosis g2m_arrest->apoptosis1 thiadiazole2 1,2,3-Thiadiazole Derivative hsp90 Hsp90 thiadiazole2->hsp90 Inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, Raf, HER2) hsp90->client_proteins Stabilizes degradation Proteasomal Degradation hsp90->degradation Inhibition leads to client_proteins->degradation apoptosis2 Apoptosis degradation->apoptosis2

References

A Comparative Analysis of 4-(4-Methylphenyl)-1,2,3-thiadiazole and Commercial Fungicides in Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous effort to develop more effective and targeted solutions for crop protection, a comprehensive comparative analysis of the fungicidal efficacy of 4-(4-Methylphenyl)-1,2,3-thiadiazole against prominent commercial fungicides has been compiled. This guide, intended for researchers, scientists, and professionals in drug development, provides a data-driven overview of its potential as a valuable scaffold in the design of novel antifungal agents.

While direct comparative studies on this compound against a wide array of commercial fungicides are limited, this guide synthesizes available data on its derivatives and related 1,2,3-thiadiazole compounds, drawing parallels with the performance of established commercial fungicides such as Tiadinil and Azoxystrobin. The data underscores the potential of the 1,2,3-thiadiazole ring system as a potent toxophore in the development of new fungicidal agents.

Efficacy Against Key Phytopathogens: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy of a derivative of this compound and the commercial fungicide Tiadinil against Alternaria brassicicola, the causal agent of black spot in crucifers. Additionally, data for the widely used commercial fungicide Azoxystrobin against other significant plant pathogens is provided for a broader comparative context.

Table 1: In Vivo Efficacy Against Alternaria brassicicola on Rape Leaves

CompoundConcentration (µg/mL)Protective Efficacy (%)
Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(phenyl)-alaninate (1d)20092.16
Tiadinil (Commercial Fungicide)20091.57

Data sourced from a study on N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole moiety.[1]

Table 2: In Vitro Efficacy of Azoxystrobin Against Various Phytopathogens

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea21.7
Sclerotinia sclerotiorum>50
Phomopsis sp.58.1

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungus. Data sourced from a study on flavonol derivatives containing 1,3,4-thiadiazole.[2]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of fungicidal activity. The following is a generalized protocol for in vitro antifungal assays based on established methods.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at an optimal temperature until sufficient sporulation occurs. A spore suspension is then prepared in sterile distilled water containing a surfactant (e.g., Tween 80) and the concentration is adjusted using a hemocytometer.

  • Preparation of Test Compounds: The test compound, this compound, and commercial fungicides are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

  • Serial Dilution: A series of dilutions of the stock solutions are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Each well is inoculated with the prepared fungal spore suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature for a specified period (typically 48-72 hours).

  • MIC Determination: The wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualization of Methodologies and Pathways

To further elucidate the processes involved in evaluating and understanding the action of these fungicides, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation compound_prep Compound Preparation serial_dilution Serial Dilution compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Experimental workflow for in vitro antifungal activity testing.

Mechanism of Action: A Tale of Two Pathways

The fungicidal activity of this compound and its derivatives can be multifaceted. One prominent mechanism for 1,2,3-thiadiazole-based compounds is the induction of Systemic Acquired Resistance (SAR) in plants, a mechanism shared by the commercial fungicide Tiadinil. In contrast, Azoxystrobin, a strobilurin fungicide, acts directly on the fungal pathogen by inhibiting mitochondrial respiration.

signaling_pathways cluster_thiadiazole This compound / Tiadinil cluster_azoxystrobin Azoxystrobin thiadiazole 1,2,3-Thiadiazole Derivative plant_cell Plant Cell thiadiazole->plant_cell Induces defense_genes Activation of Defense Genes plant_cell->defense_genes sar Systemic Acquired Resistance (SAR) defense_genes->sar pathogen_inhibition_sar Inhibition of Pathogen Growth sar->pathogen_inhibition_sar azoxystrobin Azoxystrobin fungal_mitochondrion Fungal Mitochondrion azoxystrobin->fungal_mitochondrion Targets cytochrome_bc1 Cytochrome bc1 Complex electron_transport Electron Transport Chain cytochrome_bc1->electron_transport Blocks atp_synthesis ATP Synthesis electron_transport->atp_synthesis Disrupts energy_depletion Energy Depletion atp_synthesis->energy_depletion pathogen_inhibition_direct Inhibition of Fungal Growth energy_depletion->pathogen_inhibition_direct

Caption: Contrasting mechanisms of action of fungicides.

Concluding Remarks

The available data, primarily from derivatives, suggests that this compound holds significant promise as a lead structure for the development of novel fungicides. Its derivatives have demonstrated high efficacy, comparable to the commercial plant activator Tiadinil, in inducing plant defense mechanisms. This mode of action presents a valuable alternative and a potential synergistic partner to direct-acting fungicides like Azoxystrobin, which targets fungal metabolism.

Further research focusing on the direct comparative efficacy of this compound against a broader range of phytopathogens and commercial fungicides is warranted. Such studies will be instrumental in fully elucidating its potential and paving the way for its application in integrated pest management strategies, ultimately contributing to sustainable agriculture and global food security.

References

Spectroscopic Cross-Validation of 4-(p-tolyl)-1,2,3-thiadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-(p-tolyl)-1,2,3-thiadiazole and its close structural analog, 4-phenyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental data for 4-(p-tolyl)-1,2,3-thiadiazole in the reviewed literature, this guide presents expected spectroscopic values based on the known spectral characteristics of 4-phenyl-1,2,3-thiadiazole and the typical influence of a para-methyl group on the phenyl ring. The information herein serves as a valuable resource for the identification, characterization, and quality control of this class of compounds.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for 4-(p-tolyl)-1,2,3-thiadiazole (expected values) and 4-phenyl-1,2,3-thiadiazole (experimental and expected values).

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-(p-tolyl)-1,2,3-thiadiazole CDCl₃~8.9 (s, 1H, H-5), ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~2.4 (s, 3H, CH₃)
4-phenyl-1,2,3-thiadiazole Not SpecifiedAromatic protons and the single proton on the thiadiazole ring are expected in the aromatic region (typically δ 7.0-9.0).[1]

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ, ppm)
4-(p-tolyl)-1,2,3-thiadiazole CDCl₃Thiadiazole ring carbons expected at lower field; aromatic carbons: ~140-125; CH₃ carbon: ~21.
4-phenyl-1,2,3-thiadiazole Not SpecifiedCarbons of the phenyl ring are expected in the range of δ 120-140. Carbons of the thiadiazole ring are expected at lower field.[1]

Table 3: FT-IR Spectral Data

CompoundSample PhaseKey Vibrational Bands (cm⁻¹)
4-(p-tolyl)-1,2,3-thiadiazole KBr Pellet~3100-3000 (Ar C-H str.), ~2920 (Aliphatic C-H str.), ~1600-1450 (C=C & C=N str.), ~1070 (C-S str.)
4-phenyl-1,2,3-thiadiazole Not SpecifiedExpected bands for C-H stretching of the aromatic ring (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), and C-S stretching.[1]

Table 4: UV-Vis Spectral Data

CompoundSolventλmax (nm)
4-(p-tolyl)-1,2,3-thiadiazole Ethanol~298
4-phenyl-1,2,3-thiadiazole Not Specified296[2]

Table 5: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
4-(p-tolyl)-1,2,3-thiadiazole EIExpected Molecular Ion (M⁺) at m/z = 176. Expected fragmentation includes loss of N₂ to give a fragment at m/z = 148.
4-phenyl-1,2,3-thiadiazole Not SpecifiedMolecular Ion (M⁺) expected at m/z = 162.21.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

    • ¹³C NMR Acquisition: Acquire a standard one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

    • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[2]

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.[1]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Electron Ionization (EI) is a common method for this class of compounds.

    • Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.[2] High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition.[2]

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation of 1,2,3-thiadiazoles often involves the initial loss of a neutral nitrogen molecule (N₂).[3]

Visualization of Spectroscopic Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for a synthesized compound like 4-(p-tolyl)-1,2,3-thiadiazole.

Spectroscopic_Cross_Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FT-IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Comparison Comparison with Literature/Analog Data NMR->Comparison IR->Comparison UV_Vis->Comparison MS->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Cross-Validation.

References

In-Vivo Validation of Thiadiazole Compounds as Potent Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective in drug discovery. Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anti-inflammatory properties in various preclinical studies. This guide provides an objective comparison of the in-vivo anti-inflammatory effects of recently developed thiadiazole compounds, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Analysis of In-Vivo Anti-Inflammatory Activity

Recent studies have highlighted the potential of several novel thiadiazole derivatives in mitigating inflammation in well-established animal models. The carrageenan-induced paw edema model in rats is a widely accepted method for evaluating acute inflammation and has been instrumental in the in-vivo validation of these compounds. The following table summarizes the quantitative data from key studies, comparing the efficacy of different thiadiazole derivatives against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Compound IDChemical ClassIn-Vivo ModelDoseTime Point (hours)% Inhibition of Paw EdemaReference Compound% Inhibition by Reference
NTD3 Pyridine-based thiadiazoleCarrageenan-induced rat paw edema20 mg/kg2> Diclofenac's inhibitionDiclofenacSignificant (p < 0.001)
NTD1 Pyridine-based thiadiazoleCarrageenan-induced rat paw edema20 mg/kg2Significant (p < 0.001)DiclofenacSignificant (p < 0.001)
NTD2 Pyridine-based thiadiazoleCarrageenan-induced rat paw edema20 mg/kg2Significant (p < 0.001)DiclofenacSignificant (p < 0.001)
Compound 5c Imidazo[2,1-b][1][2][3]thiadiazoleCarrageenan-induced rat paw edema50 mg/kg4Better than DiclofenacDiclofenac (20 mg/kg)68.7%
Compound 3c 6-Aryl[1][3][4]triazolo[3,4-b][1][2][3]thiadiazoleCarrageenan-induced rat paw edemaNot SpecifiedNot SpecifiedIdentified as a hit compoundNot SpecifiedNot Specified
Compound 3d 6-Aryl[1][3][4]triazolo[3,4-b][1][2][3]thiadiazoleCarrageenan-induced rat paw edemaNot SpecifiedNot SpecifiedIdentified as a hit compoundNot SpecifiedNot Specified

Experimental Protocols

The following are detailed methodologies for the key in-vivo experiments cited in the comparative analysis.

Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for the evaluation of acute anti-inflammatory activity.

Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.

Procedure:

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The animals are divided into different groups: a control group, a standard group (receiving diclofenac), and test groups (receiving the thiadiazole compounds).

  • The test compounds and the standard drug are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle only.

  • After a specific period (usually 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Mechanistic Insights: Signaling Pathways and Molecular Targets

The anti-inflammatory effects of thiadiazole compounds are often attributed to their ability to modulate key inflammatory pathways and enzymes. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1]

The Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the proposed mechanism of action for some of the evaluated thiadiazole compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Thiadiazole_Compounds Thiadiazole Compounds (e.g., NTD3, Compound 5c) Thiadiazole_Compounds->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->COX2 Induction Experimental_Workflow Compound_Synthesis Synthesis of Thiadiazole Derivatives Dosing Administration of Compounds/Vehicle Compound_Synthesis->Dosing Animal_Acclimatization Animal Acclimatization (Rats) Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Grouping->Dosing Inflammation_Induction Induction of Inflammation (Carrageenan Injection) Dosing->Inflammation_Induction Paw_Volume_Measurement Measurement of Paw Edema Volume Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis and % Inhibition Calculation Paw_Volume_Measurement->Data_Analysis Results Results and Comparison Data_Analysis->Results

References

Head-to-head comparison of different synthesis routes for 4-aryl-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aryl-1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. For researchers and professionals in drug development, the efficient and reliable synthesis of these compounds is paramount. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to 4-aryl-1,2,3-thiadiazoles, offering insights into their respective methodologies, performance, and reaction mechanisms.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for two primary and widely employed methods for the synthesis of 4-aryl-1,2,3-thiadiazoles: the Hurd-Mori Synthesis and the more contemporary approach involving the cyclization of N-tosylhydrazones. This allows for a rapid comparison of the efficiency and conditions of each route.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields
Hurd-Mori Synthesis Aryl ketone semicarbazonesThionyl chloride (SOCl₂)Dichloromethane (DCM), 0 °C to room temperature, 2-5 hoursGood to excellent (typically 70-95%)
One-Pot Synthesis from N-Tosylhydrazones Aryl ketones, p-toluenesulfonyl hydrazide, elemental sulfurIodine (I₂), Dimethyl sulfoxide (DMSO)100 °C, 5 hoursExcellent (typically 80-98%)[1][2]
TBAI-Catalyzed Synthesis from N-Tosylhydrazones N-tosylhydrazones, elemental sulfurTetrabutylammonium iodide (TBAI)Metal-free conditionsGood (44-98%)[3]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes cited in the comparative analysis.

Protocol 1: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles via Semicarbazone Intermediate

This protocol is a two-step process involving the formation of a semicarbazone from an aryl ketone, followed by cyclization with thionyl chloride.

Step A: Synthesis of Aryl Ketone Semicarbazone

  • Reaction Setup: In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

  • Addition of Reagents: To the solution, add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The semicarbazone product will often precipitate out of the solution. Collect the solid by filtration and wash with cold methanol. The product can be used in the next step without further purification if high purity is achieved.

Step B: Cyclization to 4-Aryl-1,2,3-Thiadiazole

  • Reaction Setup: Suspend the dried aryl ketone semicarbazone (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂, 2.0-3.0 equivalents) dropwise to the cooled suspension over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.

Protocol 2: I₂/DMSO-Catalyzed One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This protocol describes a highly efficient one-pot synthesis directly from an aryl ketone, avoiding the isolation of intermediates.[2]

  • Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl ketone (0.3 mmol), p-toluenesulfonyl hydrazide (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (I₂, 10 mol%).[1]

  • Inert Atmosphere: Seal the tube, degas for 30 seconds under vacuum, and then fill with argon gas. Repeat this process three times.

  • Addition of Solvent: Under the argon atmosphere, add dimethyl sulfoxide (DMSO) (3 mL).[1]

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir the reaction mixture for 5 hours.[1]

  • Work-up: After the reaction is complete (monitored by TLC), cool the solution to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.[2]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Hurd_Mori_Synthesis ArylKetone Aryl Ketone Semicarbazone Aryl Ketone Semicarbazone ArylKetone->Semicarbazone Step A Semicarbazide Semicarbazide HCl, NaOAc Semicarbazide->Semicarbazone Product 4-Aryl-1,2,3-Thiadiazole Semicarbazone->Product Step B Cyclization ThionylChloride SOCl₂, DCM ThionylChloride->Product One_Pot_Synthesis cluster_reactants Reactants ArylKetone Aryl Ketone Product 4-Aryl-1,2,3-Thiadiazole ArylKetone->Product TsNHNH2 p-Tosylhydrazide TsNHNH2->Product Sulfur Sulfur (S₈) Sulfur->Product Catalyst I₂ (cat.), DMSO Catalyst->Product 100 °C, 5h

References

Unveiling the Molecular Target of 4-(4-Methylphenyl)-1,2,3-thiadiazole: A Comparative Analysis with Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the potential molecular target of 4-(4-Methylphenyl)-1,2,3-thiadiazole suggests a possible role as an aromatase inhibitor, a critical target in hormone-dependent breast cancer therapy. This guide provides a comparative analysis of its hypothesized activity against established non-steroidal and steroidal aromatase inhibitors, supported by experimental data from related thiadiazole compounds.

While the precise molecular target of this compound remains to be definitively confirmed through direct experimental evidence, the broader class of thiadiazole derivatives has demonstrated significant anticancer properties. Notably, studies on structurally related 1,3,4-thiadiazole analogs have shown selective cytotoxicity against estrogen-dependent breast cancer cell lines, such as MCF-7, pointing towards the inhibition of aromatase as a plausible mechanism of action.[1]

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] Its inhibition is a key strategy in the treatment of hormone receptor-positive breast cancer. This guide compares the biological activity of known aromatase inhibitors with that of thiadiazole derivatives to contextualize the potential of this compound as a therapeutic agent.

Comparative Analysis of Inhibitory Potency

To objectively assess the potential of thiadiazole-based compounds as aromatase inhibitors, their cytotoxic activity against the MCF-7 estrogen-dependent breast cancer cell line is compared with the known inhibitory concentrations (IC₅₀) of established drugs. The data presented below is collated from multiple in vitro studies.

Compound ClassSpecific CompoundTarget/AssayIC₅₀ Value
Hypothesized Inhibitor This compoundAromatase (Hypothesized)Data Not Available
Thiadiazole Analogues 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleCytotoxicity vs. MCF-7 cells49.6 µM
Fluorophenyl-substituted 1,3,4-thiadiazole derivativesCytotoxicity vs. MCF-7 cells~52–55 µM[1]
Non-Steroidal AI (Triazole) LetrozoleAromatase Inhibition (cell-free)4.17 nM - 7.27 nM
AnastrozoleAromatase Inhibition (cell-free)Data Not Available
Steroidal AI (Inactivator) ExemestaneAromatase Inhibition (cell-free)~15-24 nM

Note: The cytotoxic IC₅₀ values for thiadiazole analogues in MCF-7 cells are suggestive of potential aromatase inhibition but are not a direct measure of enzyme inhibitory potency.

Experimental Protocols

The determination of a compound's efficacy as an aromatase inhibitor involves rigorous experimental procedures. Below are detailed methodologies for key assays.

Cell-Based Aromatase Activity Assay using MCF-7aro Cells

This assay measures the ability of a test compound to inhibit aromatase activity within a cellular context.

  • Cell Culture: Human breast cancer cells overexpressing aromatase (MCF-7aro) are cultured in MEM/EBSS medium supplemented with 10% charcoal-stripped fetal bovine serum, sodium pyruvate, penicillin-streptomycin, hygromycin, and G418. Cells are maintained below 85% confluency.

  • Assay Preparation: Two days prior to the assay, the culture medium is replaced with an assay medium containing 10% charcoal-stripped FBS.

  • Compound Incubation: Cells are seeded in 1536-well white solid plates. The test compound, this compound, and control compounds (e.g., Letrozole) are added at various concentrations.

  • Substrate Addition: The androgen substrate, testosterone, is added to the wells.

  • Activity Measurement: Aromatase converts testosterone to estradiol. The level of estradiol can be quantified using methods such as an ERE-luciferase reporter assay, where the activation of the estrogen receptor by estradiol drives the expression of luciferase.[2] Alternatively, cell proliferation in response to testosterone can be measured using an MTT assay.

  • Data Analysis: The reduction in luciferase signal or cell viability in the presence of the test compound compared to a vehicle control is used to determine the IC₅₀ value.

Cell-Free Aromatase Inhibition Assay (Human Recombinant Enzyme)

This assay directly measures the inhibition of the isolated aromatase enzyme.

  • Reagent Preparation: A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared. Human recombinant aromatase, a NADPH generating system (cofactor), and the test compound are prepared in appropriate dilutions.

  • Reaction Initiation: The reaction is initiated by adding a fluorogenic substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC) or a radiolabeled androgen substrate (e.g., [1β-³H(N)]androst-4-ene-3,17-dione) to the mixture of enzyme, cofactor, and inhibitor.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Fluorometric Method: The conversion of MFC to a fluorescent product is measured at Ex/Em = 488/527 nm.

    • Radiometric Method: The release of tritiated water (³H₂O) from the radiolabeled androgen is quantified by liquid scintillation counting.

  • Data Analysis: The rate of product formation in the presence of the inhibitor is compared to the rate in its absence to calculate the percentage of inhibition and subsequently the IC₅₀ value.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanism of action and the process of evaluation, the following diagrams are provided.

Aromatase_Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation GeneExpression Gene Expression & Cell Proliferation ER->GeneExpression Thiadiazole 4-(4-Methylphenyl)- 1,2,3-thiadiazole (Hypothesized) Thiadiazole->Aromatase Inhibition Letrozole Letrozole/ Anastrozole Letrozole->Aromatase Inhibition

Caption: Aromatase signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Comparison cluster_2 Further Studies Compound Test Compound (this compound) CellFreeAssay Cell-Free Assay (Recombinant Aromatase) Compound->CellFreeAssay CellBasedAssay Cell-Based Assay (MCF-7aro cells) Compound->CellBasedAssay IC50_Determination Determine IC50 Value CellFreeAssay->IC50_Determination CellBasedAssay->IC50_Determination Comparison Compare IC50 with Known Aromatase Inhibitors IC50_Determination->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR InVivo In Vivo Animal Models SAR->InVivo Tox Toxicity Profiling InVivo->Tox

Caption: Workflow for evaluating a novel aromatase inhibitor.

References

A Comparative Guide to the Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole: Hurd-Mori vs. TBAI-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic routes for the preparation of 4-(p-tolyl)-1,2,3-thiadiazole: the classical Hurd-Mori synthesis and a modern, improved method utilizing tetrabutylammonium iodide (TBAI) as a catalyst. This comparison is supported by published experimental data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their performance in yielding 4-(p-tolyl)-1,2,3-thiadiazole.

MethodStarting MaterialKey ReagentsReported Yield (%)
Hurd-Mori Synthesis 4'-Methylacetophenone semicarbazoneThionyl chloride (SOCl₂)95%[1]
TBAI-Catalyzed Synthesis N'-(1-(p-tolyl)ethylidene)-p-toluenesulfonohydrazideElemental Sulfur (S₈), Tetrabutylammonium iodide (TBAI), Potassium persulfate (K₂S₂O₈)46%

Experimental Protocols

Detailed methodologies for both synthetic routes are provided below.

Hurd-Mori Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This classical approach involves a two-step process starting from 4'-methylacetophenone.

Step 1: Synthesis of 4'-Methylacetophenone semicarbazone

A solution of semicarbazide hydrochloride and sodium acetate is prepared in water. To this, a solution of 4'-methylacetophenone in ethanol is added. The mixture is stirred at room temperature, leading to the precipitation of 4'-methylacetophenone semicarbazone. The product is then filtered, washed, and dried.

Step 2: Cyclization to 4-(p-tolyl)-1,2,3-thiadiazole

The prepared 4'-methylacetophenone semicarbazone is reacted with an excess of thionyl chloride at room temperature. The reaction is exothermic and releases sulfur dioxide and hydrogen chloride gas. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The crude product is then purified to yield 4-(p-tolyl)-1,2,3-thiadiazole. A study on the kinetics of this reaction for substituted acetophenone semicarbazones confirms this general procedure.[2]

TBAI-Catalyzed Synthesis of 4-(p-tolyl)-1,2,3-thiadiazole

This modern, metal-free approach offers an alternative to the traditional Hurd-Mori reaction.[3]

Step 1: Synthesis of N'-(1-(p-tolyl)ethylidene)-p-toluenesulfonohydrazide

p-Toluenesulfonylhydrazide is dissolved in dry methanol, and 1-(p-tolyl)ethan-1-one is added slowly. The mixture is heated to 60 °C. The N-tosylhydrazone product precipitates upon cooling and is collected by filtration, washed with petroleum ether, and dried.

A sealed tube is charged with the N'-(1-(p-tolyl)ethylidene)-p-toluenesulfonohydrazide, elemental sulfur, tetrabutylammonium iodide (TBAI), and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC). The reaction mixture is heated at 100 °C for 2 hours. After completion, the reaction is worked up to isolate 4-(p-tolyl)-1,2,3-thiadiazole.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Hurd_Mori_Synthesis cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization 4_methylacetophenone 4'-Methylacetophenone semicarbazone 4'-Methylacetophenone semicarbazone 4_methylacetophenone->semicarbazone semicarbazide_hcl Semicarbazide HCl semicarbazide_hcl->semicarbazone naoac Sodium Acetate naoac->semicarbazone product 4-(p-tolyl)-1,2,3-thiadiazole semicarbazone->product Hurd-Mori Reaction socl2 Thionyl Chloride (SOCl₂) socl2->product

Hurd-Mori Synthesis Workflow

TBAI_Catalyzed_Synthesis cluster_step1_tbai Step 1: N-Tosylhydrazone Formation cluster_step2_tbai Step 2: TBAI-Catalyzed Cyclization p_tolyl_ethanone 1-(p-tolyl)ethan-1-one tosylhydrazone N'-(1-(p-tolyl)ethylidene)-p- toluenesulfonohydrazide p_tolyl_ethanone->tosylhydrazone tosylhydrazide p-Toluenesulfonylhydrazide tosylhydrazide->tosylhydrazone product_tbai 4-(p-tolyl)-1,2,3-thiadiazole tosylhydrazone->product_tbai Improved Reaction sulfur Sulfur (S₈) sulfur->product_tbai tbai TBAI tbai->product_tbai k2s2o8 K₂S₂O₈ k2s2o8->product_tbai

References

Efficacy of 4-(p-tolyl)-1,2,3-thiadiazole and its Halogenated Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 4-(p-tolyl)-1,2,3-thiadiazole and its halogenated analogs. Direct comparative studies on the 1,2,3-thiadiazole core are limited in publicly available literature. Therefore, this analysis draws upon experimental data for structurally related 1,3,4-thiadiazole derivatives to infer potential structure-activity relationships and guide future research. The primary areas of focus are anticancer and antifungal activities, where some comparative data is available for phenyl-substituted thiadiazole analogs.

Summary of Biological Efficacy

The substitution pattern on the phenyl ring of thiadiazole derivatives significantly influences their biological activity. Halogenated analogs, particularly those with fluorine and chlorine substituents, have demonstrated potent anticancer and antifungal properties. The p-tolyl group, an electron-donating moiety, also contributes to biological activity, though its efficacy varies depending on the therapeutic target.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of p-tolyl and halogenated phenyl-substituted 1,3,4-thiadiazole analogs. It is important to note that these are indirect comparisons, as the data is collated from different studies and for the 1,3,4-thiadiazole isomer.

Compound ClassBiological ActivityTest ModelEfficacy Metric (IC₅₀/MIC in µM)Reference
Anticancer Activity
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amineAnticancerMDA-MB-231 (Breast Cancer)> Cisplatin (exact value not specified)[1]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineAnticancerMDA-MB-231 (Breast Cancer)> Cisplatin (exact value not specified)[1]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleAnticancerMCF-7 (Breast Cancer)49.6[2]
Chlorinated 1,3,4-thiadiazole derivative (B3)AnticancerMCF-7 (Breast Cancer)54.1[2]
Antifungal Activity
2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-oneAntifungalCandida albicansNot specified as most active[3]
Compound with 2,4-difluorophenyl groupAntifungalCandida albicans ATCC 1023110 µg/mL[3]
Compound with 2,4-dichlorophenyl groupAntifungalCandida albicans ATCC 102315 µg/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of the thiadiazole core and the evaluation of its biological activities, based on established methods.

Synthesis of 4-Phenyl-1,2,3-thiadiazole via Hurd-Mori Reaction

The Hurd-Mori reaction is a widely used method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[4]

Step 1: Formation of Acetophenone Semicarbazone

  • Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a suitable solvent like aqueous ethanol.[4]

  • Stir the mixture at room temperature until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.

  • Dry the resulting acetophenone semicarbazone.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • In a flask under anhydrous conditions, add the dried acetophenone semicarbazone to an excess of thionyl chloride (SOCl₂) at 0-5°C with stirring.[4]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-phenyl-1,2,3-thiadiazole by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a specific density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 4-(p-tolyl)-1,2,3-thiadiazole and its halogenated analogs) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Prepare an inoculum of the fungal strain (e.g., Candida albicans) and adjust its concentration to a standard level.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Visualizations

The following diagrams illustrate the general synthesis workflow for 4-phenyl-1,2,3-thiadiazole and a conceptual representation of the structure-activity relationship based on the available data.

G General Workflow for Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification start Acetophenone + Semicarbazide intermediate Acetophenone Semicarbazone start->intermediate Reaction in aq. Ethanol cyclization_product Crude 4-Phenyl-1,2,3-thiadiazole intermediate->cyclization_product Reaction at 0-5°C to RT cyclization_reagent Thionyl Chloride (SOCl₂) cyclization_reagent->cyclization_product purification Recrystallization / Column Chromatography cyclization_product->purification final_product Pure 4-Phenyl-1,2,3-thiadiazole purification->final_product

Caption: General workflow for the synthesis of 4-phenyl-1,2,3-thiadiazole.

SAR Conceptual Structure-Activity Relationship (SAR) cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Activity Thiadiazole Thiadiazole Core p_tolyl p-Tolyl (Electron-donating) Thiadiazole->p_tolyl halogen Halogen (Electron-withdrawing) Thiadiazole->halogen anticancer Anticancer p_tolyl->anticancer Contributes to activity halogen->anticancer Potent activity observed antifungal Antifungal halogen->antifungal Potent activity observed

References

Peer-reviewed methods for confirming the purity of synthesized thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Confirming the Purity of Synthesized Thiadiazoles

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized thiadiazole derivatives is a critical step in ensuring the validity of subsequent biological and pharmacological studies. This guide provides an objective comparison of commonly employed, peer-reviewed analytical methods for purity confirmation, complete with experimental data and detailed protocols.

The choice of analytical technique is contingent upon the physicochemical properties of the synthesized thiadiazole, the nature of potential impurities, and the required level of sensitivity. A multi-faceted approach, often combining chromatographic and spectroscopic methods, is typically recommended for robust purity determination.

Comparison of Analytical Methods for Purity Confirmation

The following table summarizes key quantitative parameters for the most prevalent methods used to assess the purity of thiadiazole compounds. These values are indicative and may vary based on the specific instrumentation, thiadiazole derivative, and experimental conditions.

Analytical Method Parameter Typical Values for Thiadiazole Analysis Primary Use References
High-Performance Liquid Chromatography (HPLC) Purity (%)>95%Quantification of the main compound and impurities[1][2][3]
Limit of Detection (LOD)0.009 - 0.29 µg/mLTrace impurity detection[4]
Limit of Quantification (LOQ)0.028 - 0.24 µg/mLAccurate measurement of low-level impurities[4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Purity (%)>95% (quantitative NMR)Structural confirmation and purity estimation[5]
Identification of impurities with proton signals[6][7]
Elemental Analysis (CHN/S) Deviation (%)Within ±0.4% of theoretical valuesConfirmation of elemental composition[6][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity (%)>95%Analysis of volatile thiadiazole derivatives[10]
Molecular Ion (m/z)Corresponds to the calculated molecular weightMolecular weight confirmation and impurity identification[10][11]
X-ray Crystallography R-factor (Resolution)< 0.1 (typically)Absolute structure determination of crystalline compounds[12][13][14][15]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific thiadiazole derivative being analyzed.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate, quantify, and determine the purity of a synthesized thiadiazole and its impurities.[16]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C8 or C18 column is commonly used (e.g., 5 µm particle size, 4.6 mm x 250 mm).[16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic or a gradient.[16][1] For example, a mobile phase of 80% water with 0.1% acetic acid and 20% acetonitrile has been used.[3]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[16][3]

  • Detection Wavelength: Determined by the UV absorbance maximum of the thiadiazole derivative, often around 250 nm.[16]

  • Sample Preparation: Accurately weigh and dissolve the thiadiazole sample in a suitable solvent (e.g., the mobile phase) to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[1][3]

  • Injection Volume: Typically 10-20 µL.[16][3]

  • Data Analysis: The purity is calculated based on the relative peak area of the main thiadiazole peak compared to the total area of all peaks in the chromatogram. The method should be validated for linearity, accuracy, precision, LOD, and LOQ.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized thiadiazole.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Sample Preparation: Dissolve 5-10 mg of the purified thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[10][17]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[10]

    • A larger number of scans is usually required compared to ¹H NMR.[10]

  • Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, coupling constants, and signal integrations to confirm the expected structure. Purity can be estimated by comparing the integrals of the compound's signals to those of known impurities or a certified internal standard (for quantitative NMR - qNMR).[5] Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used for unambiguous signal assignments.[14]

Elemental Analysis (CHN/S)

Objective: To determine the elemental composition of the synthesized thiadiazole, which serves as an indicator of its purity.

Methodology:

  • Instrumentation: A CHNS/O elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element (C, H, N, S). The experimental values are then compared to the theoretical percentages calculated from the molecular formula. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[6][9]

X-ray Crystallography

Objective: To obtain the definitive molecular structure of a crystalline thiadiazole, which confirms its identity and purity.

Methodology:

  • Crystal Growth: High-quality single crystals of the synthesized thiadiazole are required. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: A suitable crystal is mounted on the diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and stereochemistry, confirming the molecular structure.[12][13] The purity of the bulk sample is inferred from the fact that a single, well-defined structure could be determined from the crystal.

Workflow for Purity Confirmation

The selection of an appropriate method for purity confirmation often follows a logical progression. The following diagram illustrates a typical workflow for researchers.

Thiadiazole Purity Confirmation Workflow Workflow for Thiadiazole Purity Confirmation start Synthesized Thiadiazole tlc Initial Check: TLC start->tlc Quick Assessment nmr_ms Structural Confirmation: ¹H NMR, ¹³C NMR, MS tlc->nmr_ms Proceed if single spot hplc_gcms Quantitative Purity Assessment: HPLC or GC-MS nmr_ms->hplc_gcms Structure consistent elemental Compositional Verification: Elemental Analysis hplc_gcms->elemental High purity observed xray Absolute Structure Proof (if crystalline): X-ray Crystallography elemental->xray Composition matches pure Purity Confirmed (>95%) elemental->pure xray->pure If applicable

Caption: Logical workflow for confirming the purity of synthesized thiadiazoles.

References

Safety Operating Guide

Proper Disposal of 4-(4-Methylphenyl)-1,2,3-thiadiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 4-(4-Methylphenyl)-1,2,3-thiadiazole is critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Hazard and Disposal Summary

This compound is classified as a hazardous substance. Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health hazards.[1] The primary disposal route is through an approved hazardous waste disposal facility.[1]

ParameterInformation
Chemical Name This compound
CAS Number 40753-14-8
Hazard Class Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Primary Disposal Route Approved hazardous waste disposal plant.
Prohibited Disposal Do not dispose of down the drain or in regular trash. Do not allow to enter sewers, surface, or ground water.

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection if dust is generated.

2. Waste Segregation and Containment:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper, pipette tips, and wipes, in a dedicated and clearly labeled hazardous waste container with a secure lid.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Contaminated Sharps: Dispose of any contaminated sharps, such as needles or broken glassware, in a designated sharps container.

3. Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The date of accumulation

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.[2]

  • Ensure the storage area is away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste material must be disposed of in accordance with national and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Type A->B C Solid Waste (e.g., contaminated consumables) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Sharps Waste (e.g., contaminated glassware) B->E Sharps F Place in Labeled Solid Hazardous Waste Container C->F G Place in Labeled Liquid Hazardous Waste Container D->G H Place in Designated Sharps Container E->H I Store in Designated Waste Accumulation Area F->I G->I H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Protocols for 4-(4-Methylphenyl)-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(4-Methylphenyl)-1,2,3-thiadiazole, covering operational procedures and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification:

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat, Closed-Toed Shoes
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles. A face shield is recommended when handling larger quantities.Work in a certified chemical fume hood. If not available, a NIOSH-approved respirator with organic vapor cartridges is required.Lab Coat, Closed-Toed Shoes
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and/or Face ShieldNot generally required if work is performed in a fume hood.Lab Coat, Closed-Toed Shoes
Spill Cleanup Evacuate and Ventilate AreaChemically resistant gloves (Nitrile or Neoprene)Chemical Safety Goggles and Face ShieldNIOSH-approved respirator with organic vapor cartridgesProtective clothing

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

Preparation:

  • Ensure the work area within a certified chemical fume hood is clean and uncluttered.

  • Confirm that an eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and reagents before handling the compound.

Handling Protocol:

  • Weighing and Transfer: Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize dust generation.[2][3] Use dedicated, non-sparking tools to avoid cross-contamination.[2]

  • Dissolving and Reactions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[2][3] If heating is required, use a well-controlled heating mantle and monitor the process.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[2] Decontaminate all surfaces and equipment used.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]

  • If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[4]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2][4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and weighing paper, in a designated, clearly labeled, and sealed container for hazardous solid waste.[3]

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.[5]

  • Waste Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2] Follow all local, state, and federal regulations.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handling1 Weigh and Transfer Solid prep2->handling1 handling2 Prepare Solution / Run Reaction handling1->handling2 post1 Decontaminate Work Area and Equipment handling2->post1 post2 Segregate and Store Waste post1->post2 post3 Remove PPE and Wash Hands post2->post3 disp1 Package Waste for Pickup post2->disp1 disp2 Dispose via Licensed Contractor disp1->disp2

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)-1,2,3-thiadiazole
Reactant of Route 2
4-(4-Methylphenyl)-1,2,3-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.